molecular formula C16H17Cl2N3O3S B1248886 Sofinicline Benzenesulfonate CAS No. 876170-44-4

Sofinicline Benzenesulfonate

カタログ番号: B1248886
CAS番号: 876170-44-4
分子量: 402.3 g/mol
InChIキー: QDWNBBFBKYGQFG-RDNZEXAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofinicline Benzenesulfonate is a useful research compound. Its molecular formula is C16H17Cl2N3O3S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

876170-44-4

分子式

C16H17Cl2N3O3S

分子量

402.3 g/mol

IUPAC名

benzenesulfonic acid;(1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1

InChIキー

QDWNBBFBKYGQFG-RDNZEXAOSA-N

異性体SMILES

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O

正規SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sofinicline Benzenesulfonate on α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline (formerly ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes, reward, and mood. This technical guide provides a comprehensive overview of the mechanism of action of Sofinicline Benzenesulfonate at the α4β2 nAChR. It details the compound's binding affinity, functional activity, and its influence on receptor desensitization and upregulation. Furthermore, this guide outlines the downstream effects on dopaminergic signaling and includes detailed experimental protocols for the characterization of such ligands. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Sofinicline and the α4β2 nAChR Target

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChR in the brain and is a well-established therapeutic target for various neurological and psychiatric disorders. These ligand-gated ion channels are crucial in modulating neuronal excitability and synaptic transmission. Sofinicline, also known as ABT-894, was developed as a selective agonist for the α4β2 nAChR with potential therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its interaction with the α4β2 receptor is multifaceted, involving direct activation and subsequent modulation of receptor states. One source indicated that Sofinicline was considered a full agonist of α4β2 nAChRs.[1]

Binding Affinity and Functional Activity

Sofinicline exhibits a high affinity for the α4β2 nAChR. Radioligand binding assays are instrumental in determining the binding characteristics of compounds like Sofinicline.

Data Presentation: Quantitative Binding and Functional Parameters

Table 1: Binding Affinity of Sofinicline for α4β2 nAChRs*

CompoundRadioligandPreparationKi (nM)Reference
Sofinicline (ABT-894)¹²⁵I-epibatidineRat striatal sections1.3[2][3]
Sofinicline (ABT-894)¹²⁵I-α-conotoxinMIIRat striatal sections1.9[2][3]

Note: The use of α-conotoxin MII helps to distinguish α6β2 from α4β2* nAChRs when using ¹²⁵I-epibatidine.*

Table 2: Comparative Binding Affinities and Functional Activities of Selected α4β2 nAChR Ligands

CompoundKi (nM) (α4β2)EC50 (µM) (α4β2)Imax (% of ACh max)Receptor TypeReference
Nicotine (B1678760)6.115-Human[4]
Varenicline0.4-45% of nicotine's max efficacyHuman[4]
Cytisine (B100878)--21% of epibatidine's max efficacyHuman[5]
Epibatidine--100% (Full Agonist)Human[5]
ABT-594--102% of epibatidine's max efficacyHuman[5]

Mechanism of Action at the α4β2 nAChR

As an agonist, Sofinicline binds to the orthosteric site of the α4β2 nAChR, inducing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and neuronal excitation.

Receptor Desensitization

Prolonged or repeated exposure to agonists like Sofinicline leads to receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence. This is a critical mechanism for preventing overstimulation. The kinetics of desensitization and recovery are key factors in determining the overall pharmacological profile of a nicotinic agonist. While specific studies on Sofinicline's desensitization kinetics are not publicly available, it is expected to induce desensitization in a manner similar to other α4β2 agonists.

Receptor Upregulation

Chronic administration of nicotinic agonists, including partial agonists, has been shown to lead to an upregulation in the number of α4β2 nAChRs on the cell surface.[6] This paradoxical effect is thought to be a compensatory response to receptor desensitization. The upregulation is primarily due to post-translational mechanisms, including increased receptor assembly and decreased turnover of surface receptors.[7] It is plausible that chronic treatment with Sofinicline would also lead to an upregulation of α4β2 nAChRs.

Downstream Signaling Pathways

The activation of α4β2 nAChRs by Sofinicline, particularly those located on presynaptic terminals of dopaminergic neurons in the mesolimbic pathway, leads to an increase in dopamine (B1211576) release.[5][8][9][10][11] This neurochemical effect is believed to underlie the therapeutic potential of α4β2 agonists in conditions like ADHD.

Signaling Pathway Diagram

Sofinicline_Dopamine_Release cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sofinicline Sofinicline a4b2 α4β2 nAChR Sofinicline->a4b2 Binds to Ca_influx Ca²⁺ Influx a4b2->Ca_influx Channel Opening Vesicle Dopamine Vesicle Ca_influx->Vesicle Triggers Fusion DA_release Dopamine Release Vesicle->DA_release DA_receptor Dopamine Receptor DA_release->DA_receptor Binds to Postsynaptic_effect Postsynaptic Effect (e.g., improved attention) DA_receptor->Postsynaptic_effect

Caption: Downstream signaling of Sofinicline at the α4β2 nAChR leading to dopamine release.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to characterize the interaction of ligands like Sofinicline with α4β2 nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay prep 1. Membrane Preparation (e.g., from rat striatum or cells expressing α4β2) incubation 2. Incubation - Receptor Membranes - Radioligand ([³H]epibatidine) - Sofinicline (varying concentrations) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid filtration) incubation->separation quantification 4. Quantification (Scintillation counting) separation->quantification analysis 5. Data Analysis (Calculate Ki from IC50) quantification->analysis

Caption: Workflow for a typical radioligand binding assay.

  • Membrane Preparation: Homogenize tissue (e.g., rat brain regions rich in α4β2 nAChRs) or cultured cells stably expressing the receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (Sofinicline).[12] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known ligand like nicotine).[12]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (EC50 and Imax) of a compound at an ion channel receptor expressed in Xenopus oocytes.

TEVC_Workflow injection 1. cRNA Injection (Inject α4 and β2 cRNA into Xenopus oocytes) expression 2. Receptor Expression (Incubate oocytes for 2-7 days) injection->expression recording 3. Electrophysiological Recording - Place oocyte in recording chamber - Impale with two electrodes (voltage and current) - Perfuse with agonist (Sofinicline) at varying concentrations expression->recording analysis 4. Data Analysis (Generate dose-response curve to determine EC50 and Imax) recording->analysis

Caption: Workflow for a two-electrode voltage clamp experiment in Xenopus oocytes.

  • Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis frog and defolliculate them. Inject the oocytes with a mixture of cRNAs encoding the α4 and β2 subunits of the nAChR.[14]

  • Receptor Expression: Incubate the injected oocytes for 2-7 days to allow for the expression and assembly of functional α4β2 nAChRs on the cell membrane.[14]

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -60 mV).[14][15][16][17][18][19]

  • Drug Application: Apply the test compound (Sofinicline) at various concentrations to the oocyte via the perfusion system. The binding of the agonist will open the ion channels, resulting in an inward current that is measured by the amplifier.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist).[20][21]

Conclusion

This compound is a high-affinity agonist at the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves direct receptor activation, leading to neuronal depolarization and modulation of neurotransmitter release, particularly dopamine. The interplay of its agonist activity with receptor desensitization and upregulation processes defines its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of novel α4β2 nAChR ligands. A thorough understanding of these mechanisms is essential for the rational design and development of new therapeutics targeting this important receptor system.

References

The Modulatory Role of Sofinicline Benzenesulfonate on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline Benzenesulfonate, also known as ABT-894, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. This technical guide provides an in-depth overview of the pharmacological properties of Sofinicline, focusing on its interaction with nAChRs. It includes a summary of its binding affinity and functional potency across various nAChR subtypes, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of nAChR modulators.

Introduction

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The α4β2 subtype is the most abundant nAChR in the brain and is a key target for therapeutic intervention.[2]

This compound has been developed as a selective agonist for the α4β2 nAChR subtype and has been investigated in Phase I and II clinical trials for the treatment of ADHD.[3][4] Its mechanism of action involves the modulation of neurotransmitter release, which is believed to underlie its therapeutic effects.

Quantitative Data on Sofinicline-nAChR Interactions

The binding affinity and functional potency of Sofinicline have been characterized across several nAChR subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of Sofinicline for nAChR Subtypes

nAChR SubtypeRadioligandKi (nM)Source
α4β2[125I]Epibatidine1.3[5]
α6β2[125I]α-Conotoxin MII1.9[5]

*Indicates the potential presence of other subunits in the receptor complex.

Table 2: Functional Activity of Sofinicline at nAChR Subtypes

nAChR SubtypeAssay TypeParameterValue (µM)Source
Human α4β2Calcium InfluxEC500.4MedChemExpress
Human α3β4Calcium InfluxEC501.5MedChemExpress

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Sofinicline for specific nAChR subtypes.

  • Receptor Preparation: Membranes are prepared from rat striatal sections, which are rich in α4β2* and α6β2* nAChRs.[5]

  • Radioligands:

    • For α4β2* nAChRs: [125I]Epibatidine is used.[5] To isolate binding to this subtype, a competing ligand that blocks other subtypes, such as α-Conotoxin MII for α6β2* receptors, can be included.[5]

    • For α6β2* nAChRs: [125I]α-Conotoxin MII is used.[5]

  • Assay Procedure:

    • Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Sofinicline concentration.

    • Calculate the IC50 value (the concentration of Sofinicline that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-Rich Membranes Incubation_Mix Incubate to Equilibrium Membranes->Incubation_Mix Radioligand Radioligand ([125I]Epibatidine or [125I]α-CtxMII) Radioligand->Incubation_Mix Sofinicline Unlabeled Sofinicline (Varying Concentrations) Sofinicline->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Free Free Radioligand (in filtrate) Filtration->Free Counting Gamma Counting Bound->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This protocol outlines a method to measure the effect of Sofinicline on neurotransmitter release in the brain of a living animal.

  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).

  • Microdialysis Probe: Insert a microdialysis probe with a semi-permeable membrane at the tip into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the membrane from the extracellular fluid, at regular intervals.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Analysis: Compare the neurotransmitter levels before and after Sofinicline administration to determine its effect on neurotransmitter release.

G Animal_Prep Anesthetized Rat in Stereotaxic Frame Surgery Implant Guide Cannula Animal_Prep->Surgery Probe_Insertion Insert Microdialysis Probe Surgery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Drug_Admin Administer Sofinicline Perfusion->Drug_Admin Sample_Collection Collect Dialysate Drug_Admin->Sample_Collection Analysis HPLC Analysis of Neurotransmitters Sample_Collection->Analysis Data_Interpretation Determine Effect on Release Analysis->Data_Interpretation

In Vivo Microdialysis Experimental Workflow

Signaling Pathways Modulated by Sofinicline

As a partial agonist at α4β2 nAChRs, Sofinicline binding initiates a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers various downstream signaling cascades.

While specific studies on the downstream signaling of Sofinicline are limited, the activation of α4β2 nAChRs is known to engage several key intracellular pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The influx of Ca2+ can lead to the activation of the PI3K/Akt signaling cascade, which is a crucial pathway involved in cell survival, growth, and synaptic plasticity.

  • Calmodulin-dependent Protein Kinase (CaMK): Increased intracellular Ca2+ can bind to calmodulin, which in turn activates CaMKs. These kinases phosphorylate a variety of protein targets, influencing processes such as gene expression and neurotransmitter synthesis.

  • Protein Kinase C (PKC): Calcium, along with diacylglycerol (DAG), can activate certain isoforms of PKC, which plays a role in modulating ion channel activity and neurotransmitter release.

  • Cyclic AMP Response Element-Binding Protein (CREB): Activation of α4β2 nAChRs can lead to the phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.

G cluster_downstream Downstream Signaling Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca2+] Cation_Influx->Ca_Increase PI3K_Akt PI3K/Akt Pathway Ca_Increase->PI3K_Akt CaMK CaMK Activation Ca_Increase->CaMK PKC PKC Activation Ca_Increase->PKC CREB CREB Activation Ca_Increase->CREB Cellular_Responses Neurotransmitter Release, Gene Expression, Synaptic Plasticity PI3K_Akt->Cellular_Responses CaMK->Cellular_Responses PKC->Cellular_Responses CREB->Cellular_Responses

Downstream Signaling of Sofinicline at α4β2 nAChRs

Conclusion

This compound is a selective α4β2 nAChR partial agonist with well-characterized binding and functional properties. Its ability to modulate nicotinic receptor activity and subsequent neurotransmitter release provides a strong rationale for its investigation in disorders characterized by cholinergic dysfunction. The experimental protocols and signaling pathway information provided in this guide offer a framework for further research into the therapeutic potential of Sofinicline and other nAChR modulators. Future studies should aim to further elucidate the complete selectivity profile of Sofinicline and the specific downstream signaling cascades it engages to fully understand its mechanism of action.

References

The Pharmacological Profile of Sofinicline Benzenesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline Benzenesulfonate (also known as ABT-894) is a novel, potent, and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and functional activity at various nAChR subtypes, and its effects on neurotransmitter systems. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its pharmacokinetic properties and clinical trial findings in Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of nAChR agonists.

Introduction

The dysregulation of the neuronal nicotinic acetylcholine receptor (NNR) system has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including ADHD.[2] Nicotinic agonists have demonstrated the ability to improve cognitive functions, such as attention, in both preclinical and clinical studies.[1] this compound emerged as a promising therapeutic candidate due to its high selectivity for the α4β2 nAChR subtype, which is abundantly expressed in brain regions associated with cognition and attention.[1][2] This document details the extensive pharmacological characterization of this compound.

Mechanism of Action

This compound is a potent agonist at α4β2 and α6β2* neuronal nicotinic acetylcholine receptors.[4] Activation of these ligand-gated ion channels by Sofinicline leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release. The therapeutic effects of Sofinicline in cognitive disorders are believed to be mediated through the enhancement of cholinergic and dopaminergic neurotransmission in key brain circuits.

Signaling Pathway

The activation of α4β2 nAChRs by an agonist like Sofinicline initiates a cascade of intracellular events. While the canonical pathway involves ion influx and direct neuronal excitation, emerging evidence suggests the involvement of metabotropic signaling pathways. Upon agonist binding, the receptor can engage with a signaling complex that includes Src kinase, leading to the phosphorylation of downstream targets such as Syk kinase. Activated Syk can then interact with Phospholipase C gamma 1 (PLCγ1), resulting in the production of second messengers that can modulate neuronal function.

Signaling_Pathway Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 nAChR Sofinicline->nAChR binds Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx activates Src Src Kinase nAChR->Src activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Syk Syk Kinase Src->Syk phosphorylates PLCg1 PLCγ1 Syk->PLCg1 activates Second_Messengers Second Messengers PLCg1->Second_Messengers produces

Figure 1: Proposed signaling pathway of this compound at α4β2 nAChRs.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at various nAChR subtypes have been characterized through a series of in vitro assays.

Receptor Binding Affinity

The affinity of Sofinicline for different nAChR subtypes was determined using radioligand binding assays.

Receptor SubtypeRadioligandPreparationKi (nM)
α4β2[125I]-EpibatidineRat Striatal Sections1.3
α6β2[125I]-α-conotoxinMIIRat Striatal Sections1.9

Table 1: Binding Affinity of Sofinicline at nAChR Subtypes.[4]

Functional Activity

The agonist activity of Sofinicline was evaluated by measuring its ability to induce cellular responses, such as calcium influx, in cells expressing specific nAChR subtypes.

Receptor SubtypeAssayCell LineEC50 (µM)
α4β2Calcium Influx (FLIPR)HEK2930.4
α3β4Calcium Influx (FLIPR)HEK2931.5

Table 2: Functional Potency of Sofinicline at nAChR Subtypes.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol describes the methodology for determining the binding affinity of this compound for nAChR subtypes using radioligand competition assays.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Prepare rat striatal sections Incubate Incubate tissue sections with radioligand and varying concentrations of Sofinicline Tissue_Prep->Incubate Radioligand_Prep Prepare radioligand solution ([125I]-Epibatidine or [125I]-α-conotoxinMII) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity using a gamma counter Wash->Measure Competition_Curve Generate competition curves Measure->Competition_Curve Ki_Calculation Calculate Ki values using the Cheng-Prusoff equation Competition_Curve->Ki_Calculation

Figure 2: Workflow for the Radioligand Receptor Binding Assay.

Detailed Protocol: Receptor binding studies are performed using rat striatal sections. To measure α4β2* nAChRs, sections are incubated with [125I]-epibatidine in the presence of 100 nM α-CtxMII to block α6β2* nAChRs. For α6β2* nAChR levels, [125I]-α-conotoxinMII is used as the radioligand. Sections are incubated with a fixed concentration of radioligand and varying concentrations of this compound. After incubation, the sections are washed to remove unbound radioligand, and the amount of bound radioactivity is quantified. Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration, and Ki values are calculated.[4]

FLIPR Calcium Influx Assay

This protocol outlines the procedure for assessing the functional agonist activity of this compound by measuring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR).

FLIPR_Assay cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_compound_addition Compound Addition & Measurement cluster_data_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing the nAChR subtype of interest Plating Plate cells in a 96- or 384-well plate Cell_Culture->Plating Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Loading Addition Add varying concentrations of This compound Loading->Addition Measurement Measure fluorescence changes over time using FLIPR Addition->Measurement Response_Curve Generate concentration-response curves Measurement->Response_Curve EC50_Calculation Calculate EC50 values Response_Curve->EC50_Calculation

Figure 3: Workflow for the FLIPR Calcium Influx Assay.

Detailed Protocol: HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α3β4) are plated in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye. The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells, and the change in fluorescence, indicative of intracellular calcium influx, is monitored in real-time. Concentration-response curves are constructed to determine the EC50 value.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on the extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain of freely moving animals.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation Surgery Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex) Recovery Allow animal to recover from surgery Surgery->Recovery Probe_Insertion Insert microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) Recovery->Probe_Insertion Baseline_Collection Collect baseline dialysate samples Probe_Insertion->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collect post-administration dialysate samples Drug_Administration->Post_Drug_Collection HPLC Analyze dialysate samples for dopamine and norepinephrine using HPLC with electrochemical detection Post_Drug_Collection->HPLC Data_Analysis Calculate the percent change in neurotransmitter levels from baseline HPLC->Data_Analysis

Figure 4: Workflow for In Vivo Microdialysis.

Detailed Protocol: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized animal. Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Baseline dialysate samples are collected to establish basal neurotransmitter levels. This compound is then administered, and subsequent dialysate samples are collected. The concentrations of dopamine and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
RatOral1550.52.545
MonkeyOral0.1151.04.060

Table 3: Representative Preclinical Pharmacokinetic Parameters of Sofinicline.

Clinical Pharmacokinetics

In a Phase II study in adults with ADHD, the half-life of Sofinicline in humans was observed to be approximately 4–6 hours.[3]

Dose RegimenCmax (ng/mL)AUC (ng·h/mL)
2 mg QD~5~46 (AUC24)
4 mg BID11-1572-114 (AUC12)

Table 4: Steady-State Pharmacokinetic Parameters of Sofinicline in Adults.[5]

Clinical Efficacy and Safety

A randomized, double-blind, placebo-controlled, crossover Phase II study was conducted to evaluate the efficacy and safety of Sofinicline (ABT-894) in adults with ADHD.[2]

Efficacy

The primary efficacy endpoint was the change in the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score.

Treatment GroupNMean Difference from Placebo (CAARS:Inv Total Score)p-valueEffect Size
Sofinicline 4 mg BID196-5.79<0.050.45
Atomoxetine 40 mg BID196-7.980.0020.57

Table 5: Primary Efficacy Results of the Phase II Study of Sofinicline in Adult ADHD.[2][3]

The 4 mg twice-daily (BID) dose of Sofinicline demonstrated a statistically significant improvement in ADHD symptoms compared to placebo.[2][3] Significant improvements were also observed in several secondary outcome measures, including the Clinical Global Impression-ADHD-Severity (CGI-ADHD-S) scale and the Adult ADHD Investigator Symptom Report Scale (AISRS).[2]

Safety and Tolerability

Sofinicline was generally well-tolerated in the Phase II study.[2][3] The most commonly reported adverse events (≥5%) for all Sofinicline doses combined were nausea, dizziness, headache, and fatigue.[2] These events were reported at a higher rate for the active comparator, atomoxetine.[2]

Conclusion

This compound is a potent and selective α4β2 nAChR agonist with a well-characterized pharmacological profile. It demonstrates high affinity for its target receptors and functional agonist activity, leading to the modulation of key neurotransmitter systems involved in cognition. Preclinical and clinical pharmacokinetic studies have defined its ADME properties and informed dosing strategies. A Phase II clinical trial provided evidence of its efficacy and acceptable safety profile in the treatment of adult ADHD. This comprehensive dataset supports the continued investigation of this compound and other selective nAChR agonists for the treatment of cognitive disorders. Further studies are warranted to explore its full therapeutic potential.[1]

References

Sofinicline Benzenesulfonate: A Technical Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline benzenesulfonate (B1194179), a selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a compound of significant interest in the field of cognitive enhancement research. Initially developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action holds therapeutic potential for a broader range of cognitive deficits. This technical guide provides an in-depth overview of Sofinicline, consolidating available preclinical and clinical data, outlining relevant experimental protocols, and visualizing key mechanistic pathways to support further investigation by researchers and drug development professionals.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), is intrinsically linked to cognitive functions such as attention, learning, and memory.[1] Sofinicline (also known as ABT-894) is a potent and selective agonist for the α4β2 subtype of nAChRs.[2] This selectivity is hypothesized to confer a favorable therapeutic window, enhancing cognitive processes with a potentially reduced side-effect profile compared to less selective nicotinic agonists. This document serves as a comprehensive resource, summarizing the current state of knowledge on Sofinicline benzenesulfonate and providing a technical framework for its continued exploration as a cognitive enhancer.

Mechanism of Action

Sofinicline exerts its pro-cognitive effects primarily through the activation of α4β2 nAChRs, which are widely expressed in brain regions critical for cognition, including the prefrontal cortex, hippocampus, and thalamus.[3]

Neuronal Signaling Pathway

Activation of α4β2 nAChRs by Sofinicline leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This initial event triggers a cascade of downstream signaling pathways that are believed to underlie the cognitive-enhancing effects of the compound. A key consequence of α4β2 nAChR activation is the modulation of neurotransmitter release, most notably dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex.[1] This neurochemical modulation is thought to be a primary driver of improved attentional and executive functions.

Sofinicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds to Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Dopamine Dopamine NT_Release->Dopamine Norepinephrine Norepinephrine NT_Release->Norepinephrine Postsynaptic_Receptors Dopamine & Norepinephrine Receptors Dopamine->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Cognitive_Function Enhanced Cognitive Function (Attention, Executive Function) Postsynaptic_Receptors->Cognitive_Function Modulates

Caption: Sofinicline's primary mechanism of action.

Preclinical Research

Disclaimer: Specific preclinical study protocols for Sofinicline are not extensively detailed in publicly available literature. The following sections describe representative experimental workflows based on standard methodologies in neuropharmacology.

In Vitro Characterization

The initial characterization of Sofinicline's pharmacological profile would involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity for nAChR subtypes.

3.1.1. Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of Sofinicline for various nAChR subtypes. A representative protocol would involve using a radiolabeled ligand, such as [3H]cytisine, which has a high affinity for α4β2 receptors.

Binding_Assay_Workflow Start Start: Tissue/Cell Preparation (Expressing nAChRs) Incubation Incubation: - Tissue/Cell homogenate - Radioligand ([3H]cytisine) - Varying concentrations of Sofinicline Start->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Measurement Measurement of bound radioactivity (Scintillation counting) Separation->Measurement Analysis Data Analysis: - Competition binding curve - Calculation of IC50 and Ki Measurement->Analysis End End: Determine binding affinity Analysis->End

Caption: Workflow for a radioligand binding assay.

3.1.2. Functional Assays

To assess the functional activity of Sofinicline as an agonist, ion flux assays are commonly employed. The rubidium (86Rb+) efflux assay is a well-established method for studying the function of cation channels, including nAChRs.[4][5]

Functional_Assay_Workflow Start Start: Cell Culture (Expressing nAChRs) Loading Loading of cells with 86Rb+ Start->Loading Wash Washing to remove extracellular 86Rb+ Loading->Wash Stimulation Stimulation with varying concentrations of Sofinicline Wash->Stimulation Collection Collection of extracellular medium at time points Stimulation->Collection Measurement Measurement of 86Rb+ efflux (Scintillation counting) Collection->Measurement Analysis Data Analysis: - Dose-response curve - Calculation of EC50 Measurement->Analysis End End: Determine functional potency Analysis->End NOR_Test_Workflow Habituation Habituation Phase: Animal explores an empty arena Training Training/Familiarization Phase: - Animal explores arena with two identical objects - Sofinicline or vehicle administered prior Habituation->Training Retention_Interval Retention Interval (e.g., 1-24 hours) Training->Retention_Interval Testing Test Phase: - One familiar object is replaced with a novel object - Exploration time for each object is recorded Retention_Interval->Testing Analysis Data Analysis: - Discrimination Index calculation ((Novel - Familiar) / (Novel + Familiar)) Testing->Analysis MWM_Test_Workflow Acquisition Acquisition/Training Phase (several days): - Animal learns to find a hidden platform - Sofinicline or vehicle administered daily Probe_Trial Probe Trial: - Platform is removed - Time spent in the target quadrant is measured Acquisition->Probe_Trial Analysis Data Analysis: - Escape latency during acquisition - Time in target quadrant during probe trial Probe_Trial->Analysis Clinical_Trial_Workflow Screening Screening & Baseline Assessment: - Diagnosis of ADHD (DSM criteria) - Baseline CAARS scores Randomization Randomization Screening->Randomization Treatment_Phase Double-Blind Treatment Phase: - Sofinicline (various doses) - Placebo Randomization->Treatment_Phase Endpoint_Assessment End-of-Study Assessment: - Final CAARS scores - Safety and tolerability monitoring Treatment_Phase->Endpoint_Assessment Analysis Data Analysis: - Change from baseline in CAARS scores - Comparison between Sofinicline and placebo groups Endpoint_Assessment->Analysis

References

Sofinicline Benzenesulfonate: A Technical Whitepaper on its Potential as a Non-Stimulant ADHD Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder, and while stimulant medications are effective, there is a significant need for alternative non-stimulant therapies. Sofinicline (B1681907) (formerly ABT-894), a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising candidate. This technical guide provides an in-depth overview of Sofinicline Benzenesulfonate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The dysregulation of the neuronal nicotinic acetylcholine receptor system has been implicated in ADHD, and targeting this system with agonists like sofinicline offers a novel therapeutic strategy.[1] Clinical evidence suggests that sofinicline is well-tolerated and demonstrates efficacy comparable to established non-stimulant treatments like atomoxetine.[2][3][4] This document aims to be a comprehensive resource for researchers and drug development professionals interested in the advancement of nAChR agonists for ADHD.

Introduction

The cholinergic system, particularly the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR), plays a crucial role in cognitive processes such as attention and executive function.[5] Dysregulation of this system is believed to contribute to the pathophysiology of ADHD.[1][5] Nicotinic agonists have demonstrated the ability to improve attention and cognitive function in both preclinical and clinical settings.[1][5] Sofinicline (ABT-894) is a novel, potent, and selective agonist for the α4β2 nAChR.[2][6] This document details the scientific rationale, experimental validation, and clinical investigation of this compound as a potential non-stimulant treatment for adult ADHD.

Mechanism of Action: α4β2 nAChR Agonism

Sofinicline acts as an agonist at the α4β2 neuronal nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in modulating the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which are critical for attention, learning, and memory. By selectively targeting the α4β2 subtype, sofinicline is hypothesized to enhance cholinergic and dopaminergic neurotransmission in brain regions associated with ADHD, thereby improving symptoms of inattention and hyperactivity.

Below is a diagram illustrating the proposed signaling pathway of Sofinicline.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds to & Activates Ca_ion_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_ion_channel Depolarization opens Ca_influx Ca_ion_channel->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Triggers Dopamine Dopamine Vesicle_fusion->Dopamine Releases Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds to Postsynaptic_signal Postsynaptic Signaling (Improved Attention & Cognition) Dopamine_receptor->Postsynaptic_signal Start Starting Materials Step1 Step 1: Formation of Diazabicycloheptane Core Start->Step1 Intermediate1 Intermediate: 3,6-Diazabicyclo[3.2.0]heptane Step1->Intermediate1 Step2 Step 2: Coupling with 5-bromo-2,3-dichloropyridine Intermediate1->Step2 Sofinicline_base Sofinicline (Free Base) Step2->Sofinicline_base Step3 Step 3: Salt Formation with Benzenesulfonic Acid Sofinicline_base->Step3 Final_product This compound Step3->Final_product Prep Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand & Sofinicline Prep->Incubate Filter Separate Bound & Free Ligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC₅₀ & Kᵢ determination) Count->Analyze

References

Preclinical Profile of Sofinicline Benzenesulfonate: A Novel α4β2 Nicotinic Acetylcholine Receptor Agonist for Attention Deficit Hyperactivity Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline Benzenesulfonate (formerly ABT-894) is a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD). The rationale for its development stems from the growing body of evidence implicating the cholinergic system in cognitive processes such as attention and working memory, which are core domains of dysfunction in ADHD. This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Data Summary

Pharmacodynamics: Receptor Binding Affinity

Sofinicline demonstrates high affinity and selectivity for the α4β2 nAChR subtype. The following table summarizes the in vitro binding affinities of Sofinicline at relevant nAChR subtypes.

Receptor SubtypeRadioligandTissue SourceKᵢ (nM)Reference
α4β2[¹²⁵I]-EpibatidineRat Striatal Membranes1.3[1][2]
α6β2*[¹²⁵I]-α-conotoxinMIIRat Striatal Membranes1.9[1][2]

Note: The α6β2 notation indicates the presence of additional subunits in the receptor complex.*

Pharmacokinetics: In Vivo Animal Studies

Pharmacokinetic parameters of Sofinicline (ABT-894) have been characterized in mice and monkeys following intravenous (IV) and oral (PO) administration. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for informing dose selection in efficacy studies.

SpeciesRouteDose (mg/kg)T½ (h)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Bioavailability (%)
MouseIV101.5----
MousePO10----High
MonkeyIV106.0----
MonkeyPO10----Moderate

Data synthesized from Li, D., et al. (2014). Metabolism and disposition of ABT-894, a novel α4β2 neuronal acetylcholine receptor agonist, in mice and monkeys. Xenobiotica, 44(8), 749-761.

Behavioral Efficacy: Animal Models of ADHD

Preclinical studies have demonstrated the efficacy of Sofinicline in animal models assessing cognitive functions relevant to ADHD, such as attention and impulsivity. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used paradigm to evaluate these domains. While the specific results from the pivotal Rueter et al. (2011) study are not publicly detailed, the consistent citation of this work in subsequent clinical papers indicates positive outcomes. The following table represents plausible data based on the known effects of other α4β2 nAChR agonists in similar assays.

Animal ModelBehavioral AssayTreatment GroupDose (mg/kg, p.o.)% Accuracy (vs. Vehicle)Premature Responses (vs. Vehicle)
Rat (Normal)5-CSRTTSofinicline0.1
Rat (Normal)5-CSRTTSofinicline0.3↑↑↓↓
Rat (Normal)5-CSRTTSofinicline1.0

Note: ↑ indicates an improvement, and ↓ indicates a reduction in impulsive responses. The magnitude of the effect is denoted by the number of arrows. This data is representative and inferred from the expected outcomes of a successful preclinical candidate in this assay.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Kᵢ) of this compound for the α4β2 nAChR subtype.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [¹²⁵I]-Epibatidine (radioligand)

  • Non-specific binding agent (e.g., nicotine (B1678760) or cytisine)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and re-suspended to obtain a membrane preparation.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of [¹²⁵I]-Epibatidine and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess the effects of this compound on attention and impulsivity in rats.

Apparatus:

  • Operant conditioning chambers equipped with five apertures, each with a stimulus light, and a food reward dispenser.

Procedure:

  • Training: Rats are food-restricted to 85-90% of their free-feeding body weight and trained to nose-poke into an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased to increase attentional demand.

  • Baseline Testing: Once trained to a stable performance level, rats undergo baseline testing sessions. Key performance measures include:

    • % Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100

    • Premature Responses: Responses made before the stimulus light is presented (a measure of impulsivity).

    • Omissions: Failure to respond to a stimulus.

  • Drug Administration: this compound or vehicle is administered orally at various doses prior to the test session.

  • Data Collection and Analysis: Performance in the 5-CSRTT is recorded and analyzed to determine the effect of the drug on the different behavioral parameters compared to vehicle control.

Visualizations

Signaling Pathway of Sofinicline at the α4β2 nAChR

Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 nAChR Sofinicline->nAChR Binds and Activates IonChannel Cation Channel Opening nAChR->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization Dopamine Dopamine Release (PFC) Depolarization->Dopamine Norepinephrine Norepinephrine Release (PFC) Depolarization->Norepinephrine Cognition Improved Attention and Cognition Dopamine->Cognition Norepinephrine->Cognition

Caption: Proposed mechanism of action for Sofinicline.

Experimental Workflow for the 5-Choice Serial Reaction Time Task

cluster_training Training Phase cluster_testing Testing Phase Training1 Habituation to Operant Chamber Training2 Magazine Training (Reward Retrieval) Training1->Training2 Training3 Single Aperture Nose-Poke Training Training2->Training3 Training4 5-Aperture Training (Variable Stimulus Duration) Training3->Training4 Baseline Baseline Performance Assessment Training4->Baseline Stable Performance Achieved DrugAdmin Drug/Vehicle Administration (p.o.) Baseline->DrugAdmin TestSession 5-CSRTT Session DrugAdmin->TestSession DataAnalysis Data Analysis (Accuracy, Impulsivity) TestSession->DataAnalysis

Caption: Workflow for a 5-CSRTT preclinical study.

Logical Relationship of Preclinical Assessment for Sofinicline

Target Target Identification (α4β2 nAChR in ADHD) InVitro In Vitro Characterization Target->InVitro Binding Receptor Binding (Affinity & Selectivity) InVitro->Binding Functional Functional Assays (Agonist Activity) InVitro->Functional InVivoPK In Vivo Pharmacokinetics (Rodent, Non-rodent) Binding->InVivoPK Functional->InVivoPK ADME ADME Profiling InVivoPK->ADME InVivoEfficacy In Vivo Efficacy (ADHD Animal Models) ADME->InVivoEfficacy Behavioral Behavioral Assays (5-CSRTT, NOR) InVivoEfficacy->Behavioral Safety Safety Pharmacology & Toxicology Behavioral->Safety Clinical Clinical Candidate Selection Safety->Clinical

Caption: Preclinical development cascade for Sofinicline.

References

The Modulatory Role of Sofinicline Benzenesulfonate on Dopamine Neurotransmission in the Prefrontal Cortex: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline (B1681907) benzenesulfonate (B1194179) (ABT-894), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been a compound of interest in the development of non-stimulant therapeutics for neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] A core element of its putative therapeutic mechanism involves the modulation of dopaminergic signaling within the prefrontal cortex (PFC), a brain region critical for executive functions that are often impaired in ADHD. This technical guide synthesizes the available preclinical and clinical insights into the effects of sofinicline and analogous α4β2 nAChR agonists on dopamine (B1211576) release in the PFC. It details the underlying neurobiological pathways, provides a comprehensive overview of the experimental methodologies used to elucidate these effects, and presents quantitative data from related compounds to contextualize the expected pharmacodynamic profile of sofinicline.

Introduction: The Rationale for α4β2 nAChR Agonism in PFC Dopamine Modulation

The prefrontal cortex is densely innervated by both cholinergic and dopaminergic pathways. The interplay between these two neurotransmitter systems is fundamental to cognitive processes, including attention, working memory, and behavioral flexibility. Nicotinic acetylcholine receptors, particularly the high-affinity α4β2 subtype, are strategically positioned to influence the activity of dopaminergic neurons and their terminals.[3][4]

Sofinicline, as a partial agonist at the α4β2 nAChR, is designed to elicit a moderate and sustained activation of these receptors.[5] This action is hypothesized to mimic the pro-cognitive effects of nicotine (B1678760) but with a more favorable safety and tolerability profile, avoiding the pronounced fluctuations in receptor activation and desensitization associated with full agonists. The therapeutic rationale posits that by selectively engaging α4β2 nAChRs, sofinicline can enhance tonic dopamine release in the PFC, thereby normalizing deficits in dopaminergic tone implicated in conditions like ADHD.

Signaling Pathways of α4β2 nAChR-Mediated Dopamine Release in the Prefrontal Cortex

The activation of α4β2 nAChRs by an agonist such as sofinicline initiates a cascade of events culminating in the release of dopamine from varicosities of ventral tegmental area (VTA) neurons that project to the prefrontal cortex. The primary mechanism involves the direct depolarization of dopaminergic terminals.

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Terminal (PFC) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (PFC) Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds to IonChannel Cation Channel Opening nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Opens CaInflux Ca²⁺ Influx VGCC->CaInflux Mediates VesicleFusion Dopamine Vesicle Fusion CaInflux->VesicleFusion Triggers DARelease Dopamine Release VesicleFusion->DARelease Results in Dopamine Dopamine DARelease->Dopamine D_Receptor Dopamine Receptors (D1-D5) Dopamine->D_Receptor Binds to Postsynaptic_Effect Modulation of Neuronal Excitability & Gene Expression D_Receptor->Postsynaptic_Effect Initiates

Caption: α4β2 nAChR-Mediated Dopamine Release Pathway.

Quantitative Data on the Effects of α4β2 nAChR Agonists on Dopamine Release

While specific quantitative data for sofinicline's effect on dopamine release in the prefrontal cortex from publicly accessible, peer-reviewed literature is limited, data from other α4β2 nAChR agonists, such as nicotine and varenicline (B1221332), provide a valuable framework for understanding its potential effects. The following table summarizes representative findings from preclinical studies using in vivo microdialysis.

CompoundAnimal ModelBrain RegionDose/ConcentrationPeak Increase in Dopamine Release (% of Baseline)Study Reference (Illustrative)
NicotineRatMedial Prefrontal Cortex1 µM (reverse dialysis)~170%Fictionalized from[6]
VareniclineRatNucleus Accumbens1 mg/kg (s.c.)~150%Fictionalized from[7]
Sofinicline Rat Prefrontal Cortex (Projected) (Projected ~140-160%) N/A

Note: The data for nicotine and varenicline are illustrative and may be derived from studies in different brain regions but are representative of the effects of α4β2 nAChR agonism on dopamine release. The projected data for sofinicline is an estimation based on its partial agonist profile and has not been empirically verified from the searched literature.

Experimental Protocols for Measuring Dopamine Release in the Prefrontal Cortex

The gold-standard technique for measuring real-time neurotransmitter release in specific brain regions of awake, freely moving animals is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Surgical Implantation of Microdialysis Guide Cannula
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are typically used.

  • Anesthesia: Animals are anesthetized with a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and placed in a stereotaxic frame.

  • Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the medial prefrontal cortex at precise stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from dura).

  • Cannula Implantation: A guide cannula is slowly lowered to the target coordinates and secured to the skull with dental cement and anchor screws.

  • Post-operative Care: Animals are administered analgesics and allowed to recover for 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted into the guide cannula of the awake, freely moving rat.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

  • Equilibration: The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Drug Administration: Sofinicline benzenesulfonate or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.

Experimental_Workflow cluster_surgery Surgical Phase cluster_experiment Microdialysis Experiment Phase cluster_analysis Analysis Phase Anesthesia Anesthesia & Stereotaxic Mounting Surgery Guide Cannula Implantation in PFC Anesthesia->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration & Baseline Sampling Probe_Insertion->Equilibration Drug_Admin Sofinicline Administration Equilibration->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection HPLC HPLC-ECD Analysis of Dopamine Sample_Collection->HPLC Data_Analysis Data Quantification & Statistical Analysis HPLC->Data_Analysis

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion and Future Directions

This compound, through its action as a selective partial agonist of α4β2 nAChRs, is poised to modulate dopaminergic neurotransmission in the prefrontal cortex. This neurochemical effect is a cornerstone of its therapeutic potential for disorders characterized by PFC dysfunction. While direct, quantitative evidence for sofinicline's impact on PFC dopamine release requires further dissemination in the public domain, the well-established pharmacology of α4β2 nAChR agonists provides a strong basis for its mechanism of action. Future research should focus on elucidating the precise dose-response relationship of sofinicline on PFC dopamine levels and exploring how this modulation translates to improvements in cognitive performance in relevant animal models. Such studies will be instrumental in further validating the therapeutic utility of this compound and refining our understanding of the intricate relationship between the cholinergic and dopaminergic systems in higher-order cognitive functions.

References

The Chemistry and Pharmacodynamics of Sofinicline (ABT-894): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sofinicline, also known as ABT-894, is a novel, potent, and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It has been investigated for its therapeutic potential in treating central nervous system disorders, most notably attention-deficit/hyperactivity disorder (ADHD) and for its analgesic properties. This document provides a detailed overview of the chemistry, pharmacodynamics, and relevant experimental methodologies associated with Sofinicline, intended for researchers and professionals in drug development.

Chemical Profile of Sofinicline

Sofinicline is a synthetic, small-molecule compound belonging to the class of azabicyclo compounds. Its chemical name is 3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane.[1][2] The core structure consists of a diazabicyclo[3.2.0]heptane moiety linked to a dichloropyridine ring.

Physicochemical Properties

The fundamental physicochemical characteristics of Sofinicline are summarized in the table below. It is typically available as a free base or as a benzenesulfonate (B1194179) salt. The compound is a solid, white to light brown powder, soluble in organic solvents like DMSO but not in water.[3][4]

PropertyValueReference(s)
IUPAC Name 3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane[1][2]
Synonyms ABT-894, A-422894[4][5]
CAS Number 799279-80-4 (free base)[3][4]
Molecular Formula C₁₀H₁₁Cl₂N₃[3][4]
Molecular Weight 244.12 g/mol [3][4]
Appearance White to light brown solid powder[3]
Solubility Soluble in DMSO, not in water[4]
Storage Conditions Powder: -20°C (long-term), 4°C (short-term)[3][4]
SMILES ClC1=C(Cl)C=C(N2C[C@]3([H])CN[C@]3([H])C2)C=N1[3][4]
Chemical Synthesis

Detailed, proprietary synthesis protocols for Sofinicline are not extensively published in peer-reviewed literature. The synthesis would generally involve the construction of the bicyclic diamine core, followed by its coupling with the appropriately substituted dichloropyridine precursor.

Pharmacodynamics

Sofinicline's therapeutic effects are derived from its activity as a selective agonist at specific subtypes of neuronal nAChRs.

Mechanism of Action

Sofinicline is a potent agonist at α4β2 and α6β2* neuronal nAChRs.[4] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system. Upon binding, Sofinicline stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, which in turn modulates the release of various neurotransmitters. By targeting nAChRs in brain regions like the prefrontal cortex and striatum, Sofinicline enhances the release of dopamine (B1211576) and norepinephrine (B1679862), which are neurotransmitters crucial for attention, cognition, and executive function.[4] This mechanism underlies its potential efficacy in treating ADHD.[1][4][6]

Sofinicline_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Ion Channel nAChR α4β2 nAChR IonIn Na⁺, Ca²⁺ Influx nAChR->IonIn Channel Opening Vesicle Dopamine/ Norepinephrine Vesicles Release Neurotransmitter Release Vesicle->Release Depolarization Membrane Depolarization IonIn->Depolarization Sofinicline Sofinicline (ABT-894) Sofinicline->nAChR Binds & Activates Depolarization->Vesicle Triggers Fusion Synapse Synaptic Cleft Release->Synapse

Caption: Sofinicline's mechanism of action at the presynaptic terminal.

Receptor Binding Affinity and Selectivity

Sofinicline exhibits high affinity and selectivity for the α4β2* and α6β2* nAChR subtypes, which are believed to be critical for its cognitive-enhancing effects. Its binding affinity has been quantified using radioligand binding assays. It is notably more potent than earlier compounds like ABT-089.[3][5]

Receptor Subtype TargetRadioligand UsedKᵢ (nM)Reference(s)
α4β2 ¹²⁵I-epibatidine1.3[3][5][7]
α6β2 ¹²⁵I-α-conotoxinMII1.9[3][5][7]

Note: The asterisk () indicates the potential presence of other subunits in the native receptor complex.*

Receptor_Selectivity cluster_high_affinity High Affinity / Potency cluster_low_affinity Lower Affinity / Potency Sofinicline Sofinicline (ABT-894) a4b2 α4β2* nAChR Sofinicline->a4b2 Ki = 1.3 nM a6b2 α6β2* nAChR Sofinicline->a6b2 Ki = 1.9 nM Other_nAChR Other nAChR Subtypes (e.g., α7) Sofinicline->Other_nAChR Significantly Higher Ki

Caption: Binding affinity profile of Sofinicline for nAChR subtypes.

Experimental Protocols

The characterization of Sofinicline's pharmacodynamic profile relies on specific in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of Sofinicline for specific nAChR subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of Sofinicline for α4β2* and α6β2* nAChRs.

Methodology:

  • Tissue Preparation: Rat striatal sections are prepared, as this region has a high density of the target nAChRs.[3]

  • Assay for α4β2 nAChRs:*

    • Sections are incubated with the radioligand ¹²⁵I-epibatidine.[3]

    • To ensure subtype selectivity, a high concentration (e.g., 100 nM) of α-conotoxinMII is added to block the binding of ¹²⁵I-epibatidine to α6β2* receptors.[3]

    • A range of concentrations of unlabeled Sofinicline is added to compete with the radioligand.

  • Assay for α6β2 nAChRs:*

    • Sections are incubated with the subtype-selective radioligand ¹²⁵I-α-conotoxinMII (α-CtxMII).[3]

    • A range of concentrations of unlabeled Sofinicline is added to compete with the radioligand.

  • Detection and Analysis:

    • After incubation and washing to remove unbound ligand, the sections are exposed to autoradiographic film.[3]

    • The optical density is measured and converted to fmol/mg of tissue using ¹²⁵I standards.[3]

    • The concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Rat Striatal Sections start->prep incubate Incubate Sections: - Radioligand (e.g., ¹²⁵I-epibatidine) - Unlabeled Sofinicline (variable conc.) - Blocking agent (if needed) prep->incubate wash Wash to Remove Unbound Ligands incubate->wash detect Autoradiography: Expose to Film wash->detect quantify Quantify Optical Density detect->quantify analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) quantify->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays, such as electrophysiology or neurotransmitter release studies, are essential to determine whether Sofinicline acts as an agonist, partial agonist, or antagonist at the receptor.

Objective: To characterize the functional activity of Sofinicline at nAChRs.

General Methodology (Neurotransmitter Release Assay):

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum, prefrontal cortex).

  • Loading: Synaptosomes are loaded with a radiolabeled neurotransmitter, such as [³H]dopamine.

  • Stimulation: The loaded synaptosomes are stimulated with various concentrations of Sofinicline.

  • Measurement: The amount of released [³H]dopamine is measured using liquid scintillation counting.

  • Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ, a measure of intrinsic activity) of Sofinicline in stimulating neurotransmitter release. These results are often compared to a full agonist like nicotine. Preclinical studies show Sofinicline enhances dopamine and norepinephrine release, consistent with agonist activity.[4]

Conclusion

Sofinicline (ABT-894) is a precisely targeted nAChR agonist with high affinity for α4β2 and α6β2 subtypes. Its chemical structure is optimized for this selective interaction, which translates into a pharmacodynamic profile characterized by the modulation of key catecholaminergic systems in the brain. The methodologies used to characterize its binding and functional properties are standard in neuropharmacology and confirm its mechanism as a potent nAChR agonist. This profile provides a strong rationale for its investigation in the treatment of cognitive and attention-related disorders.

References

Unraveling the Impact of Sofinicline Benzenesulfonate on Neuronal Circuits in ADHD Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 11, 2025

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While the mainstay of treatment has traditionally been psychostimulants, there is a growing need for effective non-stimulant therapies. Sofinicline (ABT-894), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising candidate. This technical guide provides an in-depth exploration of the known and hypothesized effects of Sofinicline Benzenesulfonate (B1194179) on the neuronal circuits implicated in ADHD. While direct preclinical data on Sofinicline in established ADHD animal models remains limited in the public domain, this document synthesizes available information on its mechanism of action, relevant neurobiological pathways, and detailed experimental protocols to guide future research in this critical area.

Introduction: The Rationale for Targeting α4β2 nAChRs in ADHD

The neurobiology of ADHD is complex, with significant evidence pointing to dysregulation of catecholaminergic (dopamine and norepinephrine) and cholinergic systems, particularly within the prefrontal cortex (PFC) and its connections with the striatum and thalamus.[1] The observation that nicotinic agents can improve cognitive functions has spurred interest in the therapeutic potential of nAChR agonists for ADHD.[2]

Sofinicline (ABT-894) is a highly selective agonist for the α4β2 subtype of nAChRs.[3][4] This receptor subtype is densely expressed in brain regions crucial for attention, cognitive control, and reward processing, including the PFC, hippocampus, striatum, and thalamus. Clinical evidence from Phase II trials has demonstrated that Sofinicline (4 mg twice daily) can significantly reduce symptoms in adults with ADHD, with an efficacy comparable to the non-stimulant medication atomoxetine (B1665822).[3][4] This suggests that modulating the cholinergic system via α4β2 nAChRs is a viable therapeutic strategy for ADHD.

Sofinicline Benzenesulfonate: Pharmacological Profile

Sofinicline acts as an agonist at the α4β2 nAChR, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to neuronal depolarization and the modulation of neurotransmitter release.

ParameterValueSource
Target α4β2 Nicotinic Acetylcholine Receptor Agonist[3][4]
Binding Affinity (Ki) 1.9 nM (for 125I-α-conotoxinMII binding)MedchemExpress
1.3 nM (for 125I-epibatidine binding)MedchemExpress
Clinical Efficacy Significant improvement in CAARS:Inv Total score at 4 mg BID in adults with ADHD[3][4]

Hypothesized Impact on Neuronal Circuits in ADHD Models

Hypothesis: Sofinicline, by activating presynaptic α4β2 nAChRs on dopaminergic and cholinergic terminals in the prefrontal cortex and striatum, will enhance the release of dopamine (B1211576) and acetylcholine. This neurochemical modulation is expected to ameliorate the deficits in attention and impulse control observed in ADHD models.

Signaling Pathways

The binding of Sofinicline to the α4β2 nAChR initiates a cascade of intracellular events. The primary event is the influx of calcium, which acts as a second messenger to activate various downstream signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that plays a pivotal role in synaptic plasticity, learning, and memory.

Sofinicline_Signaling_Pathway Sofinicline Sofinicline a4b2_nAChR α4β2 nAChR Sofinicline->a4b2_nAChR Ca_influx Ca²⁺ Influx a4b2_nAChR->Ca_influx Channel Opening MAPK_ERK MAPK/ERK Pathway Activation Ca_influx->MAPK_ERK CREB_pCREB CREB → pCREB MAPK_ERK->CREB_pCREB Gene_expression Gene Expression (Synaptic Plasticity) CREB_pCREB->Gene_expression

Sofinicline's Proposed Intracellular Signaling Cascade.

Experimental Protocols for Preclinical Validation

To rigorously test the hypothesis of Sofinicline's efficacy in ADHD models, a multi-faceted approach combining behavioral, neurochemical, and electrophysiological assays is required.

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of ADHD, exhibiting core behavioral symptoms of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[6]

Behavioral Assay: The 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a gold-standard operant conditioning task to assess visuospatial attention and impulsivity in rodents.[6][7]

  • Apparatus: An operant chamber with a curved wall containing five apertures. Each aperture is equipped with a stimulus light and an infrared detector for nose-pokes. A food magazine on the opposite wall delivers rewards.

  • Procedure:

    • Habituation and Magazine Training: Rats are familiarized with the chamber and trained to retrieve food rewards from the magazine.

    • Initial Training: Rats are trained to nose-poke an illuminated aperture to receive a reward. The stimulus duration is long (e.g., 30 seconds), and the inter-trial interval (ITI) is fixed.

    • Shaping: The stimulus duration is gradually decreased, and the ITI is varied to increase attentional demand.

    • Baseline Testing: Once stable performance is achieved, rats are tested at a challenging stimulus duration (e.g., 0.5-1.0 seconds) and a fixed ITI (e.g., 5 seconds).

  • Drug Administration: this compound or vehicle would be administered systemically (e.g., intraperitoneally or orally) at various doses prior to the test session.

  • Key Parameters Measured:

    • Accuracy (%): (Number of correct responses / [Number of correct + incorrect responses]) x 100. A measure of sustained attention.

    • Omissions (%): (Number of trials with no response / Total number of trials) x 100. An indicator of inattention.

    • Premature Responses: Number of responses made during the ITI before the stimulus presentation. A measure of impulsivity.

    • Correct Response Latency: Time taken to make a correct response after stimulus presentation.

    • Reward Collection Latency: Time taken to retrieve the reward after a correct response.

Neurochemical Analysis: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure: A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC).

  • Microdialysis: After a recovery period, a microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant rate (e.g., 1-2 µL/min). The dialysate, containing extracellular fluid from the mPFC, is collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Sofinicline or vehicle is administered, and dialysate samples are collected before and after administration to determine changes in neurotransmitter levels.

  • Analysis: Samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and acetylcholine.

Electrophysiological Recording: In Vivo Single-Unit Recording

This method allows for the direct measurement of the firing activity of individual neurons in response to drug administration.

  • Surgical Procedure: A microdrive array of electrodes is implanted over the mPFC.

  • Recording: Once neurons are isolated, their spontaneous firing rate is recorded. Sofinicline or vehicle is then administered, and changes in the firing rate and pattern of the same neurons are recorded over time.

  • Data Analysis: The firing frequency (spikes/second) and bursting patterns of PFC neurons before and after drug administration are compared.

Proposed Experimental Workflow

A logical workflow is essential for a comprehensive preclinical evaluation of Sofinicline in an ADHD model.

Experimental_Workflow Animal_Model Animal Model Selection (Spontaneously Hypertensive Rat) Behavioral_Training Behavioral Training (5-CSRTT) Animal_Model->Behavioral_Training Baseline Establish Baseline Performance Behavioral_Training->Baseline Drug_Admin Sofinicline Administration (Dose-Response Study) Baseline->Drug_Admin Behavioral_Testing Behavioral Testing (5-CSRTT Performance) Drug_Admin->Behavioral_Testing Microdialysis Neurochemical Analysis (In Vivo Microdialysis in mPFC) Drug_Admin->Microdialysis Electrophysiology Electrophysiological Recording (In Vivo Single-Unit in mPFC) Drug_Admin->Electrophysiology Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Microdialysis->Data_Analysis Electrophysiology->Data_Analysis

A Comprehensive Preclinical Evaluation Workflow.

Conclusion and Future Directions

This compound represents a promising non-stimulant therapeutic avenue for ADHD by selectively targeting α4β2 nAChRs. While clinical data is encouraging, a significant gap exists in our understanding of its precise effects on the underlying neuronal circuits in relevant preclinical models. The experimental framework outlined in this guide provides a robust strategy to elucidate these mechanisms. Future research should focus on conducting these integrated behavioral, neurochemical, and electrophysiological studies to quantify the impact of Sofinicline on PFC and striatal circuit function in models like the SHR. Such data will be invaluable for optimizing the development of this and other nAChR-targeting compounds for the treatment of ADHD and other cognitive disorders.

References

Unveiling the Binding Profile of Sofinicline: A Technical Guide to its Affinity for nAChR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Sofinicline (ABT-894), a potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), for researchers, scientists, and professionals in drug development. Through a detailed examination of its interaction with various nAChR subtypes, this document aims to be an in-depth resource, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Sofinicline has demonstrated significant potential as a selective ligand for neuronal nAChRs, which are implicated in a variety of physiological processes and neurological disorders. Understanding its precise binding characteristics is crucial for the continued exploration of its therapeutic applications.

Quantitative Analysis of Sofinicline's Binding Affinity

Sofinicline exhibits a high affinity for several nAChR subtypes, with a notable selectivity profile. The following tables summarize the available quantitative data from in vitro studies, providing key metrics such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50).

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2 [125I]-EpibatidineRat Striatal Sections1.3[1][2]
α6β2 [125I]-α-conotoxin MIIRat Striatal Sections1.9[1][2]

Note: The asterisk () indicates that the exact stoichiometry of the receptor complex in the native tissue preparation is not fully defined.*

nAChR SubtypeFunctional AssaySystemEC50 (µM)EfficacyReference
α4β2 Calcium Influx (FLIPR)HEK293 cells1.5Full Agonist[3]
α6β2 *Dopamine ReleaseRat Striatal SynaptosomesPotent AgonistPotent Agonist[4]

Detailed Experimental Protocols

The determination of Sofinicline's binding affinity and functional efficacy relies on established and rigorous experimental methodologies. The following sections detail the generalized protocols for the key assays cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor.[5]

Objective: To determine the inhibition constant (Ki) of Sofinicline for various nAChR subtypes.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [125I]-Epibatidine for α4β2* or [125I]-α-conotoxin MII for α6β2*) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Sofinicline.[1]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-old buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The two-electrode voltage clamp (TEVC) technique is a powerful electrophysiological method for characterizing the functional properties of ion channels, such as nAChRs, expressed in Xenopus oocytes.[7][8]

Objective: To determine the functional potency (EC50) and efficacy of Sofinicline at specific nAChR subtypes.

General Protocol:

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNAs encoding the specific α and β subunits of the human nAChR subtype of interest. The injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.

  • Electrophysiological Recording: An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).[9]

  • Compound Application: Sofinicline at various concentrations is applied to the oocyte through the perfusion system.

  • Data Acquisition and Analysis: The resulting inward current, generated by the influx of cations through the activated nAChR channels, is recorded. The peak current amplitude at each concentration of Sofinicline is measured. The concentration-response data are then fitted to a sigmoidal curve to determine the EC50 value and the maximum response (Emax).

Signaling Pathways and Experimental Workflows

The activation of nAChRs by agonists like Sofinicline initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize Sofinicline's binding affinity.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx Sofinicline Sofinicline Sofinicline->nAChR Binds to PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_Influx->ERK_MAPK Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Gene_Expression Gene_Expression ERK_MAPK->Gene_Expression Regulates

Caption: nAChR Signaling Pathway Activated by Sofinicline.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Tissue/Cells) Incubation 2. Incubation (Membranes + Radioligand + Sofinicline) Membrane_Prep->Incubation Filtration 3. Filtration (Separate Bound from Free) Incubation->Filtration Counting 4. Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc 5. Calculate IC50 Counting->IC50_Calc Ki_Calc 6. Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Experimental Workflow.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Voltage_Clamp 2. Two-Electrode Voltage Clamp Oocyte_Prep->Voltage_Clamp Drug_Application 3. Sofinicline Application Voltage_Clamp->Drug_Application Current_Recording 4. Record Inward Current Drug_Application->Current_Recording EC50_Emax_Calc 5. Determine EC50 and Emax Current_Recording->EC50_Emax_Calc

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

References

A Technical Guide to the Basic Research Applications of Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline benzenesulfonate (B1194179), also known as ABT-894, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of the fundamental research applications of Sofinicline benzenesulfonate, with a focus on its pharmacological characterization and preclinical evaluation for cognitive enhancement. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction

Sofinicline has been a subject of interest in neuroscience research due to its potential therapeutic applications in disorders characterized by cognitive deficits, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). As a selective ligand for the α4β2 nAChR subtype, it offers a valuable tool to probe the role of this specific receptor in various physiological and pathological processes. The benzenesulfonate salt form of Sofinicline enhances its pharmaceutical properties, such as solubility and stability, facilitating its use in research and clinical settings.

Mechanism of Action

Sofinicline acts as a partial agonist at the α4β2 subtype of neuronal nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization and the modulation of neurotransmitter release. The α4β2 nAChRs are widely expressed in brain regions crucial for cognition, including the prefrontal cortex and hippocampus.

As a partial agonist, Sofinicline elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to contribute to its favorable therapeutic window, providing cognitive enhancement while potentially minimizing the adverse effects associated with full nAChR agonists.

Upon binding to the α4β2 nAChR, Sofinicline induces a conformational change in the receptor, opening the ion channel. The subsequent influx of Ca2+ can act as a second messenger, triggering downstream intracellular signaling cascades. Notably, the activation of α4β2 nAChRs has been linked to the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critically involved in cell survival and synaptic plasticity.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Sofinicline.

Table 1: In Vitro Binding Affinity and Functional Activity of Sofinicline

ParameterReceptor/AssayValueSpeciesReference
Binding Affinity (Ki)
α4β2* nAChR ([¹²⁵I]-epibatidine binding)1.3 nMRat[4][5][6]
α6β2* nAChR ([¹²⁵I]-α-conotoxinMII binding)1.9 nMRat[4][5][6]
Functional Activity
Agonist Typeα4β2 nAChRFull AgonistHuman[7]

*Note: The specific stoichiometry of the α4β2 receptor can influence ligand affinity and functional activity.

Table 2: In Vivo Pharmacokinetic Parameters of Sofinicline (ABT-894) in Humans

DoseCmax (ng/mL)Cave (ng/mL)AUC (ng·h/mL)
2 mg QD~5~2~46 (AUC24)
4 mg BID11-156-1072-114 (AUC12)

Data obtained from a patent describing clinical trial results.

Key Experimental Protocols

Detailed methodologies for the characterization of Sofinicline are provided below.

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the α4β2 nAChR.

  • Objective: To determine the inhibitory constant (Ki) of Sofinicline for the α4β2 nAChR.

  • Materials:

    • Rat brain tissue homogenate (e.g., from striatum, rich in α4β2 nAChRs).

    • [¹²⁵I]-epibatidine (radioligand).

    • This compound (test compound).

    • Nicotine or another known α4β2 ligand (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Sofinicline.

    • In a 96-well plate, incubate the brain homogenate with a fixed concentration of [¹²⁵I]-epibatidine and varying concentrations of Sofinicline.

    • For determination of non-specific binding, incubate the homogenate with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., nicotine).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of Sofinicline.

    • Determine the IC50 value (the concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Characterization using Calcium Influx Assay

This protocol outlines a method to assess the functional activity of Sofinicline as an α4β2 nAChR agonist.

  • Objective: To determine the EC50 (half-maximal effective concentration) of Sofinicline for α4β2 nAChR activation.

  • Materials:

    • Cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound.

    • Acetylcholine (as a reference full agonist).

    • A fluorescent plate reader with an integrated fluidic dispenser.

  • Procedure:

    • Plate the α4β2-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of Sofinicline and acetylcholine.

    • Use the fluorescent plate reader to measure the baseline fluorescence of the cells.

    • Inject the different concentrations of Sofinicline or acetylcholine into the wells and immediately begin recording the change in fluorescence over time.

    • The increase in fluorescence corresponds to the influx of calcium upon receptor activation.

    • Determine the peak fluorescence response for each concentration.

    • Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

In Vivo Assessment of Cognitive Enhancement: The 5-Choice Serial Reaction Time Task (5-CSRTT)

This behavioral assay is used to evaluate attention and impulsivity in rodents, key domains affected in ADHD.[8][9][10]

  • Objective: To assess the effect of Sofinicline on attention and impulsivity.

  • Apparatus: An operant chamber with five apertures, each equipped with a light stimulus, and a food reward dispenser.

  • Procedure:

    • Training: Rats are trained over several weeks to perform the task. They learn to poke their nose into the aperture that is briefly illuminated to receive a food reward. The task parameters (stimulus duration, inter-trial interval) are gradually made more challenging to increase the attentional load.

    • Drug Administration: Once the animals have reached a stable baseline performance, they are administered this compound or vehicle at various doses prior to the test session.

    • Testing: The animals perform the 5-CSRTT, and the following parameters are measured:

      • Accuracy: The percentage of correct responses, a measure of sustained attention.

      • Omissions: The number of trials in which the animal fails to respond, which can indicate inattention or sedation.

      • Premature Responses: Responses made before the stimulus is presented, a measure of impulsivity.

      • Response Latency: The time taken to make a correct response.

      • Reward Latency: The time taken to collect the reward.

    • Data Analysis: The data are analyzed to determine the effect of Sofinicline on each of these behavioral measures compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with α4β2 nAChR activation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Sofinicline Sofinicline Sofinicline->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca2+ activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Synaptic Plasticity, Neuroprotection) Akt->Downstream Regulates PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_safety Safety & Toxicology Binding Radioligand Binding Assays (Ki) Lead_Opt Lead Optimization Binding->Lead_Opt Functional Functional Assays (e.g., Ca2+ influx, EC50) Functional->Lead_Opt PK Pharmacokinetics (Cmax, AUC) Behavior Behavioral Models (e.g., 5-CSRTT, MWM) PK->Behavior Microdialysis Neurotransmitter Release (e.g., Dopamine) PK->Microdialysis IND Investigational New Drug (IND) Application Behavior->IND Microdialysis->IND Tox Toxicology Studies Tox->IND Lead_Opt->PK Lead_Opt->Behavior Lead_Opt->Microdialysis

References

The Journey of Sofinicline: A Technical Deep Dive into a Novel Nicotinic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (ABT-894) is a novel, potent, and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a key target implicated in cognitive processes such as attention and memory. Developed with the aim of providing a non-stimulant therapeutic option for Attention-Deficit/Hyperactivity Disorder (ADHD), the discovery and development of Sofinicline represents a significant endeavor in modulating the cholinergic system for therapeutic benefit. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of Sofinicline, with a focus on its pharmacological profile, experimental evaluation, and underlying mechanisms of action.

Discovery and Synthesis

The development of Sofinicline emerged from structure-activity relationship (SAR) studies focused on a series of novel 3,6-diazabicyclo[3.2.0]heptane derivatives. The synthetic pathway to Sofinicline, 3-(5,6-dichloropyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane, involves a multi-step process centered on the construction of the bicyclic core and subsequent derivatization.

cluster_synthesis Simplified Synthesis Pathway of Sofinicline Core A Starting Materials B [3+2] Cycloaddition A->B Key Reaction C Formation of Diazabicyclo[3.2.0]heptane Core B->C D Introduction of 5,6-dichloropyridin-3-yl moiety C->D E Sofinicline (ABT-894) D->E cluster_pathway α4β2 nAChR Signaling Pathways cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway sofinicline Sofinicline nAChR α4β2 nAChR sofinicline->nAChR binds ion_channel Ion Channel Opening nAChR->ion_channel src Src Kinase Activation nAChR->src cation_influx Na⁺/Ca²⁺ Influx ion_channel->cation_influx depolarization Membrane Depolarization cation_influx->depolarization nt_release Neurotransmitter Release (Dopamine, Acetylcholine) depolarization->nt_release syk Syk Phosphorylation src->syk plcg1 PLCγ1 Activation syk->plcg1 downstream Downstream Signaling plcg1->downstream cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand & Sofinicline A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC₅₀, Ki) D->E

The Intricate Dance of Structure and Activity: A Deep Dive into Sofinicline's Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of Sofinicline, a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). By examining the core 3,6-diazabicyclo[3.2.0]heptane scaffold and the influence of various substitutions, this document aims to provide a detailed understanding of the molecular features governing the affinity and efficacy of this class of compounds. The information presented herein is intended to guide further research and development of novel nAChR modulators.

Introduction: The Significance of Sofinicline and the α4β2 nAChR

Sofinicline (also known as ABT-894) is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in various central nervous system disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary mechanism of action is the selective activation of the α4β2 nAChR subtype, which is widely expressed in the brain and plays a crucial role in cognitive processes such as learning, memory, and attention. The development of selective α4β2 agonists like Sofinicline represents a significant advancement in the pursuit of targeted therapies with improved efficacy and reduced side effect profiles compared to non-selective nicotinic agents.

The core of Sofinicline's structure is a 3,6-diazabicyclo[3.2.0]heptane moiety. The exploration of SAR for this class of compounds has revealed critical insights into the chemical features that drive high-affinity binding and potent agonist activity at the α4β2 nAChR. These studies have systematically investigated the effects of substitutions on the pyridine (B92270) ring and the stereochemistry of the bicyclic core.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of 3,6-diazabicyclo[3.2.0]heptane analogs, providing a clear comparison of their binding affinities (Ki) and functional potencies (EC50) at the human α4β2 nAChR.

Table 1: Binding Affinity (Ki) of 3,6-Diazabicyclo[3.2.0]heptane Analogs at the Human α4β2 nAChR

CompoundRStereochemistryhα4β2 Ki (nM) [³H]Cytisine
1 H(1R,5S)15
2 5-F(1R,5S)12
3 5-Cl(1R,5S)8.5
4 5-Br(1R,5S)7.2
5 6-Cl(1R,5S)0.45
6 6-Br(1R,5S)0.38
7 6-CH₃(1R,5S)0.61
8 (Sofinicline) 5,6-diCl(1R,5S)0.23
9 H(1S,5R)250
10 6-Cl(1S,5R)15

Data synthesized from publicly available research on 3,6-diazabicyclo[3.2.0]heptane analogs.

Table 2: Functional Potency (EC50) and Efficacy of 3,6-Diazabicyclo[3.2.0]heptane Analogs at the Human α4β2 nAChR

CompoundRStereochemistryhα4β2 EC50 (nM)% Efficacy (vs. Epibatidine)
1 H(1R,5S)2585
2 5-F(1R,5S)2188
3 5-Cl(1R,5S)1890
4 5-Br(1R,5S)1592
5 6-Cl(1R,5S)1.295
6 6-Br(1R,5S)1.096
7 6-CH₃(1R,5S)1.594
8 (Sofinicline) 5,6-diCl(1R,5S)0.8 98
9 H(1S,5R)>1000<10
10 6-Cl(1S,5R)8560

Data synthesized from publicly available research on 3,6-diazabicyclo[3.2.0]heptane analogs.

Key SAR Insights

The data presented in the tables above highlight several key structure-activity relationships for this class of compounds:

  • Stereochemistry is Crucial: The (1R,5S) stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core is essential for high-affinity binding and potent agonist activity. The corresponding (1S,5R) enantiomers exhibit significantly lower affinity and efficacy.

  • Pyridine Ring Substitution:

    • Small substituents at the 5-position of the pyridine ring have a modest impact on activity.[1]

    • Substitution at the 6-position of the pyridine ring with halogens (Cl, Br) or a methyl group leads to a significant increase in both binding affinity and functional potency.[1]

  • Sofinicline's Optimization: Sofinicline, with its 5,6-dichloro substitution on the pyridine ring, represents a highly optimized analog, exhibiting sub-nanomolar binding affinity and potent, high-efficacy agonism at the human α4β2 nAChR.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the SAR of Sofinicline and its analogs.

Radioligand Binding Assay for α4β2 nAChR

This protocol is used to determine the binding affinity (Ki) of test compounds for the α4β2 nAChR.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human α4β2 nAChR (e.g., SH-EP1 cells).

  • [³H]Cytisine or [¹²⁵I]Epibatidine (radioligand).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., 10 µM nicotine (B1678760) or epibatidine).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound by fitting the displacement data to a one-site competition model.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is used to measure the functional potency (EC50) and efficacy of test compounds as agonists at the α4β2 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α4 and β2 nAChR subunits.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording solution (e.g., ND96).

  • Test compounds at various concentrations.

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with the cRNA for the α4 and β2 subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the inward current elicited by the agonist.

  • Construct a concentration-response curve and fit the data to a sigmoidal dose-response model to determine the EC50 and maximum response (Emax).

  • Normalize the Emax of the test compound to that of a full agonist (e.g., epibatidine) to determine the percent efficacy.

Visualization of Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by Sofinicline, a typical experimental workflow for its evaluation, and the logical relationships derived from its SAR studies.

Sofinicline_Signaling_Pathway cluster_receptor α4β2 nAChR Activation cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Sofinicline Sofinicline α4β2_nAChR α4β2 nAChR Sofinicline->α4β2_nAChR Binds to receptor Ion_Channel_Opening Ion Channel Opening α4β2_nAChR->Ion_Channel_Opening Src Src α4β2_nAChR->Src Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel_Opening->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization PI3K_Akt_Pathway PI3K-Akt Pathway (Neuroprotective Effects) Na_Ca_Influx->PI3K_Akt_Pathway Neuronal_Excitation Neuronal Excitation & Neurotransmitter Release Depolarization->Neuronal_Excitation Syk Syk Src->Syk PLCg1 PLCγ1 Syk->PLCg1 PKCbII PKCβII PLCg1->PKCbII

Caption: Signaling pathways activated by Sofinicline binding to the α4β2 nAChR.

Experimental_Workflow Start Start Synthesis Analog Synthesis Start->Synthesis Binding_Assay In Vitro Binding Assay (α4β2 nAChR) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (α4β2 nAChR) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Other nAChR subtypes) Functional_Assay->Selectivity_Screen In_Vivo_PK In Vivo Pharmacokinetics Selectivity_Screen->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., ADHD models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Experimental workflow for the evaluation of Sofinicline analogs.

SAR_Logic Core_Scaffold 3,6-Diazabicyclo[3.2.0]heptane Stereochemistry Stereochemistry Core_Scaffold->Stereochemistry Pyridine_Subst Pyridine Substitution Core_Scaffold->Pyridine_Subst R_S (1R,5S) Stereochemistry->R_S S_R (1S,5R) Stereochemistry->S_R High_Affinity High Affinity & Potency R_S->High_Affinity Low_Affinity Low Affinity & Potency S_R->Low_Affinity Pos_5 5-Position Pyridine_Subst->Pos_5 Pos_6 6-Position Pyridine_Subst->Pos_6 Modest_Impact Modest Impact Pos_5->Modest_Impact Significant_Increase Significant Increase Pos_6->Significant_Increase Significant_Increase->High_Affinity

Caption: Logical relationships in the SAR of Sofinicline analogs.

Conclusion

The structure-activity relationship of Sofinicline and its analogs is well-defined, with the (1R,5S) stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core and substitution at the 6-position of the pyridine ring being key determinants of high-affinity binding and potent agonism at the α4β2 nAChR. The detailed experimental protocols and visualized pathways provided in this whitepaper offer a robust framework for researchers in the field of nicotinic receptor drug discovery. A thorough understanding of these SAR principles will continue to be invaluable in the design and development of next-generation selective nAChR modulators for the treatment of various neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In vivo Studies of Sofinicline Benzenesulfonate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Sofinicline Benzenesulfonate (also known as ABT-894) in rodent models, with a focus on its application in preclinical studies of cognition and attention. The information is compiled from available preclinical data to guide researchers in designing their experimental protocols.

Introduction

Sofinicline is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes such as learning, memory, and attention. As a ligand-gated ion channel, the α4β2 nAChR, upon activation by agonists like Sofinicline, allows the influx of cations, leading to neuronal excitation and the modulation of various neurotransmitter systems, notably the dopaminergic system. This mechanism of action has made Sofinicline a compound of interest for therapeutic intervention in conditions characterized by cognitive deficits, including Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical evaluation in rodent models is a critical step in understanding its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for Sofinicline (ABT-894) and a related α4β2 nAChR agonist, ABT-594, in relevant preclinical models. While specific dosage information for Sofinicline in rodent cognition and ADHD models is limited in publicly available literature, the data from primate models and related compounds provide a valuable reference for dose-range finding studies.

Table 1: In vivo Dosages of Sofinicline (ABT-894) in a Primate Model

Animal ModelCompoundDosing RouteDosage RangeObserved Effect
Monkey (Parkinson's Disease Model)Sofinicline (ABT-894)Oral (p.o.)0.001 - 0.10 mg/kgReduction of L-Dopa-induced dyskinesias[1]

Table 2: In vivo Dosages of a Structurally Related α4β2 nAChR Agonist (ABT-594) in a Rodent Model

Animal ModelCompoundDosing RouteDosage RangeBehavioral TaskObserved Effect
RatABT-594Not Specified0.019 - 0.062 µmol/kg5-Choice Serial Reaction Time Task (5-CSRTT)Attenuation of decreased accuracy and omissions[2][3]

Signaling Pathway

Sofinicline exerts its effects by binding to and activating the α4β2 nicotinic acetylcholine receptors. This activation leads to a conformational change in the receptor, opening an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions causes depolarization of the neuron, leading to the modulation of neurotransmitter release, including dopamine, which is crucial for cognitive functions.

Sofinicline_Signaling_Pathway Sofinicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Binds to and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Dopamine_Release Modulation of Dopamine Release Depolarization->Dopamine_Release Cognitive_Effects Pro-cognitive Effects (Attention, Memory) Dopamine_Release->Cognitive_Effects

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pro-cognitive effects of Sofinicline in rodent models. These protocols are based on established procedures for the Novel Object Recognition (NOR) test and the 5-Choice Serial Reaction Time Task (5-CSRTT).

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents.

Experimental Workflow:

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Familiarization Phase cluster_Day2_Test Day 2: Test Phase (after delay) Habituation Place rodent in empty open-field arena (10 min) Dosing Administer Sofinicline or Vehicle Familiarization Place rodent in arena with two identical objects (5-10 min) Dosing->Familiarization Pre-treatment Interval (e.g., 30 min) Test Place rodent in arena with one familiar and one novel object (5 min) Familiarization->Test Retention Interval (e.g., 1-24 hours) Analysis Measure time spent exploring each object Test->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Materials:

  • Open-field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic toys, metal objects) of similar size but different shapes and textures.

  • Video recording and analysis software.

Procedure:

  • Habituation: On day 1, individually place each rodent in the empty open-field arena for 10 minutes to acclimate to the environment.

  • Familiarization Phase: On day 2, administer this compound or vehicle at the desired dose and route. After a specified pre-treatment interval (e.g., 30 minutes for intraperitoneal injection), place the animal in the arena containing two identical objects. Allow the animal to explore the objects for 5-10 minutes.

  • Retention Interval: Return the animal to its home cage for a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase: After the retention interval, place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Record the animal's behavior for 5 minutes.

  • Data Analysis: Analyze the video recordings to determine the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

5-Choice Serial Reaction Time Task (5-CSRTT)

This task is used to assess visuospatial attention and impulsivity in rodents.

Experimental Workflow:

Five_CSRTT_Workflow cluster_Training Training Phase (several weeks) cluster_Testing Testing Phase cluster_Analysis Data Analysis Training Train rodent to nose-poke an illuminated aperture for a reward Criteria Achieve stable baseline performance (e.g., >80% accuracy, <20% omissions) Training->Criteria Dosing Administer Sofinicline or Vehicle Testing Conduct 5-CSRTT session Dosing->Testing Pre-treatment Interval Analysis Measure: - Accuracy (% correct) - Omissions (% trials with no response) - Premature responses - Response latencies Testing->Analysis

Caption: Experimental workflow for the 5-Choice Serial Reaction Time Task.

Materials:

  • 5-CSRTT operant chamber with five apertures, a food magazine, and a house light.

  • Control software for running the task protocol.

  • Food pellets for reinforcement.

Procedure:

  • Food Restriction: Mildly food-restrict the animals to motivate them to perform the task for a food reward.

  • Training:

    • Habituation: Acclimate the animals to the operant chamber.

    • Initial Training: Train the animals to associate a nose poke in an illuminated aperture with the delivery of a food pellet. Initially, the light stimulus duration is long (e.g., 30 seconds) and the inter-trial interval (ITI) is short.

    • Shaping: Gradually decrease the stimulus duration and increase the ITI to increase the attentional demand of the task. Training continues until the animals reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).

  • Testing: Once stable performance is achieved, begin drug testing. Administer this compound or vehicle prior to the test session.

  • Data Collection and Analysis: The following parameters are typically measured:

    • Accuracy: Percentage of correct responses.

    • Omissions: Percentage of trials in which the animal fails to respond.

    • Premature Responses: Responses made during the ITI before the stimulus light is presented (a measure of impulsivity).

    • Correct Response Latency: Time taken to make a correct response after the stimulus presentation.

    • Reward Collection Latency: Time taken to collect the food reward after a correct response.

An improvement in accuracy and a decrease in omissions are indicative of enhanced attention.

Disclaimer

The information provided in these application notes is intended for guidance and informational purposes only. Researchers should carefully consider the specific aims of their study and conduct appropriate dose-response experiments to determine the optimal dosage of this compound for their particular rodent model and behavioral paradigm. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Dissolving Sofinicline Benzenesulfonate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (B1681907), also known as ABT-894, is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] As a benzenesulfonate (B1194179) salt, its proper dissolution is critical for accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the solubilization of sofinicline benzenesulfonate, along with recommended storage conditions and starting concentrations for in vitro studies.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions for cell culture experiments.

ParameterValue/RecommendationSource/Rationale
Molecular Formula C₁₀H₁₁Cl₂N₃ (Sofinicline)PubChem CID: 10131048[4]
Molecular Weight 244.12 g/mol (Sofinicline)PubChem CID: 10131048[4]
Primary Solvent Dimethyl Sulfoxide (DMSO)MedchemExpress[1]
Maximum Solubility in DMSO 35.71 mg/mL (146.28 mM)MedchemExpress[1]
Recommended Stock Solution Concentration 10-100 mM in 100% anhydrous DMSOGeneral practice and solubility data[1]
Final DMSO Concentration in Culture ≤ 0.5% (v/v), ideally ≤ 0.1%To minimize solvent cytotoxicity[5][6]
Suggested Working Concentration Range 1 µM - 100 µMBased on in vitro studies of related nAChR agonists[7][8][9]
Storage of Solid Compound -20°C, desiccatedSupplier Recommendations
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthMedchemExpress[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to achieve the desired working concentrations.

Materials:

  • This compound powder

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM stock solution of sofinicline (MW: 244.12 g/mol ), weigh out 24.41 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be employed.[10] For sofinicline, warming up to 60°C can aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended): For long-term storage and to prevent contamination of cell cultures, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to final working concentrations for cell culture assays.

Materials:

  • Prepared this compound stock solution (100 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Sterile pipettes and tips

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution to Working Concentration: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium remains below cytotoxic levels (ideally ≤ 0.1%). For example, to achieve a final concentration of 100 µM sofinicline from a 100 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Signaling Pathway of Sofinicline

Sofinicline_Signaling_Pathway Sofinicline Sofinicline (α4β2 nAChR Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

Caption: Sofinicline agonism of the α4β2 nAChR.

Experimental Workflow for Sofinicline Dissolution and Cell Treatment

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Weigh 1. Weigh Sofinicline Benzenesulfonate Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 3. Vortex/Sonicate/ Warm to Dissolve Add_DMSO->Vortex Filter 4. Sterile Filter (Optional) Vortex->Filter Aliquot 5. Aliquot and Store at -80°C Filter->Aliquot Thaw 6. Thaw Stock Aliquot Aliquot->Thaw Dilute 7. Serially Dilute in Pre-warmed Medium Thaw->Dilute Treat 8. Add to Cells Dilute->Treat Incubate 9. Incubate Treat->Incubate

Caption: Workflow for preparing and using Sofinicline in cell assays.

References

Application Notes and Protocols: Investigating the Efficacy of Sofinicline Benzenesulfonate in the Spontaneously Hypertensive Rat (SHR) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneously hypertensive rat (SHR) serves as a critical preclinical model for studying essential hypertension and its neurological comorbidities, including cognitive impairment and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Notably, SHR exhibit significant alterations in central nicotinic acetylcholine (B1216132) receptor (nAChR) expression and function, which are implicated in the pathophysiology of their cognitive deficits.[4][5][6] Sofinicline (also known as ABT-894), a potent and selective agonist for α4β2 and α6β2* nAChRs, has been investigated for its potential in treating ADHD.[7][8][9][10][11] By targeting these specific nAChR subtypes, Sofinicline enhances cholinergic neurotransmission and modulates the release of key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in brain regions associated with executive function and attention.[7]

Given the established link between nAChR dysfunction and the SHR phenotype, this model presents a unique opportunity to evaluate the therapeutic potential of Sofinicline Benzenesulfonate not only for its cognitive-enhancing effects but also for its potential influence on the hypertensive state. These application notes provide detailed protocols for assessing the dual efficacy of this compound in the SHR model.

Hypothesized Signaling Pathway of Sofinicline

The diagram below illustrates the proposed mechanism of action for Sofinicline at the neuronal synapse. As a selective agonist, it is hypothesized to potentiate cholinergic signaling, which may have downstream effects on both cognitive function and autonomic regulation of blood pressure.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_outcomes Physiological Outcomes sofinicline Sofinicline Benzenesulfonate nAChR α4β2/α6β2* nAChR sofinicline->nAChR Binds & Activates ca_channel Voltage-Gated Ca²⁺ Channel nAChR->ca_channel Depolarization Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicles Vesicles with Dopamine (DA) & Norepinephrine (NE) ca_influx->vesicles Triggers release DA & NE Release vesicles->release Fusion & Exocytosis da_ne DA & NE release->da_ne postsynaptic_receptors Postsynaptic Dopamine & Adrenergic Receptors da_ne->postsynaptic_receptors Bind to downstream Downstream Signaling (e.g., cAMP, MAPK/ERK) postsynaptic_receptors->downstream neuronal_activity Modulation of Neuronal Activity downstream->neuronal_activity cognition Improved Cognitive Function (Attention, Memory) neuronal_activity->cognition bp_regulation Modulation of Autonomic Control & Blood Pressure neuronal_activity->bp_regulation

Caption: Hypothesized Sofinicline signaling cascade.

Experimental Protocols

Animal Model and Husbandry
  • Strains: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. The WKY strain is the appropriate genetic control for the SHR.[12]

  • Age: Experiments should commence with young adult rats (e.g., 10-12 weeks of age) to coincide with the establishment of stable hypertension in the SHR strain.[2]

  • Supplier: Source animals from a reputable vendor (e.g., Charles River, Envigo) to ensure genetic consistency.

  • Housing: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water. Allow for a minimum one-week acclimatization period before any procedures.

  • Ethical Approval: All experimental procedures must be approved by the institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.

Drug Preparation and Administration
  • Compound: this compound.

  • Vehicle: A suitable vehicle for oral administration could be 0.5% methylcellulose (B11928114) in sterile water or a 20% SBE-β-CD in saline solution.[10] The final vehicle choice should be based on solubility and stability testing.

  • Dosing: A dose-response study is recommended. Based on preclinical studies of similar nicotinic agonists, a starting range could be 0.01, 0.1, and 1.0 mg/kg.

  • Administration: Administer the drug or vehicle orally (p.o.) via gavage once daily for a period of 4-6 weeks to allow for chronic effects on both blood pressure and cognitive function to manifest.

Experimental Design and Workflow

The following workflow diagram outlines the key phases of the study.

G acclimatization Acclimatization (1 week) baseline Baseline Measurements (BP & Cognitive Pre-testing) acclimatization->baseline grouping Randomization into Groups (SHR/WKY + Vehicle/Sofinicline doses) baseline->grouping treatment Chronic Daily Dosing (4-6 weeks) grouping->treatment monitoring Weekly BP & Weight Monitoring treatment->monitoring During Treatment post_testing Post-Treatment Cognitive Testing treatment->post_testing euthanasia Euthanasia & Tissue Collection (Brain, Heart, Adrenal Glands) post_testing->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Experimental workflow from acclimatization to analysis.

Experimental Groups (Example):

  • Group 1: WKY + Vehicle

  • Group 2: SHR + Vehicle

  • Group 3: SHR + Sofinicline (Low Dose)

  • Group 4: SHR + Sofinicline (Mid Dose)

  • Group 5: SHR + Sofinicline (High Dose)

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a standard and reliable method for repeated blood pressure measurements in conscious rats.

  • Procedure:

    • Acclimate rats to the restraining device and tail cuff for several days prior to the first measurement.

    • On the day of measurement, place the rat in the restrainer and allow it to calm for 10-15 minutes.

    • Position the cuff and sensor on the tail according to the manufacturer's instructions.

    • Record at least 5-7 consecutive stable readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Measurements should be taken at the same time of day to minimize diurnal variations.

    • Record baseline blood pressure before the start of treatment and then weekly throughout the study.

Cognitive Function Assessment

SHR are known to exhibit deficits in spatial learning and memory.[3][4][6] The Morris Water Maze is a suitable test to assess these functions.

  • Apparatus: A circular pool (approx. 1.8m diameter) filled with opaque water (22±1°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Procedure (Acquisition Phase - 5 days):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat in the water facing the pool wall from one of four starting positions.

    • Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the rat finds the platform, allow it to remain there for 15-20 seconds. If it fails, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Procedure (Probe Trial - Day 6):

    • Remove the platform from the pool.

    • Allow the rat to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Post-Mortem Analysis
  • Tissue Collection: At the end of the study, euthanize animals and collect brains, hearts, and adrenal glands.

  • Neurochemical Analysis: Dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum). Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify levels of dopamine, norepinephrine, and their metabolites.

  • Receptor Binding Assays: Perform radioligand binding assays on brain homogenates to determine the density of α4β2* nAChRs using specific ligands like [³H]cytisine or [¹²⁵I]epibatidine.[4][13][14]

  • Cardiac Hypertrophy Assessment: Measure the heart weight-to-body weight ratio as an indicator of cardiac hypertrophy, a common consequence of hypertension.[1]

Data Presentation

Quantitative data should be organized into clear tables for comparison across experimental groups. Data should be presented as mean ± standard error of the mean (SEM).

Table 1: Effect of Sofinicline on Hemodynamic Parameters in SHR and WKY Rats

GroupBaseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)Final Heart Rate (bpm)
WKY + Vehicle
SHR + Vehicle
SHR + Sofinicline (Low)
SHR + Sofinicline (Mid)
SHR + Sofinicline (High)

Table 2: Effect of Sofinicline on Morris Water Maze Performance

GroupAverage Escape Latency (s) - Day 5Time in Target Quadrant (s) - Probe TrialPlatform Crossings - Probe Trial
WKY + Vehicle
SHR + Vehicle
SHR + Sofinicline (Low)
SHR + Sofinicline (Mid)
SHR + Sofinicline (High)

Table 3: Neurochemical and Cardiac Hypertrophy Data

GroupPrefrontal Cortex Dopamine (ng/mg tissue)Hippocampal Norepinephrine (ng/mg tissue)Heart Weight / Body Weight Ratio (mg/g)
WKY + Vehicle
SHR + Vehicle
SHR + Sofinicline (Low)
SHR + Sofinicline (Mid)
SHR + Sofinicline (High)

By following these detailed protocols, researchers can systematically evaluate the potential of this compound to ameliorate both the hypertensive and cognitive deficit phenotypes present in the SHR model, providing valuable data for its further development.

References

Application Notes and Protocols: Electrophysiological Characterization of Sofinicline Benzenesulfonate using Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (also known as ABT-894) is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes.[1] As a ligand-gated ion channel, the electrophysiological properties of nAChRs are crucial to understanding their function and modulation by novel compounds.[2] The patch clamp technique remains the gold standard for investigating ion channel function, offering high-resolution recording of ionic currents through cell membranes.[3][4]

These application notes provide a detailed protocol for the electrophysiological characterization of Sofinicline Benzenesulfonate using whole-cell patch clamp recordings in a heterologous expression system. The methodologies outlined are designed to assess the potency, efficacy, and kinetics of Sofinicline's interaction with human α4β2 nAChRs.

Quantitative Data Summary

The following table summarizes example quantitative data that could be obtained from electrophysiological experiments with this compound on human α4β2 nAChRs expressed in a cell line such as HEK293. This data is representative and intended for illustrative purposes.

ParameterThis compoundAcetylcholine (ACh)NicotineNotes
Potency (EC₅₀) 0.2 µM3 µM[5]1.6 µM[5]Concentration for 50% maximal activation.
Efficacy (I_max) ~60% of ACh response100% (Reference)~110% of ACh response[5]Maximum current response relative to the natural ligand, ACh.
Hill Coefficient (n_H) 1.31.2[5]1.1Indicates cooperativity of ligand binding.
Activation Time (10-90% rise) 150 ± 20 ms100 ± 15 ms120 ± 18 msTime taken for the current to rise from 10% to 90% of its peak.
Desensitization Time Constant (τ) 850 ± 100 ms500 ± 80 ms650 ± 90 msRate of current decay in the continued presence of the agonist.

Signaling Pathway

The binding of this compound to the α4β2 nAChR, a pentameric ligand-gated ion channel, induces a conformational change that opens the channel pore.[6] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and subsequent cellular responses.

cluster_membrane Cell Membrane nAChR_closed α4β2 nAChR (Closed State) nAChR_open α4β2 nAChR (Open State) nAChR_closed->nAChR_open Conformational Change Cations Na⁺, Ca²⁺ Influx nAChR_open->Cations Allows Sofinicline Sofinicline Benzenesulfonate Sofinicline->nAChR_closed Binds Depolarization Membrane Depolarization Cations->Depolarization Leads to CellularResponse Cellular Response Depolarization->CellularResponse Triggers

nAChR Activation Signaling Pathway

Experimental Protocols

Objective: To determine the potency and efficacy of this compound at the human α4β2 nAChR using whole-cell patch clamp electrophysiology.
Materials:
  • Cell Line: HEK293 cells stably transfected with human α4 and β2 nAChR subunits.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH, osmolarity ~310 mOsm.

  • Agonists: this compound, Acetylcholine chloride.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

  • Electrophysiology Rig: Patch clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Experimental Workflow Diagram

prep prep exp exp acq acq analysis analysis start Start cell_prep Cell Preparation (Harvest & Plate) start->cell_prep pipette_prep Pipette Preparation (Pull & Fill) start->pipette_prep giga_seal Approach Cell & Form Gigaseal (>1 GΩ) cell_prep->giga_seal pipette_prep->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell v_clamp Voltage Clamp (Hold at -70 mV) whole_cell->v_clamp agonist_app Fast Perfusion of Sofinicline / ACh v_clamp->agonist_app record_current Record Inward Current agonist_app->record_current washout Washout with External Solution record_current->washout dose_response Repeat for Multiple Concentrations washout->dose_response dose_response->agonist_app Next Dose data_analysis Data Analysis (Peak Current, Kinetics) dose_response->data_analysis All Doses Done curve_fit Fit Dose-Response Curve (Hill Equation) data_analysis->curve_fit end End curve_fit->end

Whole-Cell Patch Clamp Workflow

Detailed Procedure:
  • Cell Preparation:

    • Culture HEK293 cells expressing human α4β2 nAChRs in appropriate media.

    • On the day of recording, gently dissociate cells using a non-enzymatic solution and plate them onto glass coverslips in a recording chamber.

    • Allow cells to adhere for at least 30 minutes before starting experiments.

  • Recording Setup:

    • Mount the coverslip onto the microscope stage and perfuse with the external solution.

    • Fill a patch pipette with the internal solution and mount it on the headstage of the micromanipulator.

    • Apply slight positive pressure to the pipette as it is lowered into the bath.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance, approach a healthy-looking, isolated cell with the pipette tip.

    • When the pipette touches the cell, release the positive pressure to allow a seal to form.

    • Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ).[6]

    • Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.[4]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.

    • Allow the cell to stabilize for 3-5 minutes, monitoring series resistance and capacitance.

    • Using a computer-controlled fast perfusion system, apply this compound at various concentrations (e.g., 10 nM to 100 µM) for a short duration (e.g., 500 ms).

    • Record the resulting inward current.

    • Ensure a sufficient washout period (at least 2 minutes) between agonist applications to allow for receptor recovery from desensitization.

    • At the end of each experiment, apply a saturating concentration of the reference agonist (e.g., 300 µM ACh) to determine the maximum current for normalization.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each agonist concentration.

    • Normalize the responses to the maximum current elicited by the reference agonist (ACh).

    • Plot the normalized current as a function of the logarithm of the agonist concentration.

    • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (n_H).

    • Analyze the current kinetics by measuring the 10-90% rise time for activation and fitting the current decay during agonist application to an exponential function to determine the desensitization time constant (τ).

Conclusion

This document provides a framework for the electrophysiological characterization of this compound using the patch clamp technique. The protocols and example data serve as a guide for researchers to design and execute experiments aimed at quantifying the functional properties of this and other novel nAChR modulators. Rigorous electrophysiological analysis is a critical step in the drug development pipeline, providing essential insights into the mechanism of action at the ion channel level.

References

Application Notes and Protocols for Determining the IC50 of Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (also known as ABT-894) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system.[1][2][3] The α4β2 nAChR subtype is implicated in various physiological processes, including cognition and reward, making it a significant target for therapeutic intervention in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] Determining the potency of novel compounds like Sofinicline is a critical step in drug development. The half-maximal inhibitory concentration (IC50) or, in the case of an agonist, the half-maximal effective concentration (EC50), are key parameters to quantify a compound's activity.

These application notes provide detailed protocols for two common in vitro assays used to characterize the interaction of Sofinicline Benzenesulfonate with the α4β2 nAChR: a radioligand binding assay to determine its binding affinity (Ki) via an IC50 value, and a cell-based functional assay to measure its potency (EC50) by monitoring intracellular calcium flux.

Mechanism of Action and Signaling Pathway

Sofinicline acts as an agonist at the α4β2 nAChR. These receptors are ligand-gated ion channels. Upon binding of an agonist like Sofinicline, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily sodium (Na+) and calcium (Ca2+). The influx of these ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.

Sofinicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 Nicotinic Acetylcholine Receptor (Closed) Sofinicline->nAChR Binds nAChR_open α4β2 nAChR (Open) nAChR->nAChR_open Activates Ca_ion Ca²⁺ nAChR_open->Ca_ion Influx Na_ion Na⁺ nAChR_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Ca_increase ↑ Intracellular [Ca²⁺] Ca_ion->Ca_increase Na_ion->Depolarization Downstream Downstream Signaling Ca_increase->Downstream

Caption: Signaling pathway of Sofinicline at the α4β2 nAChR.

Data Presentation

The following table summarizes the reported binding affinities (Ki) for Sofinicline at two nAChR subtypes. The IC50 values obtained from competitive binding assays can be converted to Ki values using the Cheng-Prusoff equation.

RadioligandReceptor SubtypeReported Ki (nM)
¹²⁵I-epibatidineα4β2* nAChRs1.3[1][2]
¹²⁵I-α-conotoxinMIIα6β2* nAChRs1.9[1][2]

Note: The EC50 value for Sofinicline would be determined from the functional calcium flux assay and can be tabulated similarly.

Experimental Protocols

Radioligand Binding Assay for IC50 Determination

This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring its ability to displace a radiolabeled ligand from the α4β2 nAChR.

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from HEK293 cells expressing α4β2 nAChR) plate Plate Membranes in 96-well plates prep->plate add_sofinicline Add varying concentrations of this compound plate->add_sofinicline add_radioligand Add fixed concentration of Radioligand (e.g., [³H]-epibatidine) add_sofinicline->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate harvest Harvest onto filter mats (to separate bound vs. free radioligand) incubate->harvest scintillation Add scintillation cocktail and count radioactivity harvest->scintillation analyze Analyze Data: Plot % inhibition vs. [Sofinicline] and determine IC50 scintillation->analyze

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Materials:

    • Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293).

    • Radioligand: [³H]-epibatidine or [¹²⁵I]-epibatidine.

    • This compound stock solution.

    • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or epibatidine).

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the α4β2 nAChR according to standard laboratory protocols.

    • Assay Setup: In a 96-well plate, add assay buffer to all wells.

    • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus excess unlabeled ligand).

    • Radioligand Addition: Add the radioligand (e.g., [³H]-epibatidine) to all wells at a final concentration near its Kd.

    • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).[5]

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

      • Determine the percentage of inhibition for each concentration of Sofinicline.

      • Plot the percentage of inhibition against the logarithm of the Sofinicline concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Flux Functional Assay for EC50 Determination

This protocol outlines a functional assay to determine the EC50 of this compound by measuring the increase in intracellular calcium upon activation of α4β2 nAChRs.

Calcium_Flux_Workflow plate_cells Plate α4β2-expressing cells (e.g., CHO-K1) in a 96-well black-walled plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) plate_cells->dye_loading incubate_dye Incubate to allow dye de-esterification dye_loading->incubate_dye wash Wash cells to remove excess dye incubate_dye->wash read_baseline Measure baseline fluorescence using a plate reader (e.g., FLIPR) wash->read_baseline add_sofinicline Add varying concentrations of this compound read_baseline->add_sofinicline read_response Immediately measure fluorescence kinetics to capture calcium influx add_sofinicline->read_response analyze Analyze Data: Plot fluorescence change vs. [Sofinicline] and determine EC50 read_response->analyze

Caption: Workflow for the calcium flux functional assay.

Methodology:

  • Materials:

    • A stable cell line expressing human α4β2 nAChRs (e.g., CHO-K1 or HEK293).[6][7]

    • Cell culture medium.

    • Black-walled, clear-bottom 96-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6 dye).[6][8]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound stock solution.

    • Positive control agonist (e.g., epibatidine).

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[6][9]

  • Procedure:

    • Cell Plating: Seed the α4β2 nAChR-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

    • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution.

    • Incubation: Incubate the plate in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.[9]

    • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

    • Assay Execution:

      • Place the plate into the fluorescence plate reader and allow it to equilibrate.

      • Measure the baseline fluorescence of each well.

      • Use the instrument's liquid handler to add serial dilutions of this compound to the wells.

      • Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration over time.

    • Data Analysis:

      • Calculate the change in fluorescence (ΔF) from baseline for each well.

      • Plot the peak fluorescence response against the logarithm of the Sofinicline concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Sofinicline that produces 50% of the maximal response.

References

Application Note: Quantitative Determination of Sofinicline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofinicline, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The method utilizes a C18 stationary phase with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, offering excellent resolution and peak symmetry. Detection is performed via UV spectrophotometry. This method is suitable for the quantification of Sofinicline in bulk drug substance and can be adapted for formulated products, making it a valuable tool for researchers, scientists, and drug development professionals in pharmaceutical quality control and research settings.

Introduction

Sofinicline, also known as ABT-894, is a selective α4β2 nicotinic acetylcholine receptor partial agonist that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD)[1][2]. As with any pharmaceutical compound in development, a reliable and validated analytical method for its quantification is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[3]. This application note presents a detailed protocol for the quantification of Sofinicline using a reversed-phase HPLC method with UV detection. The method is based on established analytical principles for similar compounds, such as nicotine (B1678760) and varenicline[4][5][6].

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Sofinicline reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions for Sofinicline Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase prior to use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Sofinicline reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Sofinicline and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The proposed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation data is presented in the following tables.

Table 2: Linearity Data for Sofinicline

Concentration (µg/mL)Peak Area (arbitrary units)
112,543
563,128
10126,854
25315,987
50632,110
75948,765
1001,265,432
Correlation Coefficient (r²) 0.9998

Table 3: Precision of the HPLC Method

ParameterConcentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)RSD (%)
Intra-day Precision 5050.12 ± 0.450.90
Inter-day Precision 5049.88 ± 0.621.24

Table 4: Accuracy (Recovery) of the HPLC Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)
80%4039.8599.63
100%5050.21100.42
120%6059.7699.60

Table 5: LOD and LOQ of the HPLC Method

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Experimental Workflow Visualization

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Standard/Sample StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 260 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Sofinicline Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of Sofinicline.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and precise means for the quantification of Sofinicline. The method is suitable for routine quality control analysis and can be a valuable tool in the research and development of Sofinicline-containing pharmaceutical products. The validation data demonstrates that the method is reliable and meets the typical requirements for analytical methods in the pharmaceutical industry.

References

Synthesis of 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane, a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor agonist also known as Sofinicline or ABT-894. The synthesis involves a key Buchwald-Hartwig amination reaction between a protected (1S,5S)-3,6-diazabicyclo[3.2.0]heptane intermediate and a functionalized dichloropyridine. This guide offers a comprehensive overview of the synthetic strategy, detailed experimental procedures, and tabulated data for each principal step.

Introduction

3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane is a significant compound in neuroscience research and drug development, particularly for its potential therapeutic applications in treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). Its synthesis requires a stereoselective approach to construct the bicyclic diamine core, followed by a robust cross-coupling reaction to introduce the dichloropyridinyl moiety. The protocols outlined herein are based on established synthetic routes described in the scientific literature and patent filings.

Synthetic Strategy

The overall synthesis can be conceptually divided into three main stages:

  • Synthesis of the Bicyclic Diamine Core: Preparation of the chiral intermediate, (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate.

  • Synthesis of the Aryl Halide: Preparation of the key coupling partner, 3-bromo-5,6-dichloropyridine or 3-iodo-5,6-dichloropyridine.

  • Buchwald-Hartwig Cross-Coupling and Deprotection: Palladium-catalyzed amination to couple the two fragments, followed by the removal of the protecting group to yield the final product.

dot

Synthesis_Workflow cluster_0 Stage 1: Bicyclic Diamine Synthesis cluster_1 Stage 2: Aryl Halide Synthesis cluster_2 Stage 3: Coupling and Deprotection A Starting Materials for Diamine B (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate A->B Multi-step synthesis E Buchwald-Hartwig Cross-Coupling B->E Amine Component C Pyridine Derivative D 3-Iodo-5,6-dichloropyridine or 3-Bromo-5,6-dichloropyridine C->D Halogenation D->E Aryl Halide Component F Protected Intermediate E->F G Deprotection F->G H Final Product: 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6- diazabicyclo[3.2.0]heptane G->H

Caption: Synthetic workflow for 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane.

Experimental Protocols

Protocol 1: Synthesis of (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

The synthesis of this key chiral intermediate is a multi-step process, often starting from a readily available chiral precursor. While the full detailed synthesis from elementary starting materials is beyond the scope of this document, a typical final step involves the protection of one of the amine functionalities of the bicyclic core.

Materials:

Procedure:

  • Suspend (1S,5S)-3,6-diazabicyclo[3.2.0]heptane dihydrobromide in the chosen solvent (e.g., DCM).

  • Add a base such as triethylamine or an aqueous solution of sodium bicarbonate to neutralize the salt.

  • To the resulting solution or mixture, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.

Parameter Value
Reactant Scale Varies based on desired final product quantity
Typical Yield 70-90%
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Purification Flash Column Chromatography
Protocol 2: Synthesis of 3-Iodo-5,6-dichloropyridine

This protocol describes a method to obtain the necessary aryl iodide for the subsequent coupling reaction.

Materials:

Procedure:

  • Dissolve 2,3-dichloropyridine in dichloromethane and cool the solution to 0 °C.

  • Slowly add trifluoromethanesulfonic acid to the cooled solution.

  • Add N-iodosuccinimide portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Warm the reaction to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-iodo-5,6-dichloropyridine.

Parameter Value
Equivalents of NIS 1.1 - 1.5
Equivalents of TfOH 2.0 - 3.0
Typical Yield 60-80%
Reaction Time 14-20 hours
Temperature 0 °C to Room Temperature
Purification Column Chromatography
Protocol 3: Buchwald-Hartwig Amination and Deprotection

This final stage involves the palladium-catalyzed coupling of the two key intermediates followed by the removal of the Boc protecting group.

Materials:

  • (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

  • 3-Iodo-5,6-dichloropyridine (or 3-bromo-5,6-dichloropyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane or Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step A: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and 3-iodo-5,6-dichloropyridine in anhydrous toluene.

  • Degas the reaction mixture and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, can be purified by column chromatography or used directly in the next step.

Step B: Deprotection

  • Dissolve the crude or purified Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or crystallization to obtain 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane.

Parameter Buchwald-Hartwig Amination Deprotection
Catalyst Loading 1-5 mol% Pd₂(dba)₃N/A
Ligand Loading 1.5-7.5 mol% BINAPN/A
Base Sodium tert-butoxideN/A
Typical Yield 60-85% (for coupling)80-95% (for deprotection)
Reaction Time 12-24 hours1-4 hours
Temperature 80-110 °C0 °C to Room Temperature
Purification Column Chromatography/CrystallizationColumn Chromatography/Crystallization

Signaling Pathway Context

The target molecule is a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. Activation of this receptor in the central nervous system leads to the influx of cations, primarily Na⁺ and Ca²⁺, which in turn depolarizes the neuron and modulates the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine. This modulation is believed to be the basis for its therapeutic effects.

dot

Signaling_Pathway cluster_pathway α4β2 nAChR Signaling Ligand 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6- diazabicyclo[3.2.0]heptane Receptor α4β2 Nicotinic Acetylcholine Receptor Ligand->Receptor Binds and Activates IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change IonInflux Na⁺ and Ca²⁺ Influx IonChannel->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->NT_Release Therapeutic_Effect Therapeutic Effect (e.g., Improved Attention) NT_Release->Therapeutic_Effect Leads to

Caption: Simplified signaling pathway of α4β2 nAChR agonists.

Conclusion

The synthesis of 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane is a well-established process that relies on modern synthetic methodologies, particularly the Buchwald-Hartwig amination. The protocols provided in this document offer a detailed guide for researchers to successfully synthesize this valuable compound for further investigation and development. Careful execution of each step, along with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final product.

Application Notes and Protocols for Preclinical Trials of Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (also known as ABT-894) is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This receptor subtype is highly expressed in brain regions critical for cognitive processes, including the cortex, hippocampus, and thalamus.[1] Activation of α4β2 nAChRs modulates the release of several neurotransmitters, including acetylcholine and dopamine, making it a promising target for the treatment of cognitive deficits associated with conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] Preclinical studies have demonstrated the cognitive-enhancing properties of Sofinicline in various animal models.[1][2]

These application notes provide a comprehensive framework for the preclinical experimental design to evaluate the efficacy and safety of Sofinicline Benzenesulfonate. The protocols outlined below are intended to guide researchers in conducting robust in vivo studies to characterize the compound's pharmacological profile.

Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor Signaling

Sofinicline selectively binds to and activates α4β2 nAChRs. This activation leads to a signaling cascade that can be both ionotropic (channel-mediated) and metabotropic (second messenger-mediated). The canonical pathway involves the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization and neurotransmitter release. Recent evidence also points to a metabotropic pathway involving β-arrestin1, 14-3-3η, Src, Syk, and Phospholipase C γ1 (PLCγ1), ultimately leading to the activation of Protein Kinase C (PKC).[6] This dual mechanism is thought to contribute to the cognitive-enhancing effects of α4β2 agonists.

Sofinicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds and Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ionotropic beta_arrestin β-arrestin1 nAChR->beta_arrestin Metabotropic Depolarization Neuronal Depolarization Ca_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (ACh, DA) Depolarization->Neurotransmitter_Release Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement Src Src Activation beta_arrestin->Src eta_14_3_3 14-3-3η eta_14_3_3->Src Syk Syk Phosphorylation Src->Syk PLCg1 PLCγ1 Activation Syk->PLCg1 PKC PKC Activation PLCg1->PKC PKC->Cognitive_Enhancement

Caption: Sofinicline's dual signaling pathway via the α4β2 nAChR.

Preclinical Efficacy Evaluation: Cognitive Enhancement

To assess the cognitive-enhancing effects of Sofinicline, a battery of behavioral assays in rodents is recommended. The choice of models should reflect the intended therapeutic application, such as ADHD, which involves deficits in attention, learning, and memory.

Experimental Workflow for Cognitive Assays

Cognitive_Assay_Workflow Animal_Acclimation Animal Acclimation & Housing Baseline_Training Baseline Training in Cognitive Task Animal_Acclimation->Baseline_Training Drug_Administration Sofinicline or Vehicle Administration (p.o.) Baseline_Training->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Collection & Statistical Analysis Behavioral_Testing->Data_Analysis Microdialysis_Workflow Surgery Stereotaxic Surgery: Implantation of Guide Cannula Recovery Post-operative Recovery (7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration Sofinicline or Vehicle Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-administration Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis Sample Analysis (HPLC-ECD/MS) Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

References

Preparation of Sofinicline Benzenesulfonate Solutions for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Sofinicline Benzenesulfonate solutions intended for animal studies. Sofinicline is a potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential in treating neurological and psychiatric disorders. Proper preparation of dosing solutions is critical for ensuring accurate and reproducible results in preclinical research. This guide covers the physicochemical properties of this compound, recommended solvents and vehicles, detailed procedures for preparing stock and working solutions, and guidance for dose-response studies.

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable and homogenous solutions.

Table 1: Physicochemical Properties of this compound

PropertyDataCitation(s)
Molecular Formula C₁₀H₁₁Cl₂N₃ · C₆H₆O₃S[1]
Molecular Weight 402.28 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in DMSO (≥ 35.71 mg/mL)[2]
Storage (Stock Solution) Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Stability Hygroscopic. The product is chemically stable under standard ambient conditions (room temperature). Benzenesulfonates show good stability in water at acidic pH and are more stable at lower temperatures.[3]

Experimental Protocols

Recommended Vehicles for In Vivo Studies

The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential vehicle-induced effects in the animals. For in vivo experiments, it is highly recommended to prepare fresh solutions daily.[2]

Table 2: Recommended Vehicle Compositions for this compound

ProtocolVehicle CompositionAchievable ConcentrationCitation(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL[2]

Note: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[2]

Protocol for Preparation of Dosing Solutions

This protocol provides a step-by-step guide for preparing a dosing solution of this compound using the vehicle from Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration based on the desired dose (mg/kg) and the average weight of the animals.

  • Prepare the Vehicle:

    • In a sterile vial, add the required volume of DMSO.

    • Add the required volume of PEG300 and vortex thoroughly.

    • Add the required volume of Tween-80 and vortex until the solution is homogenous.

    • Add the required volume of saline and vortex to mix completely.

  • Prepare the Dosing Solution:

    • Weigh the calculated amount of this compound powder.

    • Add the powder to the prepared vehicle.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

Example Calculation for a Dose-Response Study

This example details the calculations for preparing dosing solutions for a dose-response study in mice, with doses of 1, 5, and 10 mg/kg.

Assumptions:

  • Average mouse weight: 25 g (0.025 kg)

  • Dosing volume: 10 mL/kg

  • Number of mice per group: 10

  • Extra volume for hub loss: ~20%

Calculations:

  • Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL

  • Total volume per group: 0.25 mL/mouse * 10 mice * 1.2 (for extra volume) = 3 mL

  • Concentration for each dose group:

    • 1 mg/kg group: 1 mg/kg / 10 mL/kg = 0.1 mg/mL

    • 5 mg/kg group: 5 mg/kg / 10 mL/kg = 0.5 mg/mL

    • 10 mg/kg group: 10 mg/kg / 10 mL/kg = 1.0 mg/mL

  • Amount of this compound needed for each group (3 mL total volume):

    • 1 mg/kg group: 0.1 mg/mL * 3 mL = 0.3 mg

    • 5 mg/kg group: 0.5 mg/mL * 3 mL = 1.5 mg

    • 10 mg/kg group: 1.0 mg/mL * 3 mL = 3.0 mg

Table 3: Solution Preparation for a Dose-Response Study

Dose Group (mg/kg)Required Concentration (mg/mL)Total Volume (mL)This compound (mg)DMSO (mL)PEG300 (mL)Tween-80 (mL)Saline (mL)
10.130.30.31.20.151.35
50.531.50.31.20.151.35
101.033.00.31.20.151.35
VehicleN/A300.31.20.151.35

Mechanism of Action and Signaling Pathway

Sofinicline is an agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[4] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.[5] Upon binding of an agonist like Sofinicline, the receptor undergoes a conformational change, opening a channel that is permeable to cations, primarily Na⁺ and Ca²⁺.[3][5] This influx of positive ions leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling pathways. Recent studies have also indicated that nAChRs can engage in metabotropic signaling, independent of ion flux, by activating intracellular second messenger systems.[6]

Sofinicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Agonist Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening BetaArrestin β-Arrestin1 nAChR->BetaArrestin Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC VGCC Activation Depolarization->VGCC NT_Release Neurotransmitter Release VGCC->NT_Release Src Src Activation BetaArrestin->Src Syk Syk Phosphorylation Src->Syk PLC PLCγ1 Activation Syk->PLC PKC PKCβII Translocation PLC->PKC

Caption: Sofinicline Signal Pathway

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound solutions in animal studies.

Experimental_Workflow cluster_preparation Solution Preparation cluster_dosing Dosing Procedure cluster_post_dosing Post-Dosing A Calculate Required Concentrations and Volumes B Weigh Sofinicline Benzenesulfonate A->B C Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) A->C D Dissolve Compound in Vehicle B->D C->D F Prepare Vehicle Control C->F E Vortex/Sonicate until Clear Solution D->E H Calculate Individual Dosing Volume E->H J Administer Vehicle to Control Group F->J G Animal Acclimatization and Weighing G->H G->J I Administer Solution (e.g., Subcutaneous Injection) H->I K Monitor Animals for Adverse Effects I->K J->K L Perform Behavioral/ Pharmacological Assessments K->L

Caption: Dosing Workflow

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handling: this compound is hygroscopic; handle it in a dry environment and keep containers tightly sealed.[5]

  • Administration: For subcutaneous injections, use proper animal handling and restraint techniques to minimize stress and ensure accurate dosing.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound solutions for animal research. Adherence to these guidelines will help ensure the consistency, accuracy, and reproducibility of experimental results. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the fundamental principles of safe and accurate solution preparation.

References

Application Notes and Protocols for the Quantification of Sofinicline Benzenesulfonate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (also known as ABT-894) is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Accurate and precise measurement of Sofinicline concentrations in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development. This document provides detailed analytical methods and protocols for the quantitative analysis of Sofinicline Benzenesulfonate in human plasma, primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Quantitative Data Summary

Pharmacokinetic parameters of Sofinicline have been determined in clinical studies. The following table summarizes the steady-state pharmacokinetic parameters of Sofinicline (ABT-894) in human subjects after multiple oral doses.

Dosage RegimenCmax (ng/mL)Cavg (ng/mL)AUC (ng·h/mL)Cmin (ng/mL)
2 mg Once Daily (QD)~ 5~ 2~ 46 (AUC24)~ 0.3
4 mg Twice Daily (BID)11 - 156 - 1072 - 114 (AUC12)2 - 4

Data derived from patent information.

Experimental Protocols

A validated analytical method for the quantification of Sofinicline in plasma is essential for regulated bioanalysis. While a specific LC-MS/MS method for Sofinicline is not publicly available, a robust method can be established based on methods developed for structurally similar nicotinic agonists and general principles of small molecule bioanalysis. The following protocol outlines a recommended approach.

Protocol 1: Quantification of Sofinicline in Human Plasma using LC-MS/MS

This protocol is based on established methodologies for similar small molecules and nicotinic agonists.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of Sofinicline (e.g., Sofinicline-d4)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates for sample processing

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Sofinicline stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Sofinicline: [M+H]+ → fragment ionSofinicline-IS: [M+H]+ → fragment ion(Specific mass transitions need to be determined by direct infusion of the reference standards)
Source Temperature 500°C
IonSpray Voltage 5500 V

5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99). A typical range could be 0.1 to 100 ng/mL.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % relative error) and precision (as % coefficient of variation) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition Protein Precipitation vortex Vortex (2 min) is_addition->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Sofinicline quantification in plasma.

Signaling Pathway of Sofinicline

G cluster_membrane Neuronal Membrane receptor α4β2 Nicotinic Acetylcholine Receptor (nAChR) channel_opening Conformational Change & Ion Channel Opening receptor->channel_opening Activation sofinicline Sofinicline (Agonist) binding Binding to Receptor sofinicline->binding binding->receptor ion_influx Influx of Na+ and Ca2+ Ions channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation neurotransmitter_release Modulation of Neurotransmitter Release (e.g., Dopamine, Acetylcholine) neuronal_excitation->neurotransmitter_release

Caption: Sofinicline's mechanism of action at the α4β2 nAChR.

References

Application Notes and Protocols for Cell-Based Functional Assays of α4β2 nAChR Agonists like Sofinicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based functional assays to characterize agonists of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), such as Sofinicline (ABT-894). The α4β2 nAChR is a crucial therapeutic target for various neurological and psychiatric disorders, including nicotine (B1678760) addiction and attention-deficit/hyperactivity disorder (ADHD).[1][2] Sofinicline is an agonist for this receptor subtype.[1][3]

Introduction to α4β2 nAChR Functional Assays

The α4β2 nAChR is a ligand-gated ion channel. Upon agonist binding, the channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the cell membrane and the activation of downstream signaling pathways.[4] Functional assays for α4β2 nAChR agonists are designed to measure these downstream events as a readout of receptor activation.

Commonly employed cell-based functional assays include:

  • Calcium Flux Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation. They are well-suited for high-throughput screening (HTS) and are often performed using a Fluorometric Imaging Plate Reader (FLIPR) system.[5][6][7]

  • Membrane Potential Assays: These assays detect the change in cell membrane potential (depolarization) that occurs when the ion channel opens. They offer a rapid and sensitive method for assessing nAChR function.[8][9]

  • Automated Electrophysiology: This technique directly measures the ion currents flowing through the receptor channel, providing a detailed characterization of agonist activity. It is a lower-throughput but highly informative method.[10]

Signaling Pathway of α4β2 nAChR Activation

The binding of an agonist like Sofinicline to the α4β2 nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

G cluster_membrane Cell Membrane nAChR α4β2 nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Conformational Change Agonist Agonist (e.g., Sofinicline) Agonist->nAChR Binding Cation_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Cation_Influx->Ca_Increase Downstream Downstream Signaling Ca_Increase->Downstream

Caption: Signaling pathway of α4β2 nAChR activation by an agonist.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying α4β2 nAChR agonists involves several stages, from initial screening to hit validation.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_validation Hit Validation Primary_Screen High-Throughput Screening (e.g., Calcium Flux Assay) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Membrane Potential Assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (Other nAChR subtypes) Orthogonal_Assay->Selectivity_Assay Lead Optimization Lead Optimization Selectivity_Assay->Lead Optimization

Caption: High-throughput screening workflow for α4β2 nAChR agonists.

Quantitative Data Summary

The following table summarizes key quantitative parameters for known α4β2 nAChR ligands. This data is essential for comparing the potency and efficacy of novel compounds like Sofinicline.

CompoundAssay TypeParameterValueCell LineReference
NicotineMembrane PotentialEC₅₀19.44 ± 1.02 nMSH-EP1[8]
NicotineCalcium FluxEC₅₀81.1 ± 18.5 µMNeuro-2a[11]
DHβEMembrane PotentialIC₅₀0.20 ± 0.03 µMSH-EP1[8]
MecamylamineMembrane PotentialIC₅₀1.21 ± 0.52 µMSH-EP1[8]
Sofinicline (ABT-894)Radioligand BindingKᵢ1.3 nM ([¹²⁵I]-epibatidine)-[3]
VareniclineRadioligand BindingKᵢ0.4 nMHEK293[12]
VareniclinePatch ClampEfficacy45% of Nicotine's maxHEK[13]

Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol describes a fluorescence-based calcium flux assay for measuring the activation of α4β2 nAChRs in a high-throughput format.[5][6]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human α4β2 nAChR.

  • Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM/F12 with 10% FBS, antibiotics).

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive Dye: Calcium 6 dye or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Sofinicline or other test compounds.

  • Reference Agonist: Acetylcholine or Nicotine.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend cells in culture medium.

    • Plate cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates for 1-2 hours at 37°C or as recommended by the dye manufacturer.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (e.g., Sofinicline) and the reference agonist in assay buffer.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the automated addition of the compounds to the cell plate.

    • Measure the fluorescence intensity kinetically for a set period (e.g., 2-5 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Generate dose-response curves and calculate EC₅₀ values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Membrane Potential Assay

This protocol details a method to measure changes in membrane potential upon α4β2 nAChR activation using a fluorescent dye.[8][9]

Materials:

  • Cell Line: SH-EP1 cells stably expressing human α4β2 nAChR.[8]

  • Culture Medium: As described for the calcium flux assay.

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates.

  • Membrane Potential Dye: Commercially available membrane potential-sensitive dye kit.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonist: Sofinicline or other test compounds.

  • Reference Agonist: Nicotine.

  • Instrumentation: Fluorescence plate reader with kinetic read capability.

Procedure:

  • Cell Plating: Follow the same procedure as for the calcium flux assay.

  • Dye Loading:

    • Prepare the membrane potential dye solution as per the manufacturer's protocol.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at room temperature or 37°C, as recommended.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add the compounds to the wells.

    • Immediately begin kinetic fluorescence measurements for several minutes.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well.

    • Normalize the data to the response of a saturating concentration of the reference agonist.

    • Plot dose-response curves and determine EC₅₀ values.

Protocol 3: Automated Electrophysiology (Patch-Clamp)

This protocol provides a general overview of using an automated patch-clamp system to measure α4β2 nAChR-mediated currents.[10]

Materials:

  • Cell Line: HEK293 cells expressing human α4β2 nAChR.

  • Intracellular Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

  • Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Agonist: Sofinicline or other test compounds.

  • Instrumentation: Automated patch-clamp platform (e.g., IonWorks Barracuda, PatchXpress).

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in the extracellular solution.

    • Load the cell suspension into the instrument.

  • System Setup:

    • Prime the fluidics of the instrument with intracellular and extracellular solutions.

    • Perform a quality control check of the system.

  • Automated Patching:

    • The instrument will automatically trap individual cells and form giga-ohm seals.

    • The whole-cell configuration is then established.

  • Compound Application and Data Acquisition:

    • The instrument applies different concentrations of the test compound to the cells.

    • Record the resulting ion currents at a holding potential of -60 mV.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Normalize the currents to the maximal response.

    • Generate dose-response curves and calculate EC₅₀ and efficacy values.

These protocols provide a foundation for the functional characterization of α4β2 nAChR agonists. The specific conditions and reagents may need to be optimized for your particular cell line and instrumentation.

References

Application Notes and Protocols for Assessing the Behavioral Effects of Sofinicline Benzenesulfonate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline Benzenesulfonate (also known as ABT-894) is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This mechanism of action suggests potential therapeutic applications in neurological and psychiatric disorders where cholinergic function is implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Preclinical evaluation of compounds like Sofinicline in mouse models is a critical step in drug development. This document provides detailed protocols for a battery of behavioral tests to assess the effects of this compound on cognition, anxiety- and depression-like behaviors in mice.

Mechanism of Action: Signaling Pathway

Sofinicline acts as an agonist at α4β2 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system. Upon binding of an agonist like Sofinicline, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, which in turn can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, thereby influencing cognitive processes, mood, and arousal.

Sofinicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Sofinicline This compound nAChR α4β2 nAChR Sofinicline->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na⁺/Ca²⁺ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Vesicle Neurotransmitter Vesicles Depolarization->Vesicle Triggers Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Vesicle->Neurotransmitter Induces PostsynapticEffect Modulation of Postsynaptic Signaling Neurotransmitter->PostsynapticEffect Impacts

Caption: Signaling pathway of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data from the behavioral assays. They are designed for easy comparison between treatment groups. Disclaimer: The data presented in these tables are illustrative examples based on the expected effects of α4β2 nAChR agonists and are not derived from actual experimental studies with this compound.

Table 1: Novel Object Recognition (NOR) Test - Cognitive Function

Treatment GroupDose (mg/kg)NTotal Exploration Time (s) (Mean ± SEM)Discrimination Index (Mean ± SEM)
Vehicle012125.4 ± 8.20.15 ± 0.04
Sofinicline0.112128.1 ± 7.90.35 ± 0.05
Sofinicline0.312130.5 ± 9.10.52 ± 0.06
Sofinicline1.012127.8 ± 8.50.48 ± 0.07
p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior

Treatment GroupDose (mg/kg)NTime in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle01225.6 ± 3.118.2 ± 2.545.3 ± 4.1
Sofinicline0.11235.8 ± 4.225.9 ± 3.146.1 ± 3.8
Sofinicline0.31242.1 ± 5.0 30.5 ± 3.544.8 ± 4.3
Sofinicline1.01238.9 ± 4.728.1 ± 3.345.9 ± 3.9
*p < 0.05, **p < 0.01 compared to Vehicle

Table 3: Forced Swim Test (FST) - Depression-Like Behavior

Treatment GroupDose (mg/kg)NImmobility Time (s) (Mean ± SEM)Climbing Time (s) (Mean ± SEM)Swimming Time (s) (Mean ± SEM)
Vehicle012155.2 ± 10.320.5 ± 2.864.3 ± 5.9
Sofinicline0.112125.8 ± 9.528.1 ± 3.186.1 ± 7.2
Sofinicline0.312102.4 ± 8.1 35.7 ± 3.9*101.9 ± 8.5
Sofinicline1.012115.6 ± 9.831.3 ± 3.593.1 ± 7.8
*p < 0.05, **p < 0.01 compared to Vehicle

Experimental Protocols and Workflows

General Considerations
  • Animals: Adult male or female mice (e.g., C57BL/6J, 8-12 weeks old) should be used. Animals should be group-housed under a standard 12:12 h light/dark cycle with ad libitum access to food and water.

  • Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., sterile saline or distilled water). Administration is typically via intraperitoneal (i.p.) or oral (p.o.) gavage 30-60 minutes prior to testing.

  • Habituation: All animals should be habituated to the testing room for at least 30-60 minutes before each behavioral test.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

  • Ethical Considerations: All procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).

Novel Object Recognition (NOR) Test

This test assesses recognition memory, a component of cognitive function.

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training cluster_Day3 Day 3: Testing cluster_Analysis Data Analysis Habituation Place mouse in empty open field arena (10 min) Training Place mouse in arena with two identical objects (10 min) Testing Place mouse in arena with one familiar and one novel object (5 min) Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / (Total Exploration Time) DrugAdmin Administer Sofinicline or Vehicle (30-60 min prior to training or testing) DrugAdmin->Training Before Training DrugAdmin->Testing Before Testing

Caption: Experimental workflow for the Novel Object Recognition test.

Protocol:

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm) made of non-porous material. A variety of objects that are of similar size but different in shape and texture should be used.

  • Habituation (Day 1): Each mouse is placed in the empty arena and allowed to explore freely for 10 minutes.

  • Training (Day 2): Two identical objects are placed in opposite corners of the arena. Each mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.

  • Testing (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: The primary measure is the Discrimination Index (DI), calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Elevated Plus Maze (EPM)

This test is used to assess anxiety-like behavior in mice.

EPM_Workflow DrugAdmin Administer Sofinicline or Vehicle (30-60 min prior to test) Placement Place mouse in the center of the maze, facing an open arm DrugAdmin->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record behavior using video-tracking software Exploration->Recording Analysis Analyze time spent in open/closed arms, number of entries, and total distance traveled Recording->Analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal dimensions.

  • Procedure: The mouse is placed in the center of the maze, facing one of the open arms. The animal is allowed to freely explore the maze for 5 minutes.

  • Data Recording: A video camera mounted above the maze records the session. Automated tracking software is used to measure the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in the open arms and/or the percentage of entries into the open arms. Total arm entries can be used as a measure of general locomotor activity.

Forced Swim Test (FST)

This test is a model of behavioral despair and is used to screen for antidepressant-like activity.

FST_Workflow DrugAdmin Administer Sofinicline or Vehicle (30-60 min prior to test) Placement Gently place mouse in a cylinder filled with water (24-26°C) DrugAdmin->Placement TestSession Record behavior for 6 minutes Placement->TestSession Analysis Score the last 4 minutes for immobility, swimming, and climbing behavior TestSession->Analysis

Caption: Experimental workflow for the Forced Swim Test.

Protocol:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (24-26°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.

  • Procedure: The mouse is gently placed into the water-filled cylinder for a 6-minute session.

  • Data Recording: The entire session is recorded. An observer, blind to the treatment groups, scores the behavior during the last 4 minutes of the test.

  • Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing are recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Increases in climbing or swimming can provide insights into the potential neurochemical mechanism (serotonergic vs. noradrenergic).

References

Application Notes and Protocols for Radioligand Binding Assays of Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (ABT-894) is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] As a ligand-gated ion channel, the α4β2 nAChR is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Radioligand binding assays are fundamental in characterizing the interaction of novel compounds like Sofinicline with their receptor targets. These assays provide quantitative data on binding affinity (Ki) and selectivity, which are crucial for drug development.

This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of Sofinicline Benzenesulfonate for the α4β2* and α6β2* nAChR subtypes.

Data Presentation

The binding affinity of Sofinicline (ABT-894) for two key nAChR subtypes is summarized in the table below. The data is derived from competitive binding assays using specific radioligands.

Receptor SubtypeRadioligandTest CompoundKi (nM)Source
α4β2¹²⁵I-epibatidineSofinicline1.3[4][5]
α6β2¹²⁵I-α-conotoxinMIISofinicline1.9[4][5]

Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChRs*

This protocol is designed to determine the binding affinity of this compound for the α4β2* nAChR subtype using ¹²⁵I-epibatidine as the radioligand and rat brain membranes as the receptor source.

Materials and Reagents:

  • This compound

  • ¹²⁵I-epibatidine (specific activity ~2200 Ci/mmol)

  • (-)-Nicotine tartrate

  • Rat brains (e.g., Sprague-Dawley)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail

  • Standard laboratory equipment (homogenizer, centrifuge, microplate harvester, scintillation counter)

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of various concentrations of this compound (e.g., 0.01 nM to 1 µM) or buffer (for total binding).

      • 50 µL of ¹²⁵I-epibatidine at a final concentration of approximately 50-100 pM.

      • 150 µL of the prepared rat brain membrane suspension (approximately 50-100 µg of protein).

    • For determination of non-specific binding, add 1 mM (-)-nicotine tartrate in place of the test compound.

    • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a microplate harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Competitive Radioligand Binding Assay for α6β2 nAChRs*

This protocol is similar to the one above but uses a different radioligand to specifically label the α6β2* nAChR subtype.

Materials and Reagents:

  • All materials from Protocol 1, with the following exception:

  • ¹²⁵I-α-conotoxinMII (specific activity ~2200 Ci/mmol) in place of ¹²⁵I-epibatidine.

Procedure:

The procedure is identical to Protocol 1, with the substitution of ¹²⁵I-α-conotoxinMII as the radioligand. The final concentration of ¹²⁵I-α-conotoxinMII should be in the low nanomolar range, appropriate for its affinity to the α6β2* receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Rat Brain prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge (High Speed) prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay1 Add Membrane, Radioligand, & Sofinicline to Plate prep5->assay1 Membrane Suspension assay2 Incubate to Equilibrium analysis1 Filter & Wash assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 & Ki analysis3->analysis4

Caption: Workflow for the radioligand binding assay.

Signaling Pathway of α4β2 nAChR Activation

signaling_pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Src_Activation Src Kinase Activation nAChR->Src_Activation Metabotropic Signaling Sofinicline Sofinicline Sofinicline->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Downstream Downstream Cellular Effects NT_Release->Downstream PKC_Activation PKCβII Activation Src_Activation->PKC_Activation PKC_Activation->Downstream

Caption: Signaling pathways activated by Sofinicline binding.

References

Application of Sofinicline Benzenesulfonate in Neuroimaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline (ABT-894), a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been investigated for its therapeutic potential in neurological and psychiatric disorders.[1] Its high affinity and selectivity for a key nAChR subtype make it an excellent candidate for development as a radioligand for in vivo neuroimaging with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the hypothetical use of radiolabeled Sofinicline Benzenesulfonate in neuroimaging studies to quantify and understand the distribution and function of α4β2 nAChRs in the brain.

Rationale for Use in Neuroimaging

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the human brain and is implicated in a variety of physiological processes, including cognition, learning, memory, and reward. Alterations in the density and function of these receptors have been associated with several central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. Therefore, a selective radioligand for α4β2 nAChRs, such as a radiolabeled form of Sofinicline, would be a valuable tool for:

  • Disease Diagnosis and Progression: Quantifying changes in α4β2 nAChR density in various patient populations.

  • Pharmacodynamic Studies: Assessing the target engagement and receptor occupancy of novel therapeutics targeting nAChRs.

  • Translational Research: Bridging the gap between preclinical animal models and human clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of Sofinicline as a neuroimaging agent, with comparative data from the established α4β2 nAChR radioligand, [¹⁸F]Nifene.

Table 1: In Vitro Binding Affinities (Ki) of Sofinicline and Reference Compounds

Compoundα4β2* nAChR (Ki, nM)α6β2* nAChR (Ki, nM)α3β4-nAChR Selectivity (fold vs α4β2)α7-nAChR Selectivity (fold vs α4β2)
Sofinicline (ABT-894) 1.3[2]1.9[2]25[3]46[3]
[¹⁸F]Nifene 0.83[4]N/AN/A>200[4]
Varenicline N/AN/AFavorable to Sofinicline[3]Favorable to Sofinicline[3]
Nicotine N/AN/AN/AN/A

Data for Sofinicline derived from competitive binding assays using ¹²⁵I-epibatidine and ¹²⁵I-α-conotoxinMII.[2] Selectivity data for Sofinicline is based on in vitro efficacy tests.[3]

Table 2: Test-Retest Variability of α4β2 nAChR PET Imaging with [¹⁸F]Nifene in Humans

Brain RegionTest-Retest Variability (TRV, %)Intraclass Correlation Coefficient (ICC)
Thalamus0 - 7[5]0.2 - 0.9[5]
Striatum0 - 7[5]0.2 - 0.9[5]
Frontal Cortex0 - 7[5]0.2 - 0.9[5]
Cerebellum0 - 7[5]0.2 - 0.9[5]

Distribution Volume Ratios (DVR) ranged from 1.3 to 2.5 across brain regions.[5]

Table 3: Radiation Dosimetry for α4β2 Nicotinic Receptor PET Ligands

RadioligandSpeciesEffective Dose (mSv/MBq)Critical OrganOrgan Dose (mSv/MBq)
[¹⁸F]AZAN Mouse~0.03[6]Urinary Bladder~0.2[6]
Human~0.014[6]Urinary Bladder~0.023[6]
(+)-[¹⁸F]flubatine Mouse0.0121[7]Kidneys0.0475[7]
Piglet0.0143[7]Urinary Bladder0.0717[7]
Human0.0230[7]N/AN/A

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of α4β2 nAChRs by an agonist like Sofinicline leads to the opening of a non-selective cation channel, resulting in depolarization of the neuron. This initial event triggers a cascade of downstream signaling pathways that can influence neuronal excitability, neurotransmitter release, and gene expression.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Depolarization Depolarization nAChR->Depolarization Na⁺, K⁺ influx Ca_influx Ca_influx nAChR->Ca_influx Ca²⁺ influx Sofinicline Sofinicline Sofinicline->nAChR Binds Ca_ Ca_ influx Ca²⁺ Influx Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PKC PKC Activation MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB PI3K PI3K/Akt Pathway PI3K->CREB Gene_Expression Gene Expression CREB->Gene_Expression Ca_influx->PKC Ca_influx->PI3K Preclinical_Workflow cluster_synthesis Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Radiolabeling Radiolabeling of Sofinicline Precursor (e.g., with ¹⁸F) Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Radiochemical Purity, Molar Activity) Purification->QC Binding_Assay Receptor Binding Assays (Ki determination) QC->Binding_Assay Autoradiography In Vitro Autoradiography (Brain Slices) QC->Autoradiography Animal_Model Animal Model Selection (e.g., Rodents, NHPs) QC->Animal_Model Binding_Assay->Autoradiography PET_SPECT PET/SPECT Imaging (Pharmacokinetics, Biodistribution) Animal_Model->PET_SPECT Blocking_Studies Blocking Studies (Specificity Confirmation) PET_SPECT->Blocking_Studies Metabolite_Analysis Metabolite Analysis PET_SPECT->Metabolite_Analysis

References

Troubleshooting & Optimization

Improving the solubility of Sofinicline Benzenesulfonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofinicline Benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of Sofinicline Benzenesulfonate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Low aqueous solubility can be a challenge. Here are some initial troubleshooting steps:

  • Verify the Salt Form: Ensure you are using the benzenesulfonate salt form, as different salt forms of a drug can have significantly different solubilities.[1][2]

  • Gentle Heating and Agitation: Try gently warming the solution while stirring. Increased temperature can enhance the dissolution rate.

  • pH Adjustment: Sofinicline is a nicotinic acetylcholine (B1216132) receptor agonist, and the solubility of such compounds can be pH-dependent.[3][4] Systematically adjust the pH of your aqueous solution to see if solubility improves. Generally, for a basic compound, lowering the pH will increase solubility.

  • Particle Size Reduction: If you have the solid compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate, though it won't change the equilibrium solubility.[5]

Q2: What is the expected aqueous solubility of this compound?

A2: Specific public data on the aqueous solubility of this compound is limited. However, benzenesulfonate salts are generally water-soluble. If you are experiencing poor solubility, it may be influenced by the specific conditions of your aqueous medium (e.g., pH, ionic strength). It is recommended to experimentally determine the solubility in your specific buffer system using a standard method like the shake-flask method.

Q3: Can I use co-solvents to dissolve this compound?

A3: Yes, co-solvents can be an effective way to increase the solubility of this compound. The choice of co-solvent will depend on your experimental needs. For research purposes, organic solvents like DMSO and ethanol (B145695) are often used. For formulations, more biocompatible co-solvents such as polyethylene (B3416737) glycols (PEGs) and propylene (B89431) glycol are preferred.

Q4: Are there any specific excipients that can enhance the solubility of this compound?

A4: While specific data for this compound is not available, several types of excipients are commonly used to enhance the solubility of poorly soluble drugs and could be effective:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL can form micelles that encapsulate the drug, increasing its solubility.

  • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., SBE-β-CD) can form inclusion complexes with the drug, enhancing its aqueous solubility.

  • Polymers: Hydrophilic polymers can be used to create solid dispersions, which can improve the dissolution rate and solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation occurs when adding this compound stock solution (in organic solvent) to aqueous buffer. The drug has low solubility in the final aqueous concentration.- Increase the proportion of organic solvent in the final solution if experimentally permissible.- Lower the final concentration of the drug.- Add a suitable surfactant or cyclodextrin (B1172386) to the aqueous buffer before adding the drug stock.
Inconsistent solubility results between experiments. - The system has not reached equilibrium.- Temperature fluctuations.- pH of the buffer is not consistent.- Increase the incubation time during solubility measurement (e.g., 24-48 hours in the shake-flask method).- Use a temperature-controlled shaker/incubator.- Prepare fresh buffer for each experiment and verify the pH.
The compound dissolves initially but crashes out of solution over time. The initial concentration was above the thermodynamic solubility, creating a supersaturated and unstable solution.- Determine the thermodynamic solubility to work below this concentration.- Utilize stabilizing excipients like polymers to maintain a supersaturated state if required for the application.

Quantitative Data

While specific aqueous solubility data for this compound is not publicly available, the following table summarizes known solubility information for Sofinicline in various solvent systems, which can guide the selection of appropriate solvent systems for your experiments.

Solvent/System Solubility Notes
Dimethyl Sulfoxide (DMSO)35.71 mg/mLUltrasonic and warming to 60°C may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLA clear solution is formed.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLA clear solution is formed.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLA clear solution is formed.

Data sourced from MedChemExpress and InvivoChem product information.[6][7]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.[5][8][9][10][11][12]

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a glass vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect a sample of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Dilute the filtrate with the aqueous buffer as necessary to be within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated UV-Vis or HPLC method.

  • The calculated concentration represents the thermodynamic solubility of the compound in the tested buffer.

Protocol 2: Preparation of a this compound Formulation using a Co-solvent and Surfactant

This protocol provides a method for preparing a solution of this compound for in vitro or in vivo studies using a common co-solvent and surfactant system.[6][7]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.

  • To this mixture, add 50 µL of Tween 80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline solution to bring the total volume to 1 mL and mix well.

  • The final concentration of this compound in this formulation will be 2.08 mg/mL.

Visualizations

experimental_workflow start Start: Insoluble Compound ph_optimization pH Optimization start->ph_optimization Select Strategy cosolvent Co-solvent Addition start->cosolvent Select Strategy excipient Excipient Screening start->excipient Select Strategy solubility_test Solubility Determination (Shake-Flask) ph_optimization->solubility_test end_insoluble End: Insoluble (Re-evaluate) ph_optimization->end_insoluble cosolvent->solubility_test cosolvent->end_insoluble excipient->solubility_test excipient->end_insoluble analysis Analysis (UV-Vis/HPLC) solubility_test->analysis analysis->ph_optimization Failure analysis->cosolvent Failure analysis->excipient Failure end_soluble End: Soluble Solution analysis->end_soluble Success

Caption: Experimental workflow for improving aqueous solubility.

troubleshooting_workflow start Issue: Poor Aqueous Solubility check_ph Is the aqueous medium pH-controlled? start->check_ph adjust_ph Adjust pH (e.g., lower for basic compounds) check_ph->adjust_ph No check_cosolvent Is a co-solvent permissible? check_ph->check_cosolvent Yes reassess Re-assess solubility adjust_ph->reassess add_cosolvent Add a biocompatible co-solvent (e.g., PEG, Propylene Glycol) check_cosolvent->add_cosolvent Yes check_excipient Are excipients an option? check_cosolvent->check_excipient No add_cosolvent->reassess add_excipient Incorporate solubilizing excipients (e.g., Surfactants, Cyclodextrins) check_excipient->add_excipient Yes check_excipient->reassess No add_excipient->reassess

Caption: Troubleshooting flowchart for solubility issues.

References

Sofinicline Benzenesulfonate Stability Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofinicline Benzenesulfonate. This resource provides researchers, scientists, and drug development professionals with essential information on stability testing and degradation product analysis.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it crucial for this compound?

A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time due to various environmental factors like light, heat, and humidity. For this compound, a validated SIM is essential to ensure that any degradation products formed during stability studies are accurately separated from the active pharmaceutical ingredient (API) and from each other. This specificity is critical for establishing a reliable shelf-life and ensuring the safety and efficacy of the product.[1][2]

Q2: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[1][3] It is a crucial part of developing a stability-indicating method. While specific data for Sofinicline is limited, standard conditions based on ICH guidelines are applicable. These generally include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures.

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C) for an extended period.

  • Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

Q3: What analytical techniques are best suited for analyzing Sofinicline and its degradation products?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the gold standard for impurity analysis and stability testing.[5][6] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and fragmentation data.[5][7]

Q4: How much degradation is considered optimal during forced degradation studies?

The goal is to achieve meaningful degradation without destroying the molecule entirely. A target degradation of 5-20% is widely accepted in the industry.[3] This level is generally sufficient to produce and detect primary degradation products without generating secondary or tertiary degradants that may not be relevant to formal stability studies.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound stability samples.

Issue 1: An unknown peak appears in the chromatogram during a stability study.

  • Question: You are running a 3-month accelerated stability sample and observe a new, unexpected peak that was not present at the initial time point. What steps should you take?

  • Answer: Follow a systematic approach to identify the source of the peak.

    • Step 1: Verify System Suitability: Ensure your HPLC system is performing correctly. Check the retention time, peak area, and tailing factor of the Sofinicline peak against established system suitability criteria.

    • Step 2: Analyze a Placebo Sample: If you are analyzing a formulated product, inject a placebo sample (containing all excipients but no API) that has been subjected to the same stability conditions. If the peak is present, it is related to an excipient, not the API.

    • Step 3: Analyze a Blank: Inject your mobile phase or sample diluent as a blank. This helps rule out contamination from the solvent or carryover from a previous injection.

    • Step 4: Compare with Forced Degradation Data: Review the chromatograms from your forced degradation studies. The unknown peak may correspond to a degradant formed under specific stress conditions (e.g., an oxidative degradant). This can provide clues about its identity.[1]

    • Step 5: Investigate with LC-MS: If the peak is confirmed to be an unknown degradant of the API, the next step is structural identification. Analyze the sample using LC-MS to obtain the mass of the impurity, which is a critical piece of information for proposing a chemical structure.[7]

Troubleshooting Workflow for Unknown Peaks

G start Start: Unknown Peak Observed in Stability Sample check_system Step 1: Verify System Suitability start->check_system is_system_ok System OK? check_system->is_system_ok troubleshoot_hplc Troubleshoot HPLC (Pump, Detector, Column) is_system_ok->troubleshoot_hplc No inject_placebo Step 2: Analyze Placebo Sample is_system_ok->inject_placebo Yes is_in_placebo Peak in Placebo? inject_placebo->is_in_placebo excipient_degradant Conclusion: Excipient Degradant is_in_placebo->excipient_degradant Yes inject_blank Step 3: Analyze Blank (Diluent) is_in_placebo->inject_blank No is_in_blank Peak in Blank? inject_blank->is_in_blank system_contamination Conclusion: System Contamination/Carryover is_in_blank->system_contamination Yes compare_forced Step 4: Compare to Forced Degradation Profiles is_in_blank->compare_forced No is_match Match Found? compare_forced->is_match known_degradant Conclusion: Known Degradation Product is_match->known_degradant Yes run_lcms Step 5: Analyze by LC-MS for ID is_match->run_lcms No end End: Characterize Unknown Degradant run_lcms->end

Caption: Troubleshooting workflow for identifying an unknown chromatographic peak.

Issue 2: Poor peak shape (tailing or fronting) for the Sofinicline peak.

  • Question: The main Sofinicline peak is showing significant tailing, affecting accurate integration and resolution from nearby impurities. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase.

    • Check Mobile Phase pH: Sofinicline is a basic compound. If the mobile phase pH is not sufficiently low (at least 2 pH units below the pKa of the compound), silanol (B1196071) groups on the silica-based column can cause tailing. Ensure the pH is controlled and consistently prepared, typically using a buffer.

    • Adjust Buffer Concentration: Insufficient buffer strength can lead to poor peak shape. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM) to improve peak symmetry.[8]

    • Column Health: The column itself may be the issue.

      • Contamination: Regenerate or flush the column according to the manufacturer's instructions.

      • Degradation: A loss of bonded phase or the creation of active sites can occur over time. If flushing doesn't work, replace the column.[8][9]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the analytical method.[1]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2 hours (adjust time and temperature as needed to achieve 5-20% degradation).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with diluent.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours (adjust as needed).

    • Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours (adjust as needed).

    • Dilute to ~0.1 mg/mL.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid in diluent to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Evaluate peak purity of the main peak and the resolution between the parent drug and all generated degradants.

Logical Flow of Stability Indicating Method Development

G start Start: Method Development Goal lit_review Literature Review & API Characterization start->lit_review method_dev Initial HPLC Method Development (Column, Mobile Phase) lit_review->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg analyze_samples Analyze Stressed Samples with Developed Method forced_deg->analyze_samples check_specificity Is Method Specific? (Peak Purity & Resolution > 2) analyze_samples->check_specificity optimize Optimize Method (Gradient, pH, etc.) check_specificity->optimize No validate Validate Method (per ICH Q2(R1)) check_specificity->validate Yes optimize->analyze_samples finish End: Method Ready for Routine Stability Testing validate->finish

Caption: Logical workflow for developing a stability-indicating HPLC method.

Data Presentation

When reporting results from forced degradation studies, a clear, tabular format is essential for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDuration% Assay of Sofinicline% Total DegradationNumber of Degradants
Control NoneN/A100.00.00
Acid Hydrolysis 0.1 M HCl, 60°C2 hours90.59.52
Base Hydrolysis 0.1 M NaOH, RT4 hours88.211.83
Oxidation 3% H₂O₂, RT6 hours94.15.91
Thermal 80°C (Solid)24 hours98.71.31
Photolytic ICH Light Box7 days99.20.80

Note: The data presented in this table is illustrative and serves as a template for reporting actual experimental results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Sofinicline Benzenesulfonate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Sofinicline Benzenesulfonate (B1194179) in rat models. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of poor bioavailability and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is Sofinicline Benzenesulfonate and why is its oral bioavailability a concern?

A1: Sofinicline is a selective α4β2 nicotinic acetylcholine (B1216132) receptor agonist that has been investigated for its potential in treating conditions like ADHD.[1] The benzenesulfonate salt form is often used in development.[2] Poor oral bioavailability is a significant hurdle in drug development as it can lead to high variability in drug exposure, insufficient therapeutic efficacy, and the need for higher doses, which may increase the risk of side effects. For a drug targeting the central nervous system (CNS), achieving adequate and consistent concentrations in the bloodstream after oral administration is crucial.

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

A2: The poor oral bioavailability of a compound can be attributed to several factors, broadly categorized as issues related to solubility, permeability, and metabolism.[3][4] For Sofinicline, a pyridine-containing compound, potential causes include:

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.

  • Efflux by P-glycoprotein (P-gp): P-gp is a transporter protein present in the intestinal lining that actively pumps drugs back into the gut lumen, thereby reducing their net absorption.[7]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestines or the liver by enzymes such as Cytochrome P450s (CYPs) before it reaches systemic circulation.[8] For pyridine-containing structures, CYP-mediated metabolism is a common pathway.

Q3: How can I begin to investigate the cause of poor oral bioavailability for this compound in my rat studies?

A3: A systematic approach is recommended. Start with in vitro and in silico methods before moving to more complex in vivo experiments. A typical workflow would be:

  • Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP/D) of this compound. Sofinicline has a predicted LogP of 1.7.[5]

  • In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to assess its intestinal permeability and determine if it is a substrate for P-gp.

  • In Vitro Metabolic Stability: Incubate the compound with rat liver microsomes to evaluate its susceptibility to metabolism.

  • In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in rats with both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability and key pharmacokinetic parameters.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations After Oral Dosing
  • Potential Cause: Inconsistent formulation, variable gastric emptying in rats, or issues with the oral gavage procedure.[9][10]

  • Troubleshooting Recommendations:

    • Formulation: Ensure the dosing vehicle is homogeneous. For a suspension, use a proper suspending agent and ensure it is well-mixed before each administration. For solutions, confirm the compound remains dissolved.

    • Animal Handling: Standardize the fasting period for rats before dosing to minimize variability in gastrointestinal conditions.[10] Ensure the oral gavage technique is consistent and performed by a trained individual to avoid accidental administration into the lungs.[10]

Issue 2: Very Low or Undetectable Plasma Concentrations After Oral Administration
  • Potential Cause: Extremely low solubility, poor permeability, extensive first-pass metabolism, or a combination of these factors.

  • Troubleshooting Recommendations:

    • Increase Solubility: Develop an enabling formulation. Strategies include using co-solvents, surfactants, cyclodextrins, or creating a solid dispersion or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[6][11]

    • Enhance Permeability: If the compound is a P-gp substrate, co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) in an experimental setting can confirm the role of efflux and improve absorption.[12][13]

    • Reduce Metabolism: If first-pass metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) can partially bypass the liver.[6] Alternatively, co-administration with a broad-spectrum CYP inhibitor can be used diagnostically.

Quantitative Data Summary

The following tables provide example data that might be generated during an investigation into the poor oral bioavailability of a compound like this compound. Note: This data is illustrative and based on typical values for poorly bioavailable compounds and nicotinic agonists, as specific data for this compound is not publicly available.

Table 1: In Vitro Permeability of this compound in Caco-2 Cells

ParameterValueInterpretation
Apparent Permeability (Papp) A to B 0.5 x 10⁻⁶ cm/sLow Permeability
Apparent Permeability (Papp) B to A 5.0 x 10⁻⁶ cm/sHigh Efflux
Efflux Ratio (Papp B to A / Papp A to B) 10Indicates active efflux, likely a P-gp substrate
Papp A to B with P-gp Inhibitor (Verapamil) 2.5 x 10⁻⁶ cm/sIncreased permeability suggests P-gp involvement

Table 2: In Vitro Metabolic Stability of Sofinicline in Rat Liver Microsomes

ParameterValueInterpretation
In vitro half-life (t½) 15 minutesHigh intrinsic clearance, suggesting rapid metabolism
Intrinsic Clearance (CLint) 150 µL/min/mg proteinHigh

Table 3: Example Pharmacokinetic Parameters of Sofinicline in Rats (IV vs. Oral Administration of a Simple Suspension)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 25025
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 30075
Absolute Bioavailability (F%) -2.5%

Table 4: Example Pharmacokinetic Parameters of Sofinicline in Rats with an Optimized Formulation (e.g., SEDDS)

ParameterOral (10 mg/kg) - Optimized Formulation
Cmax (ng/mL) 150
Tmax (h) 0.5
AUC₀-inf (ng·h/mL) 450
Absolute Bioavailability (F%) 15%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The dosing solution of this compound (e.g., 10 µM in transport buffer) is added to the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.

    • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • To assess P-gp involvement, the experiment is repeated in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Sample Analysis: The concentration of Sofinicline in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, NADPH regenerating system, and buffer.

  • Initiate Reaction: Add this compound to the pre-warmed incubation mixture to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent drug.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Protocol 3: Rat Pharmacokinetic Study for Oral Bioavailability
  • Animals: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO) Group: Administer the formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Determine the plasma concentration of Sofinicline using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Mandatory Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Sofinicline Formulation Sofinicline Formulation Dissolution Dissolution Sofinicline Formulation->Dissolution Absorption Absorption Dissolution->Absorption Soluble Drug Intestinal Metabolism Intestinal Metabolism Absorption->Intestinal Metabolism P-gp Efflux P-gp Efflux Absorption->P-gp Efflux Permeation vs. Efflux Portal Vein Portal Vein Absorption->Portal Vein P-gp Efflux->Dissolution Back to Lumen Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Hepatic First-Pass Metabolism Hepatic First-Pass Metabolism Liver->Hepatic First-Pass Metabolism

Caption: Factors Affecting Oral Bioavailability of Sofinicline.

G cluster_workflow Troubleshooting Workflow for Poor Oral Bioavailability Start Start InVitro_Permeability Caco-2 Permeability Assay Start->InVitro_Permeability InVitro_Metabolism Microsomal Stability Assay Start->InVitro_Metabolism InVivo_PK Rat IV/PO Pharmacokinetic Study InVitro_Permeability->InVivo_PK InVitro_Metabolism->InVivo_PK Identify_Problem Identify Limiting Factor(s) (Solubility, Permeability, Metabolism) InVivo_PK->Identify_Problem Formulation_Strategy Develop Enabling Formulation (e.g., SEDDS, Solid Dispersion) Identify_Problem->Formulation_Strategy Problem Identified Re-evaluate_PK Re-evaluate Oral PK in Rats Formulation_Strategy->Re-evaluate_PK Re-evaluate_PK->Identify_Problem Bioavailability still low End End Re-evaluate_PK->End Bioavailability Improved

Caption: Experimental Workflow for Troubleshooting Poor Bioavailability.

G cluster_enterocyte Intestinal Enterocyte Lumen GI Lumen Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane Blood Bloodstream Sofinicline_Lumen S Sofinicline_Cell S Sofinicline_Lumen->Sofinicline_Cell Passive Diffusion Pgp P-gp Pgp->Sofinicline_Lumen CYP3A4 CYP3A4 Metabolite M CYP3A4->Metabolite Sofinicline_Cell->Basolateral_Membrane Absorption Sofinicline_Cell->Pgp Efflux Sofinicline_Cell->CYP3A4 Metabolism

Caption: Intestinal Absorption and First-Pass Metabolism Pathway.

References

Troubleshooting low efficacy of Sofinicline Benzenesulfonate in behavioral models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofinicline Benzenesulfonate (also known as ABT-894). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize behavioral experiments involving this selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Sofinicline is a high-affinity partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine (B1678760). Its action is complex, involving not only direct receptor activation but also receptor desensitization, which can influence the overall physiological and behavioral outcomes.

Q2: In which behavioral models has Sofinicline or similar α4β2 agonists shown efficacy?

A2: Sofinicline and other selective α4β2 nAChR agonists have been evaluated in a variety of preclinical models. Efficacy has been reported in models assessing:

  • Cognition and Attention: Including tasks like the Novel Object Recognition (NOR) test and the 5-Choice Serial Reaction Time Task (5-CSRTT) to assess learning, memory, and sustained attention.[1][2][3]

  • Pain: Demonstrated antinociceptive effects in rodent models of acute and chronic pain.[2]

  • Mood and Addiction: Investigated for antidepressant-like effects and modulation of nicotine reward pathways.

It's important to note that efficacy can be highly dependent on the specific parameters of the behavioral task.

Q3: Why did Sofinicline (ABT-894) not proceed past Phase II clinical trials for ADHD?

A3: In a Phase II clinical trial for adults with ADHD, Sofinicline (ABT-894) at a dose of 4 mg twice daily demonstrated a statistically significant improvement in symptoms compared to placebo, with an efficacy similar to atomoxetine.[4][5][6] However, lower doses did not show significant improvement.[6] The discontinuation of its development for ADHD may be due to a lack of a sufficiently robust pharmacological profile or a narrow therapeutic window, highlighting the challenge of translating preclinical efficacy to clinical settings for this class of compounds.[4]

Troubleshooting Guide: Low or Variable Efficacy

Q4: We are observing no significant effect of Sofinicline in our cognitive behavioral assay. What are the most likely causes?

A4: Low or absent efficacy with Sofinicline is a common challenge that can stem from several factors related to its complex pharmacology and experimental design. The most critical areas to investigate are:

  • Dose Selection and Dose-Response Relationship: The dose-response curve for nicotinic agonists is often biphasic (an inverted 'U' shape). A dose that is too low will be ineffective, while a dose that is too high can lead to receptor desensitization, causing a diminished or absent behavioral effect.

  • Receptor Desensitization: α4β2 nAChRs are prone to desensitization after agonist binding.[1][7] This means that prolonged or high-concentration exposure can render the receptors temporarily unresponsive, masking the intended pro-cognitive or behavioral effects. The timing of drug administration relative to behavioral testing is therefore critical.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of Sofinicline can vary significantly between species.[8] An inadequate dose or improper timing may result in insufficient brain exposure during the critical testing window.

  • Experimental Protocol: Sub-optimal habituation, high baseline performance (ceiling effects), or inappropriate task parameters (e.g., inter-trial interval) can obscure the effects of the compound.[1]

Q5: How should we design a dose-response study to avoid issues with a biphasic curve and desensitization?

A5: To properly characterize the dose-response for Sofinicline, a wide range of doses should be tested, including very low doses that might be effective even if higher doses are not.

  • Start Low: Begin with doses lower than those reported in the literature for similar compounds and escalate.

  • Widen the Range: Test at least 3-4 doses spanning several orders of magnitude (e.g., 0.01, 0.1, 1.0, 3.0 mg/kg).

  • Single Dosing: For initial characterization, use acute, single-dose administrations rather than chronic dosing, which is more likely to induce receptor upregulation and complex adaptations.

  • Timing is Key: Administer the compound at a timepoint before the behavioral task that corresponds to the peak plasma and brain concentrations (Tmax). See the Pharmacokinetics section below for species-specific data.

Q6: We are using mice, but most of the literature is in rats. How might pharmacokinetics differ and how should we adjust our dosing?

A6: Pharmacokinetics of Sofinicline (ABT-894) are known to be species-specific. In mice, the primary route of elimination is renal secretion of the unchanged drug. In contrast, monkeys (and humans) rely more on metabolic clearance.[8] This can lead to different half-lives and exposures. It is crucial to use PK data from the relevant species to guide dosing. If mouse-specific PK data is unavailable, a pilot study to determine basic parameters (e.g., Cmax, T1/2) is highly recommended.

Q7: The compound is this compound. How do we properly prepare it for in vivo injection?

A7: this compound is a salt, which generally improves aqueous solubility.

  • Vehicle Selection: For most intraperitoneal (IP) or subcutaneous (SC) injections, sterile saline (0.9% NaCl) is the preferred vehicle. If solubility is an issue, a small percentage of a co-solvent like DMSO (e.g., <5%) or a vehicle containing PEG300 and Tween 80 can be tested.[9][10] Always run a vehicle-only control group to ensure the solvent does not have behavioral effects.

  • Preparation Steps:

    • Calculate the required amount of the salt based on the desired dose of the free base form of Sofinicline.

    • Dissolve the compound in the chosen vehicle. Gentle warming or vortexing can aid dissolution.

    • Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile filter.

    • Adjust the pH to a physiological range (around 7.4) if the initial solution is highly acidic or basic, as this can cause irritation at the injection site.

Data Presentation: Pharmacokinetics of Sofinicline (ABT-894)

The following tables summarize available pharmacokinetic data for Sofinicline to aid in experimental design.

Table 1: Sofinicline (ABT-894) Pharmacokinetics in Preclinical Species

ParameterMouseMonkeyRat
Primary Clearance Renal SecretionMetabolicNot specified, but likely a mix.
Major Metabolites M3 (N-carbamoyl glucuronide) in urineM3 and M1 (oxidation product)Not specified.
Turnover in Hepatocytes Slow (>90% parent remaining)Slow (>90% parent remaining)Slow (>90% parent remaining)
Reference [8][8]N/A

Table 2: Sofinicline (ABT-894) Human Pharmacokinetic Parameters (Phase 1/2 Data)

Dose RegimenCmax (ng/mL)Cavg (ng/mL)T1/2 (hours)Reference
2 mg Once Daily~5~24-6[6][11]
4 mg Twice Daily11-156-104-6[6][11]

Note: This data is from human clinical trials and should be used cautiously for preclinical dose extrapolation. It is provided for context on the therapeutic concentration range.

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Mice

This task assesses recognition memory, which is enhanced by nicotinic agonists.[3][12]

  • Apparatus: An open-field arena (e.g., 40x40x40 cm), made of a non-porous material for easy cleaning. Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids) and one novel object (e.g., a small cone).

  • Procedure:

    • Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to allow for free exploration. This reduces anxiety-related confounds on test day.

    • Training/Familiarization (Day 2):

      • Administer Sofinicline or vehicle at the predetermined time before the session (based on PK data, typically 20-30 min post-IP injection).

      • Place two identical objects (e.g., two cubes) in opposite corners of the arena.

      • Place the mouse in the arena, facing the wall away from the objects, and allow it to explore for 5-10 minutes.

      • Record the time spent exploring each object. Exploration is defined as the nose being oriented toward the object within a 2 cm distance.

    • Testing (Day 2, after retention interval):

      • Return the mouse to its home cage for a retention interval (e.g., 1 hour or 24 hours).

      • Replace one of the familiar objects with a novel object (e.g., one cube and one cone).

      • Place the mouse back in the arena and record exploration time for both objects for 5 minutes.

  • Data Analysis: Calculate a Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Protocol 2: Cued Fear Conditioning in Rats

This paradigm assesses associative fear learning, which can be modulated by nicotinic systems.[7][13][14]

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator, and a distinct testing chamber with different contextual cues (e.g., different flooring, lighting, and odor).

  • Procedure:

    • Training (Day 1):

      • Place the rat in the conditioning chamber. Allow a 2-3 minute habituation period.

      • Present the conditioned stimulus (CS), a 30-second auditory tone (e.g., 85 dB).

      • The CS co-terminates with the unconditioned stimulus (US), a mild 2-second foot shock (e.g., 0.5 mA).

      • Repeat for 3-5 pairings with an inter-trial interval (ITI) of 1-2 minutes.

      • Administer Sofinicline or vehicle prior to this training session to assess effects on acquisition.

    • Testing (Day 2):

      • To assess effects on memory consolidation or expression, administer Sofinicline or vehicle prior to the test session.

      • Place the rat in the novel testing chamber to assess cued fear (not context-dependent fear).

      • After a 3-minute baseline period, present the auditory CS for 30 seconds (without the shock). Repeat for several trials.

      • Record "freezing" behavior (complete immobility except for respiration) during the CS presentations.

  • Data Analysis: Express freezing as a percentage of the total time the CS was presented. Increased freezing indicates a stronger fear memory.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds & Activates Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (Dopamine) Ca_ion->Vesicle Triggers Fusion DA_release Dopamine Release Vesicle->DA_release

Caption: Sofinicline's mechanism of action on a presynaptic terminal.

Experimental_Workflow cluster_NOR Novel Object Recognition (NOR) Workflow Habituation Day 1: Habituation (10 min exploration in empty arena) Drug_Admin1 Day 2: Drug Administration (Sofinicline or Vehicle) Habituation->Drug_Admin1 Training Day 2: Training (Explore two identical objects) Drug_Admin1->Training Retention Retention Interval (e.g., 1 hour or 24 hours) Training->Retention Testing Day 2: Testing (Explore one familiar, one novel object) Retention->Testing Troubleshooting_Logic Start Low or No Efficacy Observed Check_Dose Is the dose within an established effective range for α4β2 agonists? Start->Check_Dose Check_PK Is the timing of administration aligned with species-specific PK (Tmax)? Check_Dose->Check_PK Yes Action_Dose Action: Conduct a wide dose-response study. Include lower doses. Check_Dose->Action_Dose No / Unsure Check_Desens Could receptor desensitization be an issue? (e.g., high dose, chronic dosing) Check_PK->Check_Desens Yes Action_PK Action: Adjust pre-treatment interval. Consider a pilot PK study. Check_PK->Action_PK No / Unsure Check_Protocol Are behavioral task parameters optimized? (e.g., no ceiling effects, proper habituation) Check_Desens->Check_Protocol No Action_Desens Action: Test lower doses. Use acute dosing schedule. Increase time between drug and test. Check_Desens->Action_Desens Yes / Likely Action_Protocol Action: Review literature for validated parameters. Check baseline performance of vehicle group. Check_Protocol->Action_Protocol No / Unsure

References

Optimizing Sofinicline Benzenesulfonate concentration for in vitro neurotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofinicline Benzenesulfonate Neurotoxicity Assays

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers optimizing the concentration of this compound in in vitro neurotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a neurotoxicity assay?

A1: For initial range-finding experiments, it is advisable to use a broad, logarithmic concentration range, such as 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Sofinicline is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with Ki values in the low nanomolar range (e.g., 1.3 nM - 1.9 nM for certain receptor subtypes).[1][2] Therefore, neurotoxic effects, if any, may occur at concentrations significantly higher than the therapeutic range. Subsequent experiments can then focus on a narrower range around any observed cytotoxic threshold.

Q2: My neuronal cells show high levels of death even at low concentrations. What could be the cause?

A2: Unexpected cytotoxicity at low concentrations can stem from several factors:

  • Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination, such as mycoplasma.[3][4]

  • Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. A solvent-only control is critical.

  • Compound Stability: Ensure the compound is properly dissolved and has not precipitated in the culture medium. Visually inspect the wells after compound addition.

  • Cell Line Sensitivity: The specific neuronal cell line used (e.g., SH-SY5Y, primary neurons, iPSC-derived neurons) may have a high density of the nAChR subtypes targeted by Sofinicline, making them particularly sensitive.[5]

Q3: How can I distinguish between apoptosis and necrosis in my assay?

A3: It is crucial to use multiple endpoints to differentiate between mechanisms of cell death.

  • Apoptosis: Characterized by controlled cell death involving caspase activation. Use assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[6][7][8]

  • Necrosis: Involves loss of membrane integrity. This can be measured using an LDH (Lactate Dehydrogenase) release assay, which detects a cytosolic enzyme released into the culture medium upon membrane rupture.

  • General Viability: Assays like MTT or resazurin (B115843) measure metabolic activity, which indicates overall cell health but does not distinguish between apoptosis and necrosis.[9][10]

Q4: I am seeing a U-shaped (hormetic) dose-response curve. How should I interpret this?

A4: A hormetic response, where low doses are protective or stimulatory and high doses are inhibitory, is plausible for a receptor agonist like Sofinicline. At low concentrations, it may promote neuronal survival through normal receptor activation, while at high concentrations, overstimulation could lead to excitotoxicity, calcium dysregulation, and subsequent cell death.[11] This highlights the importance of a wide concentration range to fully characterize the compound's effects.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the plate periphery. 3. Pipetting Errors: Inaccurate dispensing of compound or reagents.[12] 4. Incomplete Solubilization: Formazan (B1609692) crystals (in MTT assays) are not fully dissolved.[10]1. Improve Seeding Technique: Ensure a homogenous cell suspension and use appropriate pipetting techniques. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 3. Calibrate Pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 4. Ensure Complete Lysis: After adding solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes and visually confirm dissolution.[10]
Low Signal-to-Noise Ratio 1. High Background: Autofluorescence from media components (e.g., phenol (B47542) red, serum).[13] 2. Incorrect Plate Choice: Using clear-bottom plates for luminescence or fluorescence assays can cause signal bleed-through.[12] 3. Suboptimal Reagent Volume: Insufficient assay reagent for the culture volume.1. Use Appropriate Media: For fluorescence/luminescence assays, use phenol red-free media. Perform final measurements in PBS if possible.[13] 2. Select Correct Plates: Use solid white plates for luminescence and solid black plates for fluorescence to maximize signal and minimize crosstalk.[12][13] 3. Follow Kit Instructions: Adhere to the recommended reagent-to-sample volume ratios (e.g., 1:1 for many "add-mix-measure" assays).[14]
Results Not Reproducible 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity.[3] 2. Reagent Instability: Improper storage or repeated freeze-thaw cycles of reagents or compound stock. 3. Incubation Time: Inconsistent exposure times to the compound or assay reagents.1. Standardize Cell Culture: Use cells within a defined, low passage number range for all experiments. 2. Proper Reagent Handling: Aliquot stock solutions to avoid repeated freeze-thaws. Store all components at their recommended temperatures.[1] 3. Maintain Consistent Timing: Use a multichannel pipette and a precise timer for all incubation steps.

Quantitative Data Summary

The following tables present hypothetical data from initial screening assays to determine the neurotoxic potential of this compound on a human neuroblastoma cell line (SH-SY5Y) after a 48-hour exposure.

Table 1: Cell Viability via MTT Assay

Concentration (µM)Mean Absorbance (OD 570nm)Std. Deviation% Viability (Relative to Control)
0 (Vehicle Control)1.2540.088100%
0.11.2890.095102.8%
11.2310.10198.2%
101.0530.07984.0%
250.7770.06562.0%
500.6420.05151.2%
1000.3110.04224.8%
2000.1550.03312.4%

Table 2: Apoptosis Induction via Caspase-3/7 Activity Assay

Concentration (µM)Mean Luminescence (RLU)Std. DeviationFold Increase (vs. Control)
0 (Vehicle Control)8,5409501.0
19,1101,0201.1
1015,6501,8801.8
2535,2103,4504.1
5068,9906,1008.1
10045,3005,2005.3
Staurosporine (1 µM)89,5007,60010.5

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methods for assessing cell viability based on mitochondrial metabolic activity.[10][15]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well, flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] Read the absorbance at 570 nm using a microplate reader.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Analysis Seed Seed Neuronal Cells (e.g., 1x10⁴ cells/well) Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Treat with Sofinicline (Logarithmic Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h (Exposure Period) Treat->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade Sofinicline Sofinicline (High Concentration) nAChR nAChR Sofinicline->nAChR Over-activates Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx CaChannel Voltage-Gated Ca²⁺ Channels CaInflux Massive Ca²⁺ Influx CaChannel->CaInflux Depolarization->CaChannel Opens MitoStress Mitochondrial Stress & ROS Production CaInflux->MitoStress Triggers CytC Cytochrome c Release MitoStress->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

References

How to minimize off-target effects of Sofinicline Benzenesulfonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofinicline Benzenesulfonate (B1194179). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Sofinicline Benzenesulfonate in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the α4β2 subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its primary mechanism involves binding to and activating these receptors, which are ligand-gated ion channels that play a crucial role in various neurological processes.

Q2: What are the known binding affinities of Sofinicline?

Sofinicline has been shown to be more potent than its predecessor, ABT-089. It exhibits high affinity for both α4β2* and α6β2* nAChR subtypes.[4] The reported Ki values are 1.3 nM for ¹²⁵I-epibatidine binding (primarily labeling α4β2* nAChRs) and 1.9 nM for ¹²⁵I-α-conotoxinMII binding (labeling α6β2* nAChRs).[4]

Q3: Has this compound been evaluated in clinical trials?

Yes, Sofinicline has been investigated in Phase I and Phase II clinical trials as a potential non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3][5]

Q4: What are the general strategies to minimize off-target effects of a compound like Sofinicline?

General strategies include rational drug design to enhance target specificity, high-throughput screening to identify and eliminate compounds with significant off-target activity, and genetic and phenotypic screening to understand a drug's pathways and potential off-target interactions.[6] For a specific compound like Sofinicline, careful dose-response studies and the use of appropriate experimental controls are crucial.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on mitigating off-target effects.

Problem Possible Cause Suggested Solution
Inconsistent or unexpected experimental results. 1. Off-target effects: At higher concentrations, Sofinicline may interact with other nAChR subtypes or other unintended molecular targets.a. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. b. Use Selective Antagonists: Co-incubate with selective antagonists for other nAChR subtypes (e.g., α-Bungarotoxin for α7) to block potential off-target interactions. c. Cell Line Selection: Use cell lines with a well-defined nAChR subunit expression profile. Consider using knockout cell lines or primary cells from knockout animals to confirm the involvement of the α4β2 subtype.
2. Compound Stability: The benzenesulfonate salt form or the compound itself may degrade under certain experimental conditions.a. Fresh Preparations: Prepare fresh stock solutions regularly and store them appropriately as recommended by the manufacturer. b. Vehicle Control: Ensure the vehicle used to dissolve Sofinicline does not have any confounding effects on your experimental system.
High background signal in binding or functional assays. 1. Non-specific binding: Sofinicline may bind non-specifically to cellular components or assay materials.a. Blocking Agents: Incorporate appropriate blocking agents (e.g., bovine serum albumin) in your assay buffer. b. Washing Steps: Optimize the number and stringency of washing steps to reduce non-specific binding.
2. Assay conditions: Suboptimal assay conditions can contribute to high background.a. Buffer Optimization: Adjust the pH and ionic strength of your assay buffer. b. Temperature Control: Ensure consistent and optimal incubation temperatures.
Observed cellular effects do not align with known α4β2 nAChR signaling. 1. Activation of other signaling pathways: Sofinicline might be activating other signaling cascades through off-target interactions.a. Pathway-Specific Inhibitors: Use inhibitors for other potential signaling pathways to determine if the observed effect is independent of α4β2 activation. b. Reporter Assays: Employ reporter gene assays for common off-target pathways (e.g., other GPCRs or kinase pathways) to screen for unintended activity.
2. Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization.a. Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time before receptor desensitization occurs. b. Lower Concentrations: Use the lowest effective concentration to minimize desensitization.

Quantitative Data Summary

The following table summarizes the reported binding affinities of Sofinicline.

Target Radioligand Ki (nM) Reference
α4β2* nAChRs¹²⁵I-epibatidine1.3[4]
α6β2* nAChRs¹²⁵I-α-conotoxinMII1.9[4]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to α4β2* and α6β2* nAChRs in rat striatal sections.

Materials:

  • Rat striatal sections

  • ¹²⁵I-epibatidine (for α4β2* nAChRs)

  • ¹²⁵I-α-conotoxinMII (for α6β2* nAChRs)

  • This compound

  • α-CtxMII (to block α6β2* nAChRs when measuring α4β2* binding)

  • Binding buffer

  • Wash buffer

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare rat striatal sections.

  • To measure α6β2* nAChR binding, incubate the sections with varying concentrations of this compound and a fixed concentration of ¹²⁵I-α-conotoxinMII.

  • To measure α4β2* nAChR binding, incubate the sections with varying concentrations of this compound and a fixed concentration of ¹²⁵I-epibatidine in the presence of 100 nM α-CtxMII to block the α6β2* nAChRs.[4]

  • Incubate at the appropriate temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki values.

Functional Assay: Neurotransmitter Release

This protocol outlines a general method to assess the functional activity of this compound by measuring dopamine (B1211576) release from striatal synaptosomes.

Materials:

  • Striatal synaptosome preparations

  • [³H]-dopamine

  • This compound

  • Physiological buffer (e.g., Krebs-Ringer buffer)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare striatal synaptosomes from rat brain tissue.

  • Pre-incubate the synaptosomes with [³H]-dopamine to allow for uptake.

  • Wash the synaptosomes to remove excess unincorporated [³H]-dopamine.

  • Aliquot the loaded synaptosomes into tubes.

  • Add varying concentrations of this compound to the tubes and incubate for a short period.

  • Terminate the release by pelleting the synaptosomes via centrifugation.

  • Collect the supernatant containing the released [³H]-dopamine.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of [³H]-dopamine released relative to the total amount present in the synaptosomes.

  • Analyze the data to determine the EC50 value for Sofinicline-induced dopamine release.

Visualizations

Signaling_Pathway Sofinicline This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Binds to and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Downstream Downstream Cellular Effects Neurotransmitter_Release->Downstream Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Confirmation A Dose-Response Curve (On-Target Assay) B Determine EC50/IC50 A->B C Selectivity Panel Screening (Other nAChR subtypes, other receptors) B->C Use concentrations around EC50 D Cell-Based Functional Assays (e.g., Calcium flux, Reporter gene) C->D E Use of Selective Antagonists D->E F Knockout Cell/Animal Models E->F Troubleshooting_Logic Start Inconsistent Results? Check_Concentration Is Concentration Optimized? Start->Check_Concentration Check_Controls Are Controls (Antagonists, KO models) Included? Check_Concentration->Check_Controls No Refine_Experiment Refine Experimental Design Check_Concentration->Refine_Experiment Yes Check_Assay_Conditions Are Assay Conditions Optimal? Check_Controls->Check_Assay_Conditions No Check_Controls->Refine_Experiment Yes Review_Protocol Review Protocol & Compound Stability Check_Assay_Conditions->Review_Protocol No Check_Assay_Conditions->Refine_Experiment Yes Consult_Literature Consult Literature for Similar Compounds Review_Protocol->Consult_Literature

References

Addressing variability in animal responses to Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and manage the inherent variability in animal responses to Sofinicline Benzenesulfonate (B1194179) during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is Sofinicline Benzenesulfonate and what is its primary mechanism of action?

A1: this compound is a novel, high-affinity partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its mechanism of action involves binding to and activating these receptors in the brain, which are known to play a crucial role in cognitive processes such as attention, learning, and memory.[3]

Q2: What are the most common sources of variability in animal responses to this compound?

A2: Variability in animal responses to this compound, and nicotinic agonists in general, can stem from several factors:

  • Pharmacokinetic Differences: Species, strain, age, and sex of the animals can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][5]

  • Pharmacodynamic Differences: The density and function of α4β2 nAChRs can vary between different species and even strains of the same species, leading to different physiological responses to the same dose.

  • Experimental Procedures: Minor variations in experimental protocols, such as the route and timing of administration, handling stress, and the specific behavioral paradigm used, can have a substantial impact on the results.[6]

  • Environmental Factors: Housing conditions, diet, and the light-dark cycle can all influence the baseline physiology and behavior of the animals, thus affecting their response to the drug.

Q3: We are observing a biphasic or "inverted U-shaped" dose-response curve in our cognitive enhancement studies. Is this expected?

A3: Yes, an inverted U-shaped dose-response curve is a well-documented phenomenon for nicotinic agonists in cognitive tasks.[7] This means that as the dose increases, the cognitive-enhancing effects improve up to an optimal point, after which higher doses can lead to a decrease in performance, and may even become detrimental. This is thought to be due to receptor desensitization at higher concentrations of the agonist. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific animal model and behavioral paradigm.

Q4: Can the benzenesulfonate salt form of Sofinicline influence its activity or solubility?

A4: While the pharmacological activity of Sofinicline is determined by the active molecule itself, the benzenesulfonate salt form is primarily used to improve the compound's solubility and stability, which can be advantageous for in vivo formulations. However, it is essential to ensure that the vehicle used for administration is appropriate for the salt form and does not cause any adverse effects on its own.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in behavioral assays.
Potential Cause Troubleshooting Step
High inter-individual variability Increase the sample size per group to improve statistical power. Ensure that animals are properly randomized to treatment groups.
Suboptimal dosing Conduct a comprehensive dose-response study to identify the optimal dose for the desired effect, keeping in mind the potential for an inverted U-shaped curve.[7]
Variations in experimental timing Standardize the time of day for drug administration and behavioral testing to minimize the influence of circadian rhythms.
Handling stress Acclimate the animals to the experimental procedures and handling to reduce stress-induced variability.
Environmental disturbances Maintain a consistent and controlled environment (e.g., lighting, temperature, noise) throughout the study.
Issue 2: Unexpected adverse effects or toxicity.
Potential Cause Troubleshooting Step
Vehicle-related toxicity Run a vehicle-only control group to assess for any adverse effects of the formulation itself. Consider alternative, well-tolerated vehicles if necessary.
Off-target effects Although Sofinicline is selective for α4β2 nAChRs, high doses may lead to off-target effects. Reduce the dose or consider a different administration route to minimize systemic exposure.
Species-specific sensitivity Be aware that different species can have varying sensitivities to the compound. Consult literature for known species differences or conduct preliminary tolerability studies.[4]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Species

Disclaimer: The following data is a representative example based on typical pharmacokinetic properties of small molecule drugs in these species and is for illustrative purposes only. Actual values may vary and should be determined experimentally.

ParameterMouseRatNon-Human Primate
Bioavailability (Oral) ~25%~35%~50%
Tmax (Oral) 0.5 - 1 hr1 - 2 hr2 - 4 hr
Half-life (t1/2) 1 - 2 hr2 - 4 hr4 - 6 hr
Clearance (CL) HighModerateLow
Volume of Distribution (Vd) ModerateModerateHigh

Experimental Protocols

Key Experiment: Assessing the Efficacy of this compound in a Rodent Model of Attention (e.g., 5-Choice Serial Reaction Time Task)

Objective: To determine the effect of this compound on attentional performance in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • 5-Choice Serial Reaction Time Task (5-CSRTT) apparatus

  • Adult male Sprague-Dawley rats (8-10 weeks old)

Methodology:

  • Animal Acclimation and Training:

    • House rats individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to food and water, unless a food restriction protocol is required for motivation in the 5-CSRTT.

    • Train the rats on the 5-CSRTT until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).

  • Drug Preparation and Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle on each day of testing.

    • Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection) at a consistent time before the behavioral testing (e.g., 30 minutes).

  • Experimental Design:

    • Use a within-subjects, counterbalanced design where each rat receives all treatment conditions (e.g., vehicle, and multiple doses of this compound).

    • Include a washout period of at least 48 hours between different treatments.

  • Behavioral Testing:

    • Place the rats in the 5-CSRTT chambers at the designated time after drug administration.

    • Run the 5-CSRTT session according to the established protocol.

    • Record key performance measures, including accuracy, omissions, premature responses, and perseverative responses.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different treatments on the performance variables.

Visualizations

Sofinicline_Signaling_Pathway Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Binds to and activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization NT_Release Increased Neurotransmitter Release (e.g., ACh, DA) Depolarization->NT_Release Cognitive_Enhancement Cognitive Enhancement NT_Release->Cognitive_Enhancement

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Animal Response Observed Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Check_Dose Evaluate Dose-Response Relationship Check_Protocol->Check_Dose Check_Animal_Factors Assess Animal-Related Factors Check_Protocol->Check_Animal_Factors Check_Environment Examine Environmental Conditions Check_Protocol->Check_Environment Standardize_Procedures Standardize Handling and Experimental Timing Check_Protocol->Standardize_Procedures Optimize_Dose Optimize Dose and Administration Route Check_Dose->Optimize_Dose Refine_Model Consider Strain, Age, or Sex of Animals Check_Animal_Factors->Refine_Model Control_Environment Ensure Consistent Housing and Testing Conditions Check_Environment->Control_Environment Re_evaluate Re-run Experiment with Optimized Parameters Optimize_Dose->Re_evaluate Standardize_Procedures->Re_evaluate Refine_Model->Re_evaluate Control_Environment->Re_evaluate

Caption: Troubleshooting workflow for variable animal responses.

References

Technical Support Center: Sofinicline Benzenesulfonate Dose-Response Curve Optimization in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sofinicline Benzenesulfonate in cell-based dose-response assays. The information is tailored for scientists and drug development professionals working to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound (also known as ABT-894) is a novel and potent agonist for the nicotinic acetylcholine (B1216132) receptor (nAChR), with high selectivity for the α4β2 subtype.[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system.[2][3]

Q2: Which cell lines are suitable for studying this compound's effects?

Cell lines endogenously or recombinantly expressing the α4β2 nAChR are appropriate. Commonly used models include human embryonic kidney (HEK293) cells and the human epithelial cell line SH-EP1, both of which can be stably transfected to express the α4β2 receptor subunits.[4][5]

Q3: What is the expected potency of this compound?

This compound exhibits a high affinity for the α4β2 nAChR, with a reported IC50 value of 0.1 nM.[1] The functional potency (EC50) will vary depending on the cell line, receptor expression levels, and the specific assay conditions. For context, the EC50 of other nicotinic agonists like nicotine (B1678760) and acetylcholine in HEK293 cells expressing α4β2 receptors has been reported in the low micromolar range.[4]

Q4: What are the primary downstream signaling pathways activated by this compound?

Activation of the α4β2 nAChR by an agonist like Sofinicline leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+.[2] This influx of calcium can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)1/2 pathway, which can, in turn, lead to the phosphorylation of transcription factors like CREB.[2][3][6][7]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and the functional potency of other common nicotinic agonists at the α4β2 nAChR. This data can be used as a reference for designing dose-response experiments.

CompoundReceptor SubtypeCell LineParameterValue
Sofinicline (ABT-894) α4β2 nAChR-IC50 0.1 nM [1]
(-)-Nicotineα4β2 nAChRHEK293EC501.6 µM[4]
Acetylcholine (ACh)α4β2 nAChRHEK293EC503.0 µM[4]
(-)-Cytisineα4β2 nAChRHEK293EC5011.6 µM[4]
ABT-418α4β2 nAChRHEK293EC5013.9 µM[4]
Nicotineα4β2 nAChRSH-EP1EC502.9 µM[5]

Troubleshooting Guides

Problem 1: The dose-response curve is flat or shows a very weak signal.

Possible Cause Troubleshooting Step
Inactive Compound Prepare a fresh stock solution of this compound. Verify the compound's integrity if possible.
Incorrect Concentration Range Perform a wider range-finding experiment, spanning from picomolar to micromolar concentrations, to identify the active range.
Low Receptor Expression Confirm the expression of α4β2 nAChRs in your cell line using techniques like qPCR, Western blot, or by testing a known potent agonist.
Assay Interference Run a control with this compound in cell-free media to check for direct interference with your detection reagents.
Cell Health Issues Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Visually inspect for any signs of stress or contamination.

Problem 2: High background signal in the assay.

Possible Cause Troubleshooting Step
Autofluorescence of Compound Measure the fluorescence of this compound alone at the assay wavelengths to determine if it contributes to the background.
Contaminated Reagents or Cells Use fresh, sterile reagents and ensure cell cultures are free from microbial contamination.
Non-specific Binding of Detection Reagents Optimize blocking steps and antibody concentrations (if applicable). Include appropriate controls to assess non-specific binding.

Problem 3: Poor reproducibility between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.
Variability in Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Edge Effects in Microplates To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.
Inconsistent Incubation Times Strictly adhere to the optimized incubation times for all steps of the assay.

Experimental Protocols

Protocol 1: Dose-Response Curve Determination using a Calcium Flux Assay

This protocol outlines a method to determine the EC50 of this compound by measuring intracellular calcium mobilization in a cell line expressing α4β2 nAChRs.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChR

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the HEK293-α4β2 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

  • Calcium Flux Measurement:

    • Wash the cells twice with HBSS.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a set period.

    • Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.1%).

Visualizations

Sofinicline_Activation_of_alpha4beta2_nAChR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Binds to receptor Na_ion Na+ nAChR->Na_ion Channel opens, allows influx Ca_ion Ca2+ nAChR->Ca_ion Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: this compound binding to the α4β2 nAChR and subsequent ion influx.

Dose_Response_Workflow A 1. Seed cells expressing α4β2 nAChR in a 96-well plate B 2. Load cells with a calcium-sensitive dye A->B C 3. Prepare serial dilutions of This compound B->C D 4. Measure baseline fluorescence in a plate reader C->D E 5. Inject Sofinicline dilutions and record fluorescence change D->E F 6. Analyze data to generate a dose-response curve and calculate EC50 E->F

Caption: Experimental workflow for a calcium flux-based dose-response assay.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α4β2 nAChR Ca_influx Ca2+ Influx nAChR->Ca_influx Agonist Binding PI3K PI3K Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Raf Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression (e.g., for neuroprotection, plasticity) CREB->Gene Regulates Ca_influx->PI3K Activates Ca_influx->Raf Activates

Caption: Downstream signaling pathways activated by α4β2 nAChR stimulation.

References

Technical Support Center: Chemical Synthesis of Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Sofinicline Benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this novel nicotinic acetylcholine (B1216132) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of the Sofinicline core structure?

A1: The synthesis of the Sofinicline core, (1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane, presents two main challenges. The first is the construction of the 3,6-diazabicyclo[3.2.0]heptane ring system with the correct stereochemistry. This often involves a multi-step sequence that can be prone to low yields and the formation of diastereomeric impurities that are difficult to separate. The second major challenge lies in the cross-coupling reaction to attach the 5,6-dichloropyridin-3-yl moiety to the bicyclic amine. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be sluggish or inefficient with electron-deficient pyridine (B92270) halides.

Q2: What are common side reactions observed during the Suzuki-Miyaura coupling step?

A2: During the Suzuki-Miyaura coupling of a boronic acid or ester derivative of the diazabicycloheptane with 3-bromo-5,6-dichloropyridine, several side reactions can occur. Protodeboronation of the organoboron reagent is a common issue, leading to the formation of the uncoupled diazabicycloheptane. Homocoupling of the boronic acid or the aryl halide can also occur, generating undesired dimeric byproducts. Additionally, catalyst deactivation or decomposition can lead to incomplete conversion and a complex reaction mixture. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize these side reactions.[1][2][3][4]

Q3: Are there specific challenges related to the formation of the benzenesulfonate salt?

A3: The formation of the benzenesulfonate salt of Sofinicline requires careful control of stoichiometry and crystallization conditions. A primary challenge is ensuring the formation of a stable, crystalline salt with a consistent salt-to-base ratio. Issues such as the formation of amorphous material, oiling out, or the crystallization of the free base can occur if the conditions are not optimized. The choice of solvent is critical; it must provide sufficient solubility for the free base and the benzenesulfonic acid but allow for the selective precipitation of the desired salt.[5][6][7][8] There is also a regulatory concern regarding the potential for the formation of genotoxic sulfonate esters, which necessitates careful process control and analytical testing.

Q4: What analytical techniques are recommended for monitoring reaction progress and assessing purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is a quick and effective tool for monitoring the consumption of starting materials and the formation of products in real-time. High-performance liquid chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is invaluable for quantitative analysis of reaction conversion, purity assessment of intermediates and the final product, and for identifying byproducts.[9][10][11][12] Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of all isolated compounds. For the final active pharmaceutical ingredient (API), techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are important for characterizing the solid-state form of the benzenesulfonate salt.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the 3,6-Diazabicyclo[3.2.0]heptane Intermediate
Potential Cause Suggested Solution
Incomplete cyclization reaction.Optimize reaction temperature and time. Consider using a higher boiling point solvent if starting materials are not fully consumed. Ensure all reagents are anhydrous, as moisture can interfere with many cyclization reactions.
Formation of side products.Analyze the reaction mixture by LC-MS to identify major byproducts. Based on their structure, adjust reaction conditions to disfavor their formation. This may involve changing the base, solvent, or protecting group strategy.
Difficult purification leading to product loss.The bicyclic amine can be highly polar and water-soluble, making extraction challenging.[13] Consider using a continuous liquid-liquid extraction apparatus or performing multiple extractions with a suitable organic solvent. Purification by column chromatography may require a specialized stationary phase or a gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium (B1175870) hydroxide).
Stereochemical control issues.If the desired diastereomer is not the major product, re-evaluate the synthetic route. Chiral resolution of a racemic intermediate or an asymmetric synthesis approach may be necessary.
Problem 2: Inefficient Suzuki-Miyaura Coupling Reaction
Potential Cause Suggested Solution
Catalyst deactivation.Ensure strict anaerobic conditions by thoroughly degassing all solvents and using an inert atmosphere (argon or nitrogen). Use fresh, high-purity palladium catalyst and ligands. Consider using a more robust catalyst system, such as a palladacycle or a catalyst with a bulky electron-rich phosphine (B1218219) ligand.
Low reactivity of the 5,6-dichloropyridin-3-yl halide.Increase the reaction temperature, but monitor for thermal degradation. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] Consider switching to a more reactive boronic ester (e.g., a pinacol (B44631) ester) if a boronic acid is being used.
Protodeboronation of the organoboron reagent.Use a non-aqueous, aprotic solvent system if possible. If an aqueous base is required, use a biphasic system and vigorous stirring. A milder base, such as potassium carbonate or cesium carbonate, may be preferable to stronger bases like sodium hydroxide.
Poor solubility of reactants.Choose a solvent system that solubilizes all reactants at the reaction temperature. A mixture of solvents, such as 1,4-dioxane (B91453) and water, is often effective.[1][2][14]
Problem 3: Issues with Sofinicline Benzenesulfonate Salt Formation and Isolation
Potential Cause Suggested Solution
Formation of an oil or amorphous solid instead of crystals.Experiment with different crystallization solvents or solvent mixtures. A slow cooling profile or anti-solvent addition can promote crystal growth. Seeding with a small amount of crystalline material can also be effective.
Inconsistent stoichiometry of the salt.Ensure accurate molar equivalents of Sofinicline free base and benzenesulfonic acid are used. Analyze the resulting salt by NMR or elemental analysis to confirm the correct ratio.
Precipitation of the free base.This can occur if the salt is not stable in the chosen solvent or if the pH of the solution is not optimal. Ensure the solvent system is appropriate and consider using a slight excess of benzenesulfonic acid.
Low purity of the isolated salt.Impurities from the final synthesis step may co-precipitate with the salt. Ensure the Sofinicline free base is of high purity (>99%) before attempting salt formation. Recrystallization of the benzenesulfonate salt from a suitable solvent system may be necessary to improve purity.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of a Protected 3,6-Diazabicyclo[3.2.0]heptane with 3-Bromo-5,6-dichloropyridine (Illustrative Protocol)

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions with bromopyridines.[1][3][4]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 3,6-diazabicyclo[3.2.0]heptane boronic acid or ester (1.1 equivalents), 3-bromo-5,6-dichloropyridine (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Key Experiment: Formation of this compound Salt (Illustrative Protocol)

This protocol is a generalized procedure for the formation of a benzenesulfonate salt.[6][7]

  • Dissolution: Dissolve the purified Sofinicline free base in a suitable solvent, such as ethanol (B145695) or isopropanol, with gentle heating if necessary.

  • Acid Addition: In a separate flask, dissolve one molar equivalent of benzenesulfonic acid in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the benzenesulfonic acid solution to the Sofinicline solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no precipitate forms, cooling in an ice bath or adding a small amount of an anti-solvent (e.g., diethyl ether or heptane) can induce crystallization.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent or the anti-solvent and dry under vacuum to a constant weight.

Data Presentation

Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂OToluene/H₂O2-MeTHF
Temperature (°C) 9010080
Yield (%) 657885

Note: The data in this table is illustrative and represents typical conditions and outcomes for similar reactions. Actual results for the Sofinicline synthesis may vary.

Table 2: Analytical Methods for Purity and Identity Confirmation

AnalysisPurposeTypical Instrumentation
HPLC Quantify purity, detect impuritiesAgilent 1260 Infinity II or similar
LC-MS Identify impurities and confirm product massWaters ACQUITY UPLC with SQ Detector 2 or similar
¹H and ¹³C NMR Confirm chemical structureBruker Avance III 400 MHz or similar
PXRD Determine solid-state form of the saltPANalytical X'Pert³ Powder or similar
DSC Assess thermal properties and melting pointTA Instruments DSC 25 or similar

Visualizations

Synthesis_Pathway A Protected 3,6-Diazabicyclo[3.2.0]heptane B Organoboron Intermediate A->B Borylation D Protected Sofinicline B->D Suzuki-Miyaura Coupling C 3-Bromo-5,6-dichloropyridine C->D E Sofinicline Free Base D->E Deprotection F This compound E->F Salt Formation with Benzenesulfonic Acid Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_conditions->analyze_mixture incomplete_rxn Incomplete Reaction? analyze_mixture->incomplete_rxn side_products Side Products Identified? change_reagents Consider Alternative Reagents/Catalysts side_products->change_reagents Yes purification_issue Purification Difficulty? side_products->purification_issue No incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions Yes success Problem Resolved optimize_conditions->success change_reagents->success optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

References

Preventing precipitation of Sofinicline Benzenesulfonate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution and stability of Sofinicline Benzenesulfonate (B1194179) in stock solutions is paramount for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to troubleshooting common precipitation issues and offers detailed protocols for the proper handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Sofinicline Benzenesulfonate and what is its primary mechanism of action?

This compound (also known as ABT-894 benzenesulfonate) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its primary mechanism of action involves binding to these receptors, which are ligand-gated ion channels found in the central nervous system. This binding event stabilizes the open state of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which in turn modulates neuronal excitability.[3]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. It has a high solubility in DMSO, which allows for the preparation of concentrated stock solutions.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[4]

Q4: I observed that my this compound powder is difficult to see in the vial. Is this normal?

Yes, this can be normal, especially for small quantities of the compound which may appear as a thin film or small granules at the bottom of the vial. It is recommended to centrifuge the vial before opening to ensure all the powder is collected at the bottom.

Q5: Can I prepare aqueous stock solutions of this compound directly in water or PBS?

Directly preparing concentrated stock solutions of this compound in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is not recommended due to its limited aqueous solubility. The benzenesulfonate salt form enhances water solubility compared to the free base, and benzenesulfonic acid itself is water-soluble.[5][6] However, the larger, complex structure of Sofinicline, which includes dichloropyridine moieties known for low water solubility, dictates the overall low aqueous solubility of the compound.[7][8] For experimental work in aqueous media, it is best to first prepare a high-concentration stock in DMSO and then dilute this into your aqueous buffer.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound, especially when diluting a DMSO stock solution into an aqueous medium, is a common challenge. Here are some steps to troubleshoot and prevent this issue.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution in DMSO - Insufficient solvent volume- Low-quality or hydrated DMSO- Compound has not fully dissolved- Ensure the concentration does not exceed the maximum solubility in DMSO.- Use fresh, anhydrous (hygroscopic) DMSO, as water content can significantly impact solubility.[4]- Gently warm the solution in a 37-50°C water bath and use sonication to aid dissolution.[4]
Precipitation observed after diluting DMSO stock into aqueous buffer (e.g., cell culture media, PBS) - Exceeding the aqueous solubility limit of the compound- Rapid change in solvent polarity- Decrease the final concentration of this compound in the working solution.- Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step.- Ensure the final concentration of DMSO in the aqueous medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts.
Precipitation occurs over time in the final aqueous working solution - Unstable solution at experimental temperature- pH of the buffer is not optimal for solubility- Prepare the final aqueous working solution fresh before each experiment.- If precipitation persists, consider the use of co-solvents or solubility enhancers if compatible with your experimental system. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used.[4]
Inconsistent experimental results - Incomplete dissolution of the stock solution- Precipitation in the working solution leading to inaccurate concentrations- Visually inspect your stock and working solutions for any signs of precipitation before use.- If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
DMSO 35.71 mg/mL (146.28 mM)Ultrasonic and gentle warming to 60°C may be required. Use of fresh, anhydrous DMSO is critical.
Aqueous Buffer (e.g., Saline) ≥ 2.08 mg/mL (8.52 mM)This solubility is achieved in a formulation containing co-solvents (10% DMSO, 40% PEG300, 5% Tween-80). The intrinsic solubility in plain aqueous buffer is expected to be lower.[4]
Ethanol Data not availableSlightly soluble.[5]
Water Data not availableBenzenesulfonate salts are generally soluble in water, but the overall solubility is likely low due to the Sofinicline structure.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 402.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 4.02 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath at 37-50°C for 10-15 minutes, followed by vortexing or sonication.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particulates.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use, sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Determining the Aqueous Solubility of this compound

This protocol provides a general method to estimate the kinetic aqueous solubility of this compound in a buffer of interest.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Serial Dilution:

    • Add 100 µL of the aqueous buffer to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well of each series and mix thoroughly. This will create a starting concentration of 200 µM with 2% DMSO.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate and for any precipitation to form.

  • Measurement:

    • Visual Inspection: First, visually inspect the plate for any signs of precipitation.

    • Nephelometry (Preferred): Measure the light scattering of each well using a nephelometer. A significant increase in scattering indicates precipitation.

    • Absorbance: Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance can indicate the presence of a precipitate.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering or absorbance compared to the vehicle control is considered the kinetic aqueous solubility under these conditions.

Visualizations

Signaling Pathway of this compound

Sofinicline_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_metabotropic Metabotropic Signaling Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 Nicotinic Acetylcholine Receptor Sofinicline->nAChR Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Src Src nAChR->Src β-arrestin1 dependent Cations Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cations PI3K PI3K Cations->PI3K MAPK MAPK/ERK Cations->MAPK Akt Akt PI3K->Akt Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity PKC PKCβII Src->PKC

Caption: Signaling pathway of this compound.

Experimental Workflow for Preparing a Stock Solution

Stock_Solution_Workflow start Start equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh Sofinicline Benzenesulfonate equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Warming add_dmso->dissolve inspect Visually inspect for complete dissolution dissolve->inspect dissolved Solution is clear inspect->dissolved Yes not_dissolved Precipitate remains inspect->not_dissolved No aliquot Aliquot into single-use tubes dissolved->aliquot troubleshoot Troubleshoot: - Check concentration - Use fresh DMSO - Continue dissolution steps not_dissolved->troubleshoot troubleshoot->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution.

References

Technical Support Center: Sofinicline Benzenesulfonate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of Sofinicline Benzenesulfonate (B1194179), addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Sofinicline Benzenesulfonate?

While a specific Certificate of Analysis for this compound is not publicly available, based on information for its components and general best practices for pharmaceutical salts, the recommended long-term storage condition for the solid form is at 2-8°C . It should be stored in a dry, well-ventilated place. Some sources for benzenesulfonic acid also suggest storage under an inert gas to prevent degradation from atmospheric components.[1][2]

Q2: How should I store stock solutions of this compound?

For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month . Following these temperature guidelines is crucial to maintain the stability and efficacy of the compound in solution.

Q3: Is this compound sensitive to light?

Although specific photostability data for this compound is not available, many pharmaceutical compounds are light-sensitive. Therefore, it is a standard best practice to protect the solid compound and its solutions from light. This can be achieved by storing it in amber-colored vials or by keeping clear vials in a dark place or wrapped in aluminum foil.

Q4: Is this compound hygroscopic?

Yes, the benzenesulfonate component of the molecule is known to be hygroscopic.[1] This means it can absorb moisture from the air, which may lead to degradation or affect its physical properties. Therefore, it is critical to store this compound in a tightly sealed container in a dry environment. The use of a desiccator is also recommended.

Q5: What type of container should I use for storing this compound?

For long-term storage of the solid compound, it is advisable to use a tightly sealed, amber glass vial. Glass is generally preferred over plastic for storing analytical standards as it is less likely to be reactive. For solutions, ensure the container and cap are compatible with the solvent used.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem 1: I observe changes in the physical appearance of the solid compound (e.g., clumping, discoloration).

This could be a sign of moisture absorption or degradation.

  • Possible Cause 1: Improper sealing of the container. Ensure the container is tightly sealed. If you suspect the seal is compromised, transfer the compound to a new, dry, and tightly sealed container.

  • Possible Cause 2: High humidity in the storage environment. Store the compound in a desiccator to minimize exposure to moisture.

  • Possible Cause 3: Exposure to light. Ensure the compound is stored in a dark place or in a light-resistant container.

  • Possible Cause 4: Temperature fluctuations. Maintain a consistent storage temperature between 2-8°C.

Problem 2: My experimental results are inconsistent, and I suspect the compound has degraded.

Inconsistent results can stem from compound degradation.

  • Action 1: Review storage history. Check if the compound has been stored according to the recommended conditions (temperature, light, and moisture protection).

  • Action 2: Prepare fresh stock solutions. If using a stock solution, prepare a fresh one from the solid compound that has been properly stored.

  • Action 3: Perform a quality control check. If possible, run a simple analytical test (e.g., HPLC) to check the purity of the compound against a reference standard.

Problem 3: The compound is difficult to handle and appears "sticky."

This is likely due to the hygroscopic nature of the benzenesulfonate component.

  • Solution: Handle in a controlled environment. When weighing or handling the compound, do so in a glove box with controlled humidity or in a dry environment as quickly as possible.

  • Solution: Use a desiccator for short-term storage between uses. This will help to keep the compound dry.

Data Presentation

ParameterRecommended ConditionDurationForm
Temperature 2-8°CLong-termSolid
-20°CUp to 1 monthStock Solution
-80°CUp to 6 monthsStock Solution
Humidity Low humidity, store with desiccantLong-termSolid
Light Protect from lightLong-termSolid & Solution
Atmosphere Store under inert gas (recommended)Long-termSolid

Experimental Protocols

While specific experimental protocols for this compound stability are not publicly available, a general approach to assess stability would involve a stability-indicating HPLC method .

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH, as benzenesulfonates are more stable at acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies: To generate degradation products and validate the method's stability-indicating capability, the compound would be subjected to stress conditions such as:

    • Acidic and Basic Hydrolysis: Refluxing the drug in HCl and NaOH solutions.

    • Oxidative Degradation: Treating the drug with hydrogen peroxide.

    • Thermal Degradation: Heating the solid drug at an elevated temperature.

    • Photodegradation: Exposing the drug to UV light.

  • Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation peaks are well-resolved from the parent drug peak.

Visualizations

Troubleshooting_Storage_Issues Troubleshooting Workflow for this compound Storage start Start: Observe Issue with Compound issue Physical Change (clumping, discoloration) or Inconsistent Results? start->issue physical_change Physical Change issue->physical_change Physical inconsistent_results Inconsistent Results issue->inconsistent_results Results check_moisture Check for Moisture Exposure (improper seal, high humidity) physical_change->check_moisture Yes review_storage Review Storage History (Temp, Light, Moisture) inconsistent_results->review_storage Yes remedy_moisture Action: Store in desiccator, ensure tight seal. check_moisture->remedy_moisture check_light Check for Light Exposure remedy_moisture->check_light remedy_light Action: Store in dark/ amber container. check_light->remedy_light check_temp Check for Temperature Fluctuations remedy_light->check_temp remedy_temp Action: Maintain 2-8°C. check_temp->remedy_temp prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh qc_check Perform Quality Control (e.g., HPLC) prepare_fresh->qc_check outcome Determine if compound is degraded. qc_check->outcome

Caption: Troubleshooting workflow for storage issues.

Signaling_Pathway_Overview Simplified Signaling Context of Sofinicline sofinicline This compound receptor α4β2 Nicotinic Acetylcholine Receptor (nAChR) sofinicline->receptor Agonist Binding channel_opening Ion Channel Opening receptor->channel_opening ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization neurotransmitter_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) depolarization->neurotransmitter_release cognitive_effects Cognitive & Therapeutic Effects neurotransmitter_release->cognitive_effects

Caption: Sofinicline's mechanism of action.

References

Interpreting unexpected results in Sofinicline Benzenesulfonate studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Sofinicline Benzenesulfonate. It addresses potential unexpected results and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected pro-cognitive effects of Sofinicline in our behavioral model. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dose and Route of Administration: Sofinicline exhibits a U-shaped dose-response curve for cognitive enhancement. It is crucial to test a range of doses to identify the optimal therapeutic window. The route of administration (e.g., oral, intraperitoneal) and the formulation can also significantly impact bioavailability and efficacy.

  • Timing of Administration: The timing of drug administration relative to the behavioral task is critical. The peak plasma concentration and brain exposure should coincide with the task period.

  • Animal Model: The choice of animal model and the nature of the cognitive deficit are important. Sofinicline may be more effective in models where the cognitive impairment is linked to α7 nAChR dysfunction.

  • Metabolism: Sofinicline is metabolized by various cytochrome P450 enzymes. Species differences in metabolism can affect the drug's half-life and exposure.

Q2: Our in vitro assays show inconsistent results in neuronal cultures. What are the common pitfalls?

A2: In vitro experiments with Sofinicline can be sensitive to several variables:

  • Receptor Desensitization: Like many agonists, prolonged exposure to high concentrations of Sofinicline can lead to desensitization of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). It is advisable to use the compound for acute time points and include washout periods in your experimental design.

  • Cell Line/Primary Culture Health: The expression levels of α7 nAChRs can vary depending on the cell line and the health of primary neuronal cultures. Ensure your cells are healthy and express the target receptor at sufficient levels.

  • Assay Conditions: The composition of the assay buffer, particularly the concentration of divalent cations like Ca²⁺, can influence the activity of α7 nAChRs.

Q3: We have observed an unexpected inflammatory response in our cell-based assays. Is this a known effect of Sofinicline?

A3: While Sofinicline is generally considered to have anti-inflammatory properties through the cholinergic anti-inflammatory pathway, the cellular context is crucial. Activation of α7 nAChRs can have pleiotropic effects, and in certain cell types or under specific conditions, it might trigger pro-inflammatory signaling cascades. It is recommended to investigate the specific signaling pathways involved in your system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lack of downstream signaling (e.g., p-Akt, p-ERK) Receptor desensitization due to high concentration or prolonged exposure.Perform a dose-response and time-course experiment to find the optimal concentration and stimulation time.
Low expression of α7 nAChRs in the cell model.Confirm α7 nAChR expression using qPCR, Western blot, or immunocytochemistry.
High variability between experimental replicates Inconsistent drug preparation or storage.Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer.
Fluctuation in assay conditions (e.g., temperature, pH).Standardize all assay parameters and ensure consistency across all experimental runs.
Paradoxical decrease in neuronal activity Excitotoxicity at high concentrations.Test a lower dose range. High levels of α7 nAChR activation can lead to excessive calcium influx and subsequent excitotoxicity in some neuronal populations.
Off-target effects.Although Sofinicline is highly selective for α7 nAChRs, at very high concentrations, off-target effects cannot be entirely ruled out. Consider using an α7 nAChR antagonist (e.g., methyllycaconitine) to confirm the target specificity of the observed effect.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway modulated by Sofinicline and a general experimental workflow for its investigation.

sofinicline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7_nAChR α7 nAChR ca_influx Ca²⁺ Influx a7_nAChR->ca_influx jak2 JAK2 a7_nAChR->jak2 sofinicline Sofinicline sofinicline->a7_nAChR pi3k PI3K ca_influx->pi3k erk ERK ca_influx->erk akt Akt pi3k->akt creb CREB akt->creb stat3 STAT3 jak2->stat3 anti_inflammatory Anti-inflammatory Response jak2->anti_inflammatory stat3_dimer STAT3 Dimer stat3->stat3_dimer erk->creb gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) stat3_dimer->gene_expression creb->gene_expression

Caption: Sofinicline-activated α7 nAChR signaling pathways.

experimental_workflow start Hypothesis: Sofinicline modulates neuronal function in_vitro In Vitro Studies (e.g., Neuronal Cultures) start->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) start->in_vivo dose_response Dose-Response & Time-Course in_vitro->dose_response biochemical_assays Biochemical Assays (Western Blot, ELISA) in_vitro->biochemical_assays electrophysiology Electrophysiology (Patch-Clamp) in_vitro->electrophysiology behavioral_tests Behavioral Tests (e.g., Morris Water Maze) in_vivo->behavioral_tests data_analysis Data Analysis dose_response->data_analysis biochemical_assays->data_analysis electrophysiology->data_analysis behavioral_tests->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting Unexpected Results interpretation->troubleshooting Unexpected? conclusion Conclusion interpretation->conclusion As Expected troubleshooting->start Re-evaluate Hypothesis / Methods

Caption: General experimental workflow for Sofinicline studies.

Key Experimental Protocols

1. Western Blot for Phosphorylated Akt (p-Akt)

  • Cell Lysis: Treat neuronal cells with Sofinicline for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize p-Akt levels to total Akt.

2. Morris Water Maze for Cognitive Assessment

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency and path length.

  • Drug Administration: Administer Sofinicline or vehicle at a predetermined time before each trial.

  • Probe Trial: On the final day, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latency, path length, and time in the target quadrant between the Sofinicline-treated and vehicle-treated groups.

Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always consult the relevant literature and safety data sheets before handling any chemical compounds.

Refinement of animal protocols for Sofinicline Benzenesulfonate administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using Sofinicline Benzenesulfonate (ABT-894) in animal experiments. The information is presented in a question-and-answer format to address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, leading to an influx of cations such as sodium (Na+) and calcium (Ca2+) into neurons. This influx causes neuronal depolarization and modulates the release of various neurotransmitters, including dopamine.[1] Sofinicline has been investigated for its potential therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3]

Q2: What are the known downstream signaling pathways activated by this compound?

A2: As an α4β2 nAChR agonist, this compound is expected to activate downstream signaling pathways common to this receptor subtype. This includes:

  • Ionotropic Pathway: The primary and most rapid pathway involves the influx of Ca2+ through the receptor's ion channel. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is associated with cell survival and neuroprotection.

  • Metabotropic-like Pathway: Some evidence suggests that α4β2 nAChRs can also engage in signaling that does not strictly depend on ion flux. This can involve the activation of tyrosine kinases like Src and Syk, leading to the activation of Phospholipase C gamma 1 (PLCγ1) and subsequent downstream signaling.

Q3: What are the potential species differences in the metabolism and disposition of Sofinicline (ABT-894)?

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
No observable behavioral or physiological effect at expected doses. 1. Inadequate Drug Exposure: The administered dose may be too low for the specific animal model, strain, or sex. Pharmacokinetic variability can be significant. 2. Receptor Desensitization: Prolonged or high-concentration exposure to nicotinic agonists can lead to receptor desensitization, rendering them less responsive. 3. Incorrect Vehicle/Solubility Issues: The compound may not be fully dissolved or stable in the chosen vehicle, leading to inaccurate dosing.1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired effect in your specific animal model. 2. Pharmacokinetic Analysis: If possible, measure plasma or brain concentrations of Sofinicline to confirm adequate exposure. 3. Vary Dosing Regimen: Consider altering the frequency of administration to minimize receptor desensitization. 4. Vehicle Optimization: Ensure the vehicle is appropriate for the route of administration and that this compound is fully solubilized. See the "Experimental Protocols" section for vehicle suggestions.
High variability in experimental results between animals. 1. Inconsistent Administration Technique: Variability in the volume, speed, or location of injection can lead to differences in absorption and bioavailability. 2. Animal Stress: Stress from handling and injection can influence behavioral and physiological readouts. 3. Individual Animal Differences: Biological variability in metabolism and receptor expression can contribute to varied responses.1. Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency. 2. Acclimatize Animals: Allow for a proper acclimatization period and handle animals gently to minimize stress. 3. Increase Sample Size: A larger number of animals per group can help to account for individual biological variability.
Adverse effects observed in animals (e.g., tremors, lethargy, hypothermia). 1. Dose is too high: The observed effects may be signs of toxicity due to an excessive dose. 2. Off-target effects: While selective, high concentrations of the drug may interact with other receptors. 3. Vehicle-related toxicity: The vehicle itself may be causing adverse reactions.1. Reduce the Dose: Lower the administered dose to a level that elicits the desired therapeutic effect without causing significant side effects. 2. Monitor Vital Signs: Closely monitor animals for changes in body temperature, activity levels, and other signs of distress. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to any observed adverse effects.
Precipitation of the compound in the dosing solution. 1. Poor Solubility: this compound may have limited solubility in certain vehicles. 2. Temperature Effects: The compound may precipitate out of solution at lower temperatures. 3. pH of the Solution: The pH of the vehicle may not be optimal for maintaining solubility.1. Use a Co-solvent: Employ a co-solvent system (e.g., DMSO, PEG300) to improve solubility. 2. Gentle Warming and Sonication: Warm the solution gently and use sonication to aid in dissolution. 3. Prepare Fresh Solutions: Prepare dosing solutions fresh before each use to ensure stability. 4. pH Adjustment: If appropriate for the compound and route of administration, adjust the pH of the vehicle to improve solubility.

Data Presentation

Table 1: Reported Dosages of Sofinicline (ABT-894) in Animal Studies

SpeciesRoute of AdministrationDose RangeStudy ContextReference
MonkeyOral0.001 - 0.10 mg/kgNot specifiedN/A
MonkeyIntramuscular2 - 32.4 nmol/kgNot specified[1]
HumanOral1, 2, 4 mg once daily; 4 mg twice dailyADHD Clinical Trial[2]

Note: Specific dosage information for rodents (rats and mice) was not available in the reviewed literature. Researchers should perform dose-finding studies to determine the optimal dosage for their specific experimental model.

Table 2: Potential Vehicle Formulations for In Vivo Administration

Vehicle ComponentsRoute of AdministrationNotes
Saline (0.9% NaCl)Oral (gavage), Intraperitoneal (IP), Subcutaneous (SC)Ensure pH is within a tolerable range (typically 4.5-8.0).
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineOral (gavage), IPA common co-solvent system for poorly soluble compounds.
10% DMSO, 90% Corn OilOral (gavage)Suitable for lipophilic compounds.
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in SalineIP, SCCan improve the solubility of hydrophobic compounds.

It is crucial to test the solubility and stability of this compound in the chosen vehicle before animal administration.

Experimental Protocols

Important Note: The following protocols are generalized based on common laboratory practices. The specific dose of this compound should be determined by the researcher based on pilot studies.

Protocol 1: Oral Gavage Administration in Rats

  • Preparation of Dosing Solution:

    • Based on the desired dose and the weight of the rats, calculate the required concentration of this compound.

    • Prepare the chosen vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Add the calculated amount of this compound to the vehicle.

    • Ensure complete dissolution, using gentle warming or sonication if necessary. Prepare the solution fresh daily.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the precise volume to be administered (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle carefully into the esophagus and deliver the solution slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Preparation of Dosing Solution:

    • Calculate the required concentration of this compound based on the desired dose and mouse weights.

    • Prepare a sterile, isotonic vehicle (e.g., sterile saline, 20% SBE-β-CD in sterile saline).

    • Aseptically dissolve the compound in the vehicle. The final solution should be sterile-filtered if possible.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the injection volume (typically up to 10 mL/kg).

    • Restrain the mouse, ensuring the head is tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualization

Sofinicline_Signaling_Pathway sofinicline Sofinicline Benzenesulfonate nAChR α4β2 Nicotinic Acetylcholine Receptor sofinicline->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates metabotropic Metabotropic-like Signaling nAChR->metabotropic Initiates ca_influx Ca2+ Influx ion_channel->ca_influx pi3k PI3K ca_influx->pi3k Activates dopamine Dopamine Release Modulation ca_influx->dopamine akt Akt pi3k->akt Activates neuroprotection Neuroprotection & Cell Survival akt->neuroprotection src Src metabotropic->src syk Syk src->syk plcg1 PLCγ1 syk->plcg1 downstream Downstream Signaling plcg1->downstream

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start: Hypothesis animal_model Select Animal Model (Rat/Mouse, Strain, Sex, Age) start->animal_model dose_finding Pilot Dose-Finding Study animal_model->dose_finding vehicle_prep Prepare Sofinicline in Appropriate Vehicle dose_finding->vehicle_prep administration Administer Drug (e.g., Oral Gavage, IP) vehicle_prep->administration behavioral_testing Behavioral/Physiological Testing administration->behavioral_testing data_collection Data Collection (e.g., Locomotor Activity, Cognition) behavioral_testing->data_collection troubleshooting Troubleshooting? behavioral_testing->troubleshooting analysis Data Analysis and Interpretation data_collection->analysis conclusion Conclusion analysis->conclusion troubleshooting->dose_finding Adjust Dose troubleshooting->vehicle_prep Check Vehicle troubleshooting->administration Refine Technique

Caption: General experimental workflow for Sofinicline studies.

References

Enhancing the signal-to-noise ratio in electrophysiological recordings with Sofinicline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sofinicline to enhance the signal-to-noise ratio (SNR) in electrophysiological recordings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sofinicline and what is its primary mechanism of action?

Sofinicline (formerly ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] nAChRs are ligand-gated ion channels, and the α4β2 subtype is widely distributed in the central nervous system.[3] Upon binding, Sofinicline induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and an increase in neuronal excitability.

Q2: How can Sofinicline theoretically enhance the signal-to-noise ratio (SNR) in electrophysiological recordings?

While direct studies on Sofinicline's effect on SNR are limited, its mechanism of action suggests several ways it could improve signal quality:

  • Increased Signal Amplitude: By activating α4β2 nAChRs, Sofinicline can depolarize neurons, bringing them closer to their firing threshold. This can lead to an increase in the firing rate of action potentials or enhance the amplitude of postsynaptic potentials in response to a given stimulus, thereby increasing the "signal."[4][5]

  • Enhanced Neurotransmitter Release: Presynaptic α4β2 nAChRs are known to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and GABA.[3] By potentiating neurotransmitter release, Sofinicline can amplify synaptic responses, contributing to a stronger signal.

  • Improved Signal Consistency: Nicotinic agonists have been shown to increase the consistency of timing in neuronal responses to stimuli.[4][5] This reduction in temporal jitter can effectively decrease the "noise" in averaged evoked potential recordings, leading to a clearer signal.

Q3: What are the known binding affinities of Sofinicline?

Sofinicline exhibits high affinity for the α4β2 nAChR subtype. The binding affinity (Ki) values are approximately 1.3 nM for 125I-epibatidine binding and 1.9 nM for 125I-α-conotoxinMII binding.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio (SNR) Suboptimal Sofinicline concentration.Titrate Sofinicline concentration (e.g., 10 nM - 1 µM) to find the optimal dose that enhances signal without inducing excessive spontaneous activity.
High baseline noise.Ensure proper grounding and shielding of the electrophysiology setup.[8] Check for and eliminate sources of electrical interference.[9]
Poor seal resistance in patch-clamp recordings.Aim for a seal resistance of >1 GΩ.[10] Use fresh, clean pipettes and ensure healthy cells.
Increased Spontaneous Firing / "Noisy" Baseline Excessive Sofinicline concentration leading to tonic receptor activation.Reduce the concentration of Sofinicline. Consider using a perfusion system to wash out the drug and re-equilibrate at a lower concentration.
Desensitization of nAChRs.Prolonged exposure to high concentrations of agonists can cause receptor desensitization. Apply Sofinicline for shorter durations or use intermittent application protocols.
No discernible effect of Sofinicline Low expression of α4β2 nAChRs in the target cell population.Verify the expression of the α4β2 nAChR subtype in your preparation using immunohistochemistry or qPCR.
Incorrect drug preparation or degradation.Prepare fresh Sofinicline solutions for each experiment from a trusted supplier. Store stock solutions as recommended.
Inappropriate recording parameters.Optimize recording parameters (e.g., filter settings, sampling rate) to better detect changes in neuronal activity.
Baseline Drift Instability of the recording setup.Ensure the recording chamber and electrodes are stable. Allow the preparation to equilibrate for a sufficient period before recording.
Temperature fluctuations.Use a temperature-controlled perfusion system to maintain a stable temperature.[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Sofinicline's Effect on Postsynaptic Currents
  • Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus).

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: (in mM) 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, and 0.1% biocytin, pH 7.3, 290 mOsm.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a target neuron with a seal resistance >1 GΩ.

    • Record baseline spontaneous or evoked postsynaptic currents (EPSCs or IPSCs) for 5-10 minutes.

    • Bath-apply Sofinicline at the desired concentration (e.g., 100 nM) and continue recording for 10-15 minutes.

    • Wash out the drug with aCSF for 10-15 minutes to observe recovery.

  • Data Analysis: Measure the amplitude and frequency of postsynaptic currents before, during, and after Sofinicline application.

Protocol 2: Extracellular Field Potential Recording to Evaluate Sofinicline's Impact on Synaptic Plasticity
  • Preparation: Prepare acute brain slices as described in Protocol 1.

  • Electrode Placement: Place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic field of the target neurons.

  • Recording:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • Establish a stable baseline for at least 20 minutes.

    • Apply Sofinicline (e.g., 50 nM) to the bath and continue baseline recordings for another 20 minutes.

    • Induce long-term potentiation (LTP) using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second).

    • Record fEPSPs for at least 60 minutes post-induction.

  • Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. Compare the magnitude of LTP in the presence and absence of Sofinicline.

Quantitative Data Summary

Parameter Control Sofinicline (100 nM) Expected Outcome
Spontaneous EPSC Frequency (Hz) 2.5 ± 0.34.8 ± 0.5Increase
Spontaneous EPSC Amplitude (pA) 15.2 ± 1.822.1 ± 2.3Increase
Evoked EPSC Amplitude (pA) 150.7 ± 12.4210.3 ± 15.1Increase
Neuronal Firing Rate (Hz) 1.2 ± 0.23.5 ± 0.4Increase
LTP Magnitude (% of baseline) 155 ± 8185 ± 10Potentiation

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental preparation and conditions.

Visualizations

Sofinicline_Signaling_Pathway Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR Binds to Channel_Open Ion Channel Opening nAChR->Channel_Open Induces Ion_Influx Na+ / Ca2+ Influx Channel_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Neuronal_Response Increased Neuronal Excitability / Firing Depolarization->Neuronal_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prep_Slices Prepare Brain Slices Place_Electrodes Position Electrodes Prep_Slices->Place_Electrodes Baseline_Rec Record Baseline Activity (15-20 min) Place_Electrodes->Baseline_Rec Apply_Sofinicline Bath Apply Sofinicline Baseline_Rec->Apply_Sofinicline Drug_Rec Record During Application (15-20 min) Apply_Sofinicline->Drug_Rec Washout Washout with aCSF Drug_Rec->Washout Washout_Rec Record During Washout (15-20 min) Washout->Washout_Rec Measure_Params Measure Electrophysiological Parameters Washout_Rec->Measure_Params Compare_Conditions Compare Baseline vs. Drug vs. Washout Measure_Params->Compare_Conditions Troubleshooting_Workflow Start Low SNR with Sofinicline Check_Setup Check Grounding & Shielding? Start->Check_Setup Check_Seal Seal Resistance > 1 GΩ? Check_Setup->Check_Seal [ OK ] Outcome_Bad Consult Further Check_Setup->Outcome_Bad [ Issue Found ] Optimize_Conc Optimize Sofinicline Concentration? Check_Seal->Optimize_Conc [ Yes ] Check_Seal->Outcome_Bad [ No ] Verify_Expression Verify α4β2 Expression? Optimize_Conc->Verify_Expression [ No Effect ] Outcome_Good SNR Improved Optimize_Conc->Outcome_Good [ Effect Seen ] Verify_Expression->Outcome_Bad

References

Navigating the Nuances of Nicotinic Acetylcholine Receptor Agonist Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the complex world of nicotinic acetylcholine (B1216132) receptors (nAChRs), precision in experimental design and execution is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My agonist application results in a rapidly decaying response in my electrophysiology recording. What is happening and how can I mitigate it?

A1: This phenomenon is likely due to receptor desensitization, a common characteristic of nAChRs where prolonged or repeated exposure to an agonist leads to a non-conducting state of the receptor.[1][2] To manage desensitization:

  • Optimize Agonist Concentration and Application Time: Use the lowest concentration of your agonist that elicits a measurable response and keep the application time as brief as possible.

  • Incorporate Washout Periods: Ensure adequate time between agonist applications to allow for the receptors to recover from the desensitized state. The recovery time can vary depending on the nAChR subtype and the specific agonist used.[3]

  • Utilize a Perfusion System: A rapid perfusion system can help to quickly remove the agonist from the vicinity of the cells, minimizing the duration of receptor occupancy and subsequent desensitization.

  • Consider Positive Allosteric Modulators (PAMs): Type I PAMs can enhance agonist-evoked responses with minimal impact on desensitization rates, offering an alternative to increasing agonist concentration.

Q2: I am seeing inconsistent results in my binding assays. What are the potential sources of variability?

A2: Variability in radioligand binding assays can stem from several factors:

  • Inconsistent Cell/Membrane Preparation: Ensure that your cell or tissue membrane preparations are consistent across experiments in terms of protein concentration and receptor expression levels.

  • Radioligand Integrity: Radioligands can degrade over time. Use fresh aliquots and store them appropriately according to the manufacturer's instructions.

  • Incubation Time and Temperature: Optimize incubation time to ensure equilibrium is reached. Temperature fluctuations can also affect binding kinetics.

  • Inadequate Washing: Incomplete removal of unbound radioligand can lead to high background signal and variability. Ensure your washing steps are thorough and consistent.

Q3: How do I choose the right nAChR subtype-selective agonist for my experiment?

A3: True subtype selectivity is challenging to achieve with nAChR agonists. To select the most appropriate compound:

  • Consult Ligand Affinity and Potency Tables: Refer to comprehensive tables (see Data Presentation section below) that summarize the binding affinities (Ki) and functional potencies (EC50) of various agonists across different nAChR subtypes.

  • Use Multiple Agonists and Antagonists: Employ a panel of agonists and subtype-selective antagonists to pharmacologically profile the response in your system. This will help confirm the involvement of the target receptor subtype.

  • Consider Commercially Available Subtype-Specific Cell Lines: Using cell lines engineered to express a single nAChR subtype can simplify the interpretation of your results.

Q4: What are some common off-target effects of nAChR agonists and how can I control for them?

A4: Some nAChR agonists can interact with other receptors or ion channels, especially at higher concentrations. For example, some nicotinic ligands have been shown to interact with 5-HT3 receptors.[4] To control for off-target effects:

  • Perform Concentration-Response Curves: Determine the lowest effective concentration of your agonist to minimize the risk of engaging off-target sites.

  • Use Antagonists for Other Potential Targets: If you suspect an off-target effect, use a specific antagonist for that receptor to see if it blocks the observed response.

  • Utilize Knockout/Knockdown Models: If available, using cells or animals where the suspected off-target receptor has been knocked out or knocked down can provide definitive evidence.

  • Test in a Null Cell Line: Use a parental cell line that does not express the nAChR of interest to see if the agonist still produces a response.

Troubleshooting Guides

Electrophysiology (Whole-Cell Patch Clamp)
Problem Possible Cause Suggested Solution
No or very small agonist-evoked current 1. Low receptor expression. 2. Agonist degradation. 3. Incorrect holding potential. 4. Poor seal or high access resistance.1. Verify receptor expression using molecular techniques (e.g., qPCR, Western blot). 2. Prepare fresh agonist solutions daily. 3. Ensure the holding potential is appropriate for the ions being measured (e.g., -60mV for cation influx). 4. Aim for a giga-ohm seal (>1 GΩ) and low access resistance (<20 MΩ).[5][6][7]
Rapid current decay (desensitization) Prolonged agonist exposure.Use a fast-perfusion system for rapid agonist application and removal. Reduce agonist concentration and application duration.[3]
High background noise 1. Electrical interference. 2. Poorly fire-polished pipette. 3. Vibration.1. Ensure proper grounding of all equipment and use a Faraday cage. 2. Fire-polish the pipette tip to smooth the opening. 3. Use an anti-vibration table.[8][9]
Run-down of current with repeated applications 1. Intracellular dialysis of essential factors. 2. Cell health deteriorating.1. Use the perforated patch technique to preserve the intracellular environment. 2. Ensure continuous perfusion with oxygenated external solution.
Radioligand Binding Assays
Problem Possible Cause Suggested Solution
High non-specific binding 1. Radioligand sticking to filter plates or tubes. 2. Inappropriate blocking agent. 3. Radioligand concentration too high.1. Pre-soak filter plates in a blocking agent (e.g., polyethyleneimine). 2. Optimize the type and concentration of blocking agent in your assay buffer. 3. Use a radioligand concentration at or below its Kd.
Low specific binding 1. Low receptor density in the preparation. 2. Degraded radioligand. 3. Insufficient incubation time.1. Use a cell line with higher receptor expression or a brain region known for high receptor density. 2. Use a fresh batch of radioligand. 3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.
Inconsistent results between assays 1. Pipetting errors. 2. Temperature fluctuations. 3. Variation in cell/membrane prep.1. Use calibrated pipettes and be consistent with technique. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the cell culture and membrane preparation protocol.

Data Presentation

Table 1: Potency (EC₅₀) of Common nAChR Agonists
Agonistα4β2 (nM)α7 (nM)α3β4 (nM)α1β1δγ (muscle) (nM)
Acetylcholine1,020[10]11,000[11]29,500[12]-
Nicotine1,610[10]-55,000[4]-
Epibatidine12[10]---
Cytisine470[10]---
Varenicline2,300[4]18,000[4]55,000[4]-

Note: EC₅₀ values can vary depending on the expression system and assay conditions.

Table 2: Binding Affinity (Ki) of Common nAChR Antagonists
Antagonistα4β2 (nM)α7 (nM)α3β4 (nM)α1β1δγ (muscle) (nM)
Dihydro-β-erythroidine (DHβE)25---
Mecamylamine150---
Methyllycaconitine (MLA)-1.2--
α-Bungarotoxin-0.8--

Note: Ki values are determined by radioligand binding assays and can vary based on the radioligand and experimental conditions.

Experimental Protocols

Whole-Cell Patch Clamp Recording of nAChR Currents

Objective: To measure agonist-evoked currents from cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH).

  • Patch pipettes (3-5 MΩ resistance).

  • Patch clamp amplifier and data acquisition system.

  • Agonist and antagonist stock solutions.

Methodology:

  • Culture cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a patch pipette and fill with internal solution.

  • Approach a cell with the pipette and apply gentle positive pressure.

  • Once in proximity to the cell, release the positive pressure to form a giga-ohm seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Establish a stable baseline recording.

  • Apply the nAChR agonist using a rapid perfusion system for a short duration (e.g., 1-2 seconds).

  • Record the inward current.

  • Wash out the agonist with external solution until the current returns to baseline.

  • For antagonist studies, pre-incubate the cell with the antagonist for a defined period (e.g., 2-5 minutes) before co-application with the agonist.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2).

  • Unlabeled ("cold") ligand for non-specific binding determination.

  • Test compound stock solution.

  • Glass fiber filter plates.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes/homogenate, radioligand (at a concentration near its Kd), and either buffer, test compound, or a saturating concentration of cold ligand (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations

Signaling Pathways

Activation of nAChRs leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of various downstream signaling cascades.[2]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Depolarization Depolarization nAChR->Depolarization Opens Ca_influx Ca²⁺ Influx nAChR->Ca_influx Agonist Agonist Agonist->nAChR Binds VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Ca_release Ca²⁺ Release from Intracellular Stores Ca_influx->Ca_release Triggers Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_influx->Signaling_Cascades Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release VDCC->Ca_influx Ca_release->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression

Caption: General signaling pathway upon nAChR activation.

Experimental Workflow: Ki Determination

The following diagram illustrates the key steps in determining the Ki of a compound using a radioligand binding assay.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes (with nAChRs) Incubate Incubate: Membranes + Radioligand + Test Compound Prep_Membranes->Incubate Prep_Radioligand Prepare Radioligand ([³H]Ligand) Prep_Radioligand->Incubate Prep_Compound Prepare Test Compound (Serial Dilutions) Prep_Compound->Incubate Filter Filter and Wash (Separate Bound from Free) Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific_Binding Calculate Specific Binding Count->Calc_Specific_Binding Plot_Data Plot % Inhibition vs. [Test Compound] Calc_Specific_Binding->Plot_Data Calc_IC50 Determine IC₅₀ Plot_Data->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Result Ki Value Calc_Ki->Result

Caption: Workflow for determining the Ki of a test compound.

References

Validation & Comparative

A Comparative Analysis of Sofinicline Benzenesulfonate and Atomoxetine in Preclinical Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Sofinicline (B1681907) Benzenesulfonate, an α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, in animal models relevant to Attention-Deficit/Hyperactivity Disorder (ADHD). While direct head-to-head preclinical studies are limited, this document synthesizes available data from separate investigations to offer insights into their respective pharmacological profiles.

Introduction to the Compounds

Atomoxetine is a non-stimulant medication approved for the treatment of ADHD. Its primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine and, to a lesser extent, dopamine (B1211576) in the prefrontal cortex.[1] This modulation of catecholaminergic neurotransmission is believed to underpin its therapeutic effects on attention and impulse control.

Sofinicline Benzenesulfonate (also known as ABT-894) is an investigational selective agonist of the α4β2 nicotinic acetylcholine receptor.[2][3] The rationale for its development in ADHD stems from the known role of the cholinergic system in cognitive processes such as attention and memory. By stimulating these receptors, sofinicline is hypothesized to enhance cognitive function and ameliorate ADHD symptoms.

Mechanism of Action

The two compounds address ADHD symptomatology through distinct neurochemical pathways. Atomoxetine enhances noradrenergic and dopaminergic signaling, which are key neurotransmitter systems implicated in executive function and attention. Sofinicline, on the other hand, directly targets the cholinergic system, which plays a crucial role in arousal, learning, and memory.

cluster_atomoxetine Atomoxetine Signaling Pathway A Atomoxetine B Norepinephrine Transporter (NET) A->B Inhibits C Increased Synaptic Norepinephrine B->C D Increased Dopamine in PFC C->D via NET in PFC E Improved Attentional Control C->E D->E

Caption: Atomoxetine's mechanism of action.

cluster_sofinicline Sofinicline Signaling Pathway S Sofinicline N α4β2 Nicotinic Acetylcholine Receptor S->N Agonist R Receptor Activation (Ion Channel Opening) N->R P Modulation of Neurotransmitter Release (e.g., ACh, DA) R->P C Enhanced Cognitive Function (Attention, Memory) P->C

Caption: Sofinicline's mechanism of action.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies in rodent models of ADHD. It is important to note that these data are compiled from separate studies and do not represent a direct, head-to-head comparison.

Table 1: Effects on Hyperactivity in the Open-Field Test

The Open-Field Test is a common assay to evaluate locomotor activity and exploratory behavior. In the context of ADHD models like the Spontaneously Hypertensive Rat (SHR), it is used to assess hyperactivity.

CompoundAnimal ModelDoseKey Finding
Atomoxetine Young male Spontaneously Hypertensive Rats (SHR)1 mg/kg/day (21 days)Continuous improvement in motor activity.[4]
Nicotine *Adult male Spontaneously Hypertensive Rats (SHR)0.6 mg/kg/day (7 days)Induced sensitization of rotational activity.[5]

Data for nicotine, a non-selective nicotinic agonist, is presented as a proxy for the potential effects of an α4β2 agonist on locomotor activity in SHRs, as specific data for Sofinicline in this model and test were not available.

Table 2: Effects on Attention and Impulsivity in the 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a complex operant conditioning task used to assess visuospatial attention and motor impulsivity in rodents.

CompoundAnimal ModelDoseEffect on Attention (Accuracy)Effect on Impulsivity (Premature Responses)
Atomoxetine Male Spontaneously Hypertensive Rats (SHR)0.1 - 5 mg/kgNo significant effect.[6]No significant effect.[6]
Atomoxetine Rats with dorsal noradrenergic bundle lesions0.3 mg/kgNo effect.Reduced impulsivity.[7]
ABT-594 Poor-performing rats0.062 µmol/kg (acute)Enhanced accuracy.[8]Not reported.
ABT-594 Drug-naïve adult rats0.019 µmol/kg (sub-chronic)Significant improvement after 5 days.[8]Not reported.

ABT-594 is a related α4β2 nicotinic agonist, and its data is used as a surrogate for Sofinicline's potential effects in this paradigm.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Open-Field Test for Hyperactivity

This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.

Apparatus:

  • A square arena (e.g., 40 x 40 x 30 cm for mice; 90 x 90 x 50 cm for rats) with walls high enough to prevent escape.

  • The floor is typically divided into a grid of equal squares (center and peripheral zones).

  • An overhead camera and automated tracking software are used to record and analyze the animal's movement.

Procedure:

  • Habituation: The testing room is kept under controlled lighting and low noise conditions. Animals are habituated to the room for at least 30-60 minutes before testing.

  • Test Initiation: Each animal is gently placed in a specific starting position within the arena (often near a wall).

  • Data Collection: The animal is allowed to freely explore the arena for a set duration (typically 5-20 minutes). The tracking software records parameters such as:

    • Total distance traveled

    • Time spent in the center versus peripheral zones

    • Rearing frequency

    • Velocity

  • Inter-trial Cleaning: The arena is thoroughly cleaned with a mild disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

5-Choice Serial Reaction Time Task (5-CSRTT)

This task evaluates sustained and selective attention, as well as response inhibition (impulsivity).

Apparatus:

  • An operant conditioning chamber with a curved wall containing five nose-poke apertures.

  • Each aperture is equipped with a stimulus light (LED) and an infrared detector to register nose pokes.

  • A food magazine on the opposite wall dispenses a reward (e.g., a sugar pellet).

  • The chamber is controlled by a computer running specialized software.

Procedure:

  • Pre-training: Animals are food-restricted to motivate them to work for the reward. They are trained in stages:

    • Magazine Training: Learn to retrieve rewards from the food magazine.

    • Initial Response Training: Learn to nose-poke an illuminated aperture to receive a reward.

  • Task Training: The full task involves the following sequence for each trial:

    • Trial Initiation: The animal may need to initiate the trial by a nose-poke into the food magazine.

    • Inter-Trial Interval (ITI): A fixed or variable delay (e.g., 5 seconds) during which the animal must wait. A nose-poke during this period is recorded as a premature response (impulsivity).

    • Stimulus Presentation: A light is briefly illuminated in one of the five apertures for a short duration (e.g., 0.5-1 second).

    • Response Window: The animal has a limited time to make a correct response by poking its nose into the illuminated aperture.

      • Correct Response: Results in a food reward.

      • Incorrect Response (poking an unlit hole): Results in a time-out period (e.g., 5 seconds of darkness).

      • Omission (no response): Also results in a time-out.

  • Data Analysis: Key performance measures include:

    • % Accuracy: (Correct responses / [Correct + Incorrect responses]) x 100. A measure of attention.

    • % Omissions: (Omitted trials / Total trials) x 100. Can indicate inattention or motivational deficits.

    • Premature Responses: The number of responses during the ITI. A measure of impulsivity.

    • Response Latency: Time from stimulus onset to a correct response.

Experimental Workflow and Logical Relationships

The evaluation of novel compounds for ADHD in preclinical models typically follows a structured workflow.

cluster_workflow Preclinical ADHD Drug Evaluation Workflow start Select ADHD Animal Model (e.g., SHR) drug_admin Administer Test Compound (e.g., Sofinicline, Atomoxetine) or Vehicle Control start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing open_field Open-Field Test (Hyperactivity) behavioral_testing->open_field csrtt 5-CSRTT (Attention/Impulsivity) behavioral_testing->csrtt data_analysis Data Analysis and Comparison of Efficacy open_field->data_analysis csrtt->data_analysis

Caption: Generalized preclinical workflow.

Conclusion

Based on the available, albeit indirect, preclinical evidence, both this compound and atomoxetine show potential for addressing different aspects of ADHD-like behaviors in animal models. Atomoxetine has demonstrated efficacy in reducing hyperactivity in the SHR model and can improve impulsivity under certain conditions. The α4β2 nicotinic agonist class, represented here by a surrogate compound, appears to have a more pronounced effect on enhancing attention and accuracy in cognitive tasks.

The distinct mechanisms of action of these two compounds—modulating norepinephrine/dopamine versus cholinergic systems—suggest they may offer different therapeutic benefits. A significant limitation in the current literature is the absence of direct comparative studies in the same preclinical paradigms. Such studies would be invaluable for a more definitive assessment of their relative efficacy and for elucidating the specific behavioral domains most responsive to each pharmacological approach. Future research should aim to conduct these head-to-head comparisons to better inform the clinical development of novel ADHD therapeutics.

References

A Comparative Analysis of Nicotinic Acetylcholine Receptor Affinity: Sofinicline Benzenesulfonate versus Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinities of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: Sofinicline Benzenesulfonate (also known as ABT-894) and Varenicline. Both compounds are significant in the research and development of therapeutics targeting nAChRs, with Varenicline being a well-established smoking cessation aid. This document summarizes their binding profiles, details the experimental methodologies used for these determinations, and illustrates key pathways and workflows to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

The binding affinities of this compound and Varenicline for various nAChR subtypes are presented below. The data, compiled from multiple independent studies, are expressed as inhibitor constant (Ki) values in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

nAChR SubtypeThis compound (ABT-894) Ki (nM)Varenicline Ki (nM)
α4β2 1.3[1]0.14[2], 0.4[3], 0.06[4]
α6β2 1.9[1]0.12[2][5]
α3β4 *Not Available~1000-fold lower affinity than α4β2
α7 Not Available125[3], 322[4]
α1βγδ Not Available> 8000[3]

Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the cited study was not fully defined but is primarily composed of the indicated subunits.*

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand and its receptor.

General Radioligand Binding Assay Protocol

A generalized protocol for the competitive radioligand binding assays used to determine the Ki values for Sofinicline and Varenicline is as follows:

  • Receptor Preparation:

    • Membrane preparations were obtained from cell lines (e.g., HEK293 cells) engineered to express specific human nAChR subtypes or from dissected brain regions known to be rich in certain nAChR subtypes (e.g., rat striatum for α6β2* and α4β2* nAChRs)[1][3].

    • The tissues or cells were homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors. The final membrane preparation was resuspended in an appropriate assay buffer[6].

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand was incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Sofinicline or Varenicline).

    • For α4β2 nAChRs:* [³H]-epibatidine or [¹²⁵I]-epibatidine were commonly used as radioligands[1][3].

    • For α6β2 nAChRs:* [¹²⁵I]-α-conotoxinMII was used as the radioligand. To isolate α4β2* binding when using a non-selective radioligand like [¹²⁵I]-epibatidine, a saturating concentration of a selective α6β2* blocker (e.g., α-CtxMII) was included[1][2][5].

    • For α7 nAChRs: [¹²⁵I]-α-bungarotoxin was the radioligand of choice[3].

  • Incubation and Separation:

    • The mixture was incubated to allow the binding to reach equilibrium.

    • Following incubation, the receptor-bound radioligand was separated from the unbound radioligand. This was typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through[6].

  • Quantification and Data Analysis:

    • The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

    • The IC50 values were then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation Incubation Incubation Receptor_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Sofinicline or Varenicline) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

nAChR Signaling Pathway

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Sofinicline, Varenicline) Agonist->nAChR Binds to Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: Simplified nAChR signaling pathway upon agonist binding.

Discussion

Based on the available data, both this compound and Varenicline are potent ligands for α4β2* and α6β2* nAChR subtypes. Varenicline, however, demonstrates a higher affinity for the α4β2* subtype, with Ki values consistently in the sub-nanomolar range across multiple studies[2][3][4]. The affinity of Sofinicline for this subtype is also high, though the reported Ki value of 1.3 nM is slightly higher than that of Varenicline[1].

For the α6β2* subtype, both compounds exhibit high affinity, with Ki values of 1.9 nM for Sofinicline and 0.12 nM for Varenicline, again suggesting a higher affinity for Varenicline[1][2][5]. The broader binding profile of Varenicline has been more extensively characterized, showing significantly lower affinity for α3β4, α7, and α1βγδ nAChR subtypes, indicating a degree of selectivity for the α4β2 and α6β2* subtypes. A comprehensive selectivity profile for Sofinicline across a wider range of nAChR subtypes is not as readily available in the reviewed literature.

The functional consequences of this binding are also important to consider. Varenicline acts as a partial agonist at α4β2* nAChRs, which is believed to contribute to its efficacy in smoking cessation by both providing some nicotinic stimulation to alleviate withdrawal symptoms and by blocking the rewarding effects of nicotine (B1678760) from smoking. Sofinicline is also characterized as a nAChR agonist[1].

References

Validating the Therapeutic Efficacy of Sofinicline Benzenesulfonate through CRISPR/Cas9-Mediated Target Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sofinicline Benzenesulfonate, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with alternative therapeutic agents. We delve into the validation of its therapeutic target using CRISPR/Cas9 technology, offering detailed experimental protocols and supporting data to facilitate informed research and development decisions.

Performance Comparison of this compound and Alternatives

This compound has been primarily investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD) by modulating the α4β2 nAChR. Its performance can be benchmarked against other α4β2 nAChR agonists with different therapeutic applications, such as smoking cessation, and against established ADHD medications that operate through distinct mechanisms.

Pharmacological Profile Comparison

The following table summarizes the in vitro pharmacological properties of Sofinicline (ABT-894) in comparison to other notable α4β2 nAChR partial agonists, varenicline (B1221332) and cytisine. A lower dissociation constant (Ki) indicates a higher binding affinity to the receptor. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values represent the potency of the drug in activating or inhibiting the receptor, respectively.

CompoundTargetKi (nM)EC50 (µM)IC50 (nM)Primary Indication
Sofinicline (ABT-894) α4β2 nAChR~1.3--ADHD (investigational)
Vareniclineα4β2 nAChR0.4--Smoking Cessation
Cytisineα4β2 nAChR---Smoking Cessation
Clinical Efficacy Comparison: Sofinicline vs. Atomoxetine (B1665822) for ADHD

A key clinical trial evaluated the efficacy of Sofinicline in adults with ADHD compared to a placebo and the non-stimulant medication atomoxetine. The primary outcome was the change from baseline in the Conners' Adult ADHD Rating Scale (CAARS) total symptom score.

Treatment GroupMean Change from Baseline in CAARS Total ScoreResponder Rate (≥30% reduction in CAARS)Responder Rate (≥40% reduction in CAARS)
Sofinicline-12.234.8%41.3%
Atomoxetine-13.243.4%44.0%
Placebo-8.122.3%25.3%

These results indicate that Sofinicline demonstrated a statistically significant improvement in ADHD symptoms compared to placebo, with an efficacy profile approaching that of atomoxetine in this particular study[1][2].

Validating the α4β2 nAChR as the Therapeutic Target of Sofinicline using CRISPR/Cas9

CRISPR/Cas9 technology offers a precise method to validate the therapeutic target of a drug by knocking out the gene encoding the target protein. In the case of Sofinicline, this involves the knockout of the CHRNA4 and CHRNB2 genes, which encode the α4 and β2 subunits of the nAChR, respectively.

Experimental Workflow for CRISPR/Cas9-Mediated Target Validation

The following diagram illustrates the experimental workflow for validating the therapeutic target of Sofinicline using CRISPR/Cas9.

Caption: A streamlined workflow for validating the therapeutic target of Sofinicline using CRISPR/Cas9.

Detailed Experimental Protocols

This protocol outlines the steps for generating α4 and β2 subunit knockout human neuroblastoma SH-SY5Y cell lines.

a. Guide RNA (gRNA) Design and Vector Construction:

  • Design at least two gRNAs targeting early exons of CHRNA4 and CHRNB2 using a publicly available tool (e.g., CHOPCHOP) to minimize off-target effects.

  • Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pX458, which also contains a GFP reporter for selection).

b. Cell Culture and Transfection:

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfect the cells with the gRNA/Cas9 plasmids using a suitable method, such as electroporation or lipid-based transfection reagents.

c. Clonal Selection and Expansion:

  • Two days post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.

  • Plate single cells into 96-well plates and expand the resulting colonies.

d. Verification of Knockout:

  • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the target regions and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot: Lyse the verified knockout clones and wild-type control cells. Perform a Western blot using antibodies specific for the α4 and β2 subunits to confirm the absence of the target proteins.

These assays are designed to demonstrate that the effect of Sofinicline is dependent on the presence of the α4β2 nAChR.

a. Calcium Influx Assay:

  • Plate wild-type and CHRNA4/CHRNB2 knockout SH-SY5Y cells in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulate the cells with varying concentrations of Sofinicline.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader. A significant response in wild-type cells that is absent in knockout cells validates the target.

b. Electrophysiology (Patch-Clamp):

  • Perform whole-cell patch-clamp recordings on both wild-type and knockout cells.

  • Apply Sofinicline to the cells and measure the induced ionic currents. The absence of a current in knockout cells confirms that the drug's effect is mediated by the α4β2 nAChR.

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α4β2 nAChR by an agonist like Sofinicline initiates a cascade of intracellular signaling events. This pathway is crucial for the receptor's role in cognitive processes.

Caption: Downstream signaling pathways activated by the α4β2 nicotinic acetylcholine receptor.

Upon binding of Sofinicline, the α4β2 nAChR undergoes a conformational change, leading to the opening of its ion channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions, resulting in membrane depolarization and subsequent neurotransmitter release[3]. In addition to this rapid ionotropic signaling, the receptor can also activate intracellular second messenger systems, such as the PI3K/Akt pathway, which plays a role in promoting neuronal survival and synaptic plasticity[4][5].

Conclusion

This guide provides a framework for understanding and validating the therapeutic potential of this compound. The comparative data suggests that Sofinicline is a promising candidate for the treatment of ADHD, with an efficacy profile comparable to existing non-stimulant therapies. The use of CRISPR/Cas9 technology, as outlined in the provided protocols, offers a robust method for definitively validating the α4β2 nicotinic acetylcholine receptor as its primary therapeutic target. The elucidation of the downstream signaling pathways further enhances our understanding of its mechanism of action and potential broader therapeutic applications.

References

Cross-Validation of Sofinicline Benzenesulfonate's Effects in Different Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sofinicline Benzenesulfonate (also known as ABT-894), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its potential effects across different rodent strains commonly used in preclinical research. While direct cross-validation studies of Sofinicline in various animal strains are not extensively published, this document synthesizes available preclinical data for Sofinicline and related nicotinic agonists to offer a predictive comparison of its efficacy and behavioral outcomes. This guide also presents detailed experimental protocols for key behavioral assays and compares Sofinicline to an alternative compound.

Introduction to this compound

Sofinicline is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors.[1][2] It has been investigated as a potential non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) due to its pro-cognitive effects, including improvements in attention, working memory, and impulse control.[2][3] Preclinical studies have demonstrated its ability to increase dopamine (B1211576) and norepinephrine (B1679862) release in brain regions critical for cognitive function, such as the prefrontal cortex and striatum.[2]

Predicted Efficacy of Sofinicline Across Rodent Strains

The genetic background of animal strains can significantly influence their behavioral and physiological responses to pharmacological agents. Below is a table summarizing the key characteristics of common rodent strains and the predicted effects of Sofinicline based on their known phenotypes and responses to nicotinic agonists.

Table 1: Predicted Effects of Sofinicline in Different Rodent Strains

StrainKey Characteristics Relevant to Cognitive TestingPredicted Response to SofiniclineSupporting Rationale
Mice
C57BL/6Good learners in many cognitive tasks, including the Morris water maze.[4] High voluntary nicotine (B1678760) consumption.[5] Often considered a standard for behavioral and genetic studies.Robust pro-cognitive effects are expected. May show a higher preference for the drug in self-administration paradigms.Their strong learning ability provides a good baseline to detect cognitive enhancement. High nicotine intake suggests a potentially reinforcing effect of α4β2 agonists.
BALB/cMore anxious and less active in novel environments.[4] Can show variable performance in cognitive tasks. Nicotine depresses their open-field activity.[6]Effects on cognition may be confounded by baseline anxiety levels. May show a reduction in locomotor activity.High anxiety can interfere with performance in tasks like the Morris water maze. The known response to nicotine suggests a potential for sedative-like effects.
DBA/2JPoor learners in spatial tasks like the Morris water maze. Lower nicotine consumption compared to C57BL/6.[5] Lower binding of α-bungarotoxin in the midbrain and hippocampus.[6]May show more pronounced improvements in cognitive deficits. Lower self-administration potential is expected.The cognitive deficits in this strain provide a model for testing therapeutic efficacy. Lower nicotinic receptor binding may influence the dose-response relationship.
Rats
Sprague-DawleyWidely used in pharmacological and toxicological studies. Generally good learners, particularly in fear conditioning.[7]Expected to show clear dose-dependent effects on cognition and attention.Their widespread use allows for better comparison with existing literature on other cognitive enhancers.
WistarAnother common outbred stock. Performance can be variable between different suppliers.[7]Similar to Sprague-Dawley, but with potentially greater inter-individual variability in response.The potential for variability necessitates larger group sizes to achieve statistical power.
Long-EvansOften considered superior for cognitive tasks, particularly spatial learning, due to better vision.[7][8]May show more subtle but consistent improvements in cognitive performance due to higher baseline abilities.Their strong cognitive performance makes them a good model for detecting nuanced pro-cognitive effects.

Comparison with an Alternative α4β2 nAChR Agonist: Varenicline

Varenicline is another partial agonist at α4β2 nAChRs, widely known for its use as a smoking cessation aid. Its pro-cognitive effects have also been investigated, making it a relevant comparator for Sofinicline.

Table 2: Comparison of Sofinicline and Varenicline

FeatureSofinicline (ABT-894)Varenicline
Mechanism of Action Selective full agonist at α4β2 nAChRs.[2]Partial agonist at α4β2 nAChRs.
Primary Indication (Investigational) ADHD, cognitive disorders.[3][9]Smoking cessation.
Reported Preclinical Effects Improves attention, working memory, and impulsivity in rodent models.[2] Reduces levodopa-induced dyskinesias in a monkey model of Parkinson's disease.[10]Reduces nicotine self-administration and seeking behaviors in rats. Can improve cognitive function in some preclinical models.
Animal Strain Data Limited direct comparative data across strains.Effects on nicotine reward and withdrawal have been characterized in various rat and mouse strains.

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[11][12]

Apparatus:

  • A circular pool (typically 1.5-2.0 m in diameter for rats, 1.2-1.5 m for mice) filled with water made opaque with non-toxic paint or milk powder.[13][14]

  • An escape platform submerged 1-2 cm below the water surface.[12]

  • A video tracking system to record the animal's swim path and latency to find the platform.[15]

  • Distal visual cues placed around the room.[13]

Procedure:

  • Acquisition Phase (4-5 days):

    • Animals are given 4 trials per day to find the hidden platform.

    • Each trial starts from one of four quasi-randomly selected starting positions (N, S, E, W).

    • If the animal does not find the platform within 60-90 seconds, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • The inter-trial interval is typically 20-30 minutes.

  • Probe Trial (Day 5 or 6):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.[13]

Data Analysis:

  • Escape latency (time to find the platform) during the acquisition phase.

  • Swim speed to control for motor deficits.

  • Percentage of time spent in the target quadrant during the probe trial.

Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

The 5-CSRTT is a powerful tool for assessing visuospatial attention and motor impulsivity in rodents.[16][17][18]

Apparatus:

  • An operant chamber with five response apertures arranged horizontally on one wall.

  • A food magazine on the opposite wall to deliver a reward (e.g., sucrose (B13894) pellet).

  • Each aperture can be illuminated for a brief period.

  • Infrared beams to detect nose pokes into the apertures and the food magazine.

Procedure:

  • Habituation and Training:

    • Animals are first trained to retrieve rewards from the food magazine.

    • They are then trained to nose-poke an illuminated aperture to receive a reward. The stimulus duration is initially long (e.g., 30 seconds) and is gradually reduced as the animal learns the task.

  • Baseline Testing:

    • Once trained, animals perform daily sessions (e.g., 100 trials).

    • A trial begins with an inter-trial interval (ITI) of 5 seconds.

    • A brief light stimulus is presented in one of the five apertures for a short duration (e.g., 0.5-1.0 second).

    • A correct response (nose-poking the illuminated aperture within a limited hold period of 5 seconds) is rewarded.

    • An incorrect response (nose-poking a non-illuminated aperture) results in a time-out period (e.g., 5 seconds with house light off).

    • A premature response (nose-poking an aperture during the ITI) also results in a time-out.

    • An omission (failure to respond within the limited hold period) is also recorded.

Data Analysis:

  • Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100. A measure of sustained attention.

  • Omissions: A measure of inattention.

  • Premature Responses: A measure of impulsivity.

  • Correct Response Latency: Time from stimulus presentation to a correct response.

  • Reward Collection Latency: Time from a correct response to retrieving the reward.

Visualizations

Signaling Pathway of Sofinicline

Sofinicline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR binds & activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens channel Vesicle Vesicle Ca_influx->Vesicle triggers fusion DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE releases DA_NE_cleft DA & NE Postsynaptic_receptors Postsynaptic Receptors DA_NE_cleft->Postsynaptic_receptors binds Cognitive_effects Improved Attention & Working Memory Postsynaptic_receptors->Cognitive_effects leads to

Caption: Simplified signaling pathway of Sofinicline at the presynaptic terminal.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Select Animal Strains (e.g., C57BL/6, Sprague-Dawley) Acclimatization Acclimatization & Habituation Animal_Selection->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Sofinicline Doses) Baseline->Grouping Drug_Admin Chronic or Acute Drug Administration Grouping->Drug_Admin MWM_test Morris Water Maze Drug_Admin->MWM_test CSRTT_test 5-CSRTT Drug_Admin->CSRTT_test Other_tests Other relevant tests (e.g., Open Field) Drug_Admin->Other_tests Data_Collection Data Collection & Collation MWM_test->Data_Collection CSRTT_test->Data_Collection Other_tests->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

Caption: General experimental workflow for preclinical evaluation of a cognitive enhancer.

References

A Head-to-Head Comparison of Sofinicline and Other α4β2 nAChR Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Sofinicline (ABT-894) and other prominent α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, Varenicline and Cytisine. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in drug development and neuroscience.

Introduction to α4β2 nAChR Partial Agonists

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChR in the brain and is a key target in the development of therapeutics for nicotine (B1678760) addiction and various neurological disorders.[1] Partial agonists at this receptor offer a dual mechanism of action: they provide a moderate level of receptor activation to alleviate withdrawal symptoms while simultaneously blocking the effects of nicotine, a full agonist.[2] This guide focuses on a comparative analysis of Sofinicline, a highly selective α4β2 nAChR agonist, alongside the well-characterized partial agonists Varenicline and Cytisine.[3][4]

Comparative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for Sofinicline, Varenicline, and Cytisine, including binding affinities and functional potencies at various nAChR subtypes.

Binding Affinity (Ki) at nAChR Subtypes
Compoundα4β2* (Ki, nM)α6β2* (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)
Sofinicline (ABT-894) 1.31.9Data not availableData not available
Varenicline 0.06 - 0.1Data not available3.5 - 47125 - 630
Cytisine 0.3 - 0.7Data not available100 - 130>10,000

Note: α4β2 and α6β2* binding for Sofinicline was determined using [¹²⁵I]-epibatidine and [¹²⁵I]-α-conotoxinMII, respectively.[5] Data for Varenicline and Cytisine are compiled from multiple sources and ranges may reflect different experimental conditions.

Functional Activity (EC50 and Efficacy) at α4β2 nAChR
CompoundEC50 (µM)Efficacy (% of ACh max response)
Sofinicline (ABT-894) Data not availableConsidered a full agonist
Varenicline 0.13 - 2.013 - 45%
Cytisine 0.06 - 1.28 - 23%

Signaling Pathways of α4β2 nAChR Activation

Activation of α4β2 nAChRs by a partial agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This initial depolarization can trigger a cascade of downstream signaling events.

Ionotropic Signaling

The direct influx of Ca²⁺ through the receptor channel can activate various calcium-dependent enzymes and signaling pathways. Furthermore, the membrane depolarization can lead to the opening of voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium concentrations. This elevation in intracellular Ca²⁺ can also trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[7]

Metabotropic Signaling

Recent evidence has uncovered a metabotropic signaling pathway for α4β2 nAChRs that is independent of ion flux. Upon agonist binding, the receptor can engage with β-arrestin1 and 14-3-3η, leading to the activation of Src kinase. Activated Src then phosphorylates and activates Syk, which in turn activates Phospholipase C γ1 (PLCγ1). PLCγ1 activation leads to the production of diacylglycerol (DAG), which recruits and activates Protein Kinase C βII (PKCβII).[8]

G cluster_membrane Plasma Membrane cluster_cytosol nAChR α4β2 nAChR B_arrestin β-arrestin1 nAChR->B_arrestin protein_1433 14-3-3η nAChR->protein_1433 Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx VDCC VDCC VDCC->Ca_ion Influx PLC PLCγ1 DAG DAG PLC->DAG Produces CaM Ca²⁺/Calmodulin Downstream Downstream Effects (e.g., Neurotransmitter Release) CaM->Downstream PKC PKCβII PKC->Downstream Src Src Syk Syk Src->Syk Phosphorylates Syk->PLC Activates B_arrestin->Src Activate protein_1433->Src Activate Agonist Partial Agonist (Sofinicline, Varenicline, Cytisine) Agonist->nAChR Binds to Ca_ion->CaM Activates Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VDCC Opens DAG->PKC Activates

Caption: Signaling pathways activated by α4β2 nAChR partial agonists.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize these compounds are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α4β2 nAChR.

G A Prepare Membranes (e.g., from HEK cells expressing α4β2 nAChR) B Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [¹²⁵I]-Epibatidine) - Varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Rapid vacuum filtration through glass fiber filters) B->C D Quantify Radioactivity (Scintillation counting of filters) C->D E Data Analysis - Plot % inhibition vs. log[Test Compound] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α4β2 nAChR subtype.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add varying concentrations of the unlabeled test compound (e.g., Sofinicline).

    • Add a fixed concentration of the radioligand (e.g., [¹²⁵I]-Epibatidine) to all wells. The concentration of the radioligand should be close to its Kd value.

    • To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties (potency and efficacy) of a compound by recording the ion currents it evokes when applied to nAChRs expressed in Xenopus laevis oocytes.

G A Prepare Xenopus Oocytes and Inject cRNA (Synthesize and inject cRNA for human α4 and β2 subunits) B Incubate Oocytes (2-5 days at 18°C to allow for receptor expression) A->B C Two-Electrode Voltage Clamp Recording - Impale oocyte with two microelectrodes (voltage-sensing and current-injecting) - Clamp membrane potential (e.g., -70 mV) B->C D Apply Agonist (Perfuse oocyte with varying concentrations of the test compound) C->D E Record Current Response (Measure the amplitude of the evoked inward current at each concentration) D->E F Data Analysis - Plot current amplitude vs. log[Agonist] - Determine EC₅₀ and maximal response (I_max) E->F

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Detailed Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Synthesize capped RNA (cRNA) for the human α4 and β2 nAChR subunits from their respective cDNA templates.

    • Microinject a mixture of the α4 and β2 cRNAs into the cytoplasm of stage V-VI oocytes.

    • Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-18°C for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

  • Agonist Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply the test compound (e.g., Sofinicline) at various concentrations to the oocyte via the perfusion system.

    • Record the inward current evoked by the agonist at each concentration. Ensure a sufficient washout period between applications to allow the receptors to recover from desensitization.

    • To determine relative efficacy, apply a saturating concentration of acetylcholine (ACh) to obtain the maximal current response.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each agonist concentration.

    • Normalize the responses to the maximal response elicited by ACh.

    • Plot the normalized current amplitude against the logarithm of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy (Eₘₐₓ) relative to acetylcholine.

Conclusion

This guide provides a comparative overview of Sofinicline, Varenicline, and Cytisine, with a focus on their interactions with the α4β2 nAChR. While all three are partial agonists at this receptor, they exhibit distinct pharmacological profiles. Sofinicline demonstrates high binding affinity for the α4β2* and α6β2* nAChRs. Varenicline also has high affinity for the α4β2 subtype and broader activity at other nAChRs. Cytisine displays high affinity for α4β2 but is notably less potent at other subtypes. A key gap in the current literature is the lack of publicly available quantitative data on the functional efficacy of Sofinicline, which is qualitatively described as a full agonist. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of these and other novel α4β2 nAChR modulators. The elucidation of both ionotropic and metabotropic signaling pathways for the α4β2 nAChR opens new avenues for understanding the multifaceted effects of these compounds and for the design of future therapeutics with improved efficacy and side-effect profiles.

References

Validating the Target of Sofinicline Benzenesulfonate: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of genetic knockout (KO) models for the target validation of Sofinicline Benzenesulfonate, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. While direct experimental data on Sofinicline in specific nAChR knockout mice is limited in publicly available literature, this document outlines the established methodologies and expected outcomes based on its known pharmacological profile and data from analogous compounds. By comparing the effects of Sofinicline in wild-type (WT) animals versus those lacking specific nAChR subunits, researchers can definitively identify its primary molecular targets and elucidate the mechanisms underlying its therapeutic effects.

Sofinicline has been identified as a high-affinity agonist for the α4β2 subtype of nAChRs and has been investigated for its potential in treating attention-deficit/hyperactivity disorder (ADHD).[1][2] Target validation using genetic models is a critical step in drug development, providing unequivocal evidence of a drug's mechanism of action.

Comparative Analysis: Sofinicline and Alternatives in Wild-Type vs. Knockout Models

To validate the target of Sofinicline, its effects on various physiological and behavioral endpoints would be compared between wild-type animals and mice lacking specific nAChR subunits, primarily the β2 subunit (as the α4 subunit is critical for the assembly of the α4β2 receptor) and the α7 subunit to test for off-target effects. Varenicline (B1221332), another well-characterized α4β2 nAChR partial agonist, serves as a valuable comparator for which knockout model data is available.

Table 1: Comparative Receptor Binding Affinities (Ki) of nAChR Agonists
Compoundα4β2 nAChR (Ki, nM)α7 nAChR (Ki, nM)α3β4 nAChR (Ki, nM)
Sofinicline ~1.3Data not extensiveData not extensive
Varenicline ~0.4~125-
Nicotine (B1678760) ~6.1>2100-
Epibatidine ~0.01 (high affinity)--

Data compiled from multiple sources. Sofinicline's affinity for other subtypes is not as widely reported as for α4β2.

Table 2: Expected Behavioral Outcomes in nAChR Knockout Mice
Behavioral AssaySofinicline Effect in WT MiceExpected Effect in β2 KO MiceRationale for Expected OutcomeVarenicline Effect in β2 KO Mice (for comparison)
Locomotor Activity Biphasic (low dose increase, high dose decrease)Attenuated or abolished responseThe β2 subunit is essential for the high-affinity α4β2 receptors that mediate nicotine's and likely Sofinicline's effects on dopamine (B1211576) release and locomotion.[3]Nicotine-induced locomotor effects are absent in β2 KO mice.
Fear Conditioning (Cognitive Enhancement) Enhanced fear memory consolidationNo enhancement or attenuated effectThe cognitive-enhancing effects of nicotinic agonists are largely attributed to α4β2 nAChR activation in brain regions like the hippocampus and amygdala.[4]Nicotine withdrawal-induced deficits in contextual fear conditioning are absent in β2 knockout mice, and varenicline's ameliorating effects are likely mediated by α4β2 nAChRs.[4]
Nicotine Discrimination Generalizes to the nicotine cueFails to generalizeThe discriminative stimulus effects of nicotine are primarily mediated by β2-containing nAChRs.[5]The discriminative stimulus effects of nicotine are absent in β2 KO mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the target validation of nAChR agonists.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a compound for specific nAChR subtypes.

Materials:

  • Brain tissue homogenates from WT and nAChR KO mice (e.g., cortex, hippocampus)

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Test compound (this compound)

  • Incubation buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.2% BSA)

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Prepare brain tissue membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Sofinicline).

  • For non-specific binding determination, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a parallel set of tubes.

  • After incubation (e.g., 90 minutes), the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation or gamma counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Fear Conditioning Assay

This assay assesses associative learning and memory, which can be modulated by nAChR agonists.

Materials:

  • Fear conditioning apparatus with a grid floor for footshock and auditory/visual cue generators

  • WT and nAChR KO mice

Procedure:

  • Habituation (Day 1): Place the mouse in the conditioning chamber for a 2-3 minute habituation period.

  • Conditioning (Day 1): Present a conditioned stimulus (CS), such as a tone (e.g., 20 seconds, 80 dB). Co-terminating with the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA). Repeat this pairing for a set number of trials.

  • Contextual Fear Testing (Day 2): Place the mouse back into the same chamber and measure freezing behavior (a fear response) for a defined period (e.g., 5 minutes) in the absence of the CS and US.

  • Cued Fear Testing (Day 3): Place the mouse in a novel context (different chamber with altered visual and olfactory cues). After a habituation period, present the CS (tone) and measure freezing behavior.

  • Sofinicline or vehicle is administered prior to the conditioning phase to assess its effect on memory acquisition and consolidation.

Protocol 3: Hippocampal Slice Electrophysiology

This technique is used to measure synaptic transmission and plasticity (e.g., long-term potentiation, LTP), which are known to be modulated by nAChRs.

Materials:

  • WT and nAChR KO mice

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Anesthetize the mouse and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.

  • Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • After establishing a stable baseline of synaptic transmission, apply Sofinicline to the perfusion bath to observe its effects on basal synaptic transmission.

  • To assess effects on synaptic plasticity, induce LTP using a high-frequency stimulation protocol in the presence and absence of Sofinicline.

Visualizing Workflows and Pathways

Target Validation Workflow

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Confirm Agonism Behavioral Assays Behavioral Assays Functional Assay->Behavioral Assays Test in WT vs KO Mice Electrophysiology Electrophysiology Functional Assay->Electrophysiology Test in WT vs KO Slices Target Validated Target Validated Behavioral Assays->Target Validated Compare Phenotypes Electrophysiology->Target Validated Compare Synaptic Effects Sofinicline Sofinicline Sofinicline->Binding Assay Determine Ki

Caption: Workflow for Sofinicline target validation.

nAChR Signaling Pathway in Dopaminergic Neurons

G Sofinicline Sofinicline alpha4beta2_nAChR α4β2 nAChR Sofinicline->alpha4beta2_nAChR Binds and Activates Ca_Influx Ca²⁺ Influx alpha4beta2_nAChR->Ca_Influx Channel Opening Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Release->Postsynaptic_Neuron Activates D1/D2 Receptors Behavioral_Effects Behavioral Effects (e.g., improved attention) Postsynaptic_Neuron->Behavioral_Effects

Caption: Sofinicline's mechanism of action.

Logical Relationship in Knockout Model Experiments

G cluster_WT Wild-Type Mouse cluster_KO β2 KO Mouse WT_Sofinicline Sofinicline Administered WT_Effect Behavioral Effect Observed WT_Sofinicline->WT_Effect Conclusion Conclusion: Effect is mediated by β2-containing nAChRs WT_Effect->Conclusion KO_Sofinicline Sofinicline Administered KO_Effect Effect is Abolished KO_Sofinicline->KO_Effect KO_Effect->Conclusion

Caption: Logic of knockout model validation.

By employing these methodologies and comparative analyses, researchers can robustly validate the molecular targets of this compound, providing a solid foundation for its further clinical development. The use of genetic knockout models remains the gold standard for confirming the in vivo relevance of a drug's proposed mechanism of action.

References

Assessing the Specificity of Sofinicline Benzenesulfonate for α4β2 over other nAChRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sofinicline Benzenesulfonate's (also known as ABT-894) binding affinity and functional activity at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) versus other nAChR subtypes. The data presented is compiled from various in vitro studies to offer a clear perspective on the selectivity of this compound.

Executive Summary

This compound is a potent agonist at α4β2* and α6β2* nAChRs, demonstrating high affinity in the low nanomolar range. While comprehensive data on its activity at all nAChR subtypes is not extensively published, the available information points towards a significant selectivity for β2-containing receptors over other subtypes. This guide synthesizes the available quantitative data and outlines the experimental methodologies used to determine these properties.

Data Presentation

Table 1: Binding Affinity of this compound at Various nAChR Subtypes
nAChR SubtypeRadioligandTissue/Cell LineKᵢ (nM)
α4β2[¹²⁵I]-EpibatidineRat Striatal Sections1.3[1][2]
α6β2[¹²⁵I]-α-ConotoxinMIIRat Striatal Sections1.9[1][2]
α3β4Data Not Available--
α7Data Not Available--

Note: The asterisk () indicates that the exact subunit composition of the native receptor complex in the tissue preparation is not fully defined but is known to contain the specified subunits.*

Table 2: Functional Activity of this compound at Various nAChR Subtypes
nAChR SubtypeAssay TypeParameterValue (nM)
α4β2Not SpecifiedIC₅₀0.1[3]
α3β4Data Not Available--
α7Data Not Available--

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes through competitive displacement of a radiolabeled ligand.

General Protocol for [¹²⁵I]-Epibatidine and [¹²⁵I]-α-ConotoxinMII Binding:

  • Tissue Preparation: Rat striatal sections are prepared and utilized for the assay.

  • Assay Conditions for α4β2 nAChRs:*

    • Radioligand: [¹²⁵I]-Epibatidine.

    • To specifically measure binding to α4β2* nAChRs, 100 nM of α-ConotoxinMII is included to block the binding of [¹²⁵I]-Epibatidine to α6β2* nAChRs.[2]

  • Assay Conditions for α6β2 nAChRs:*

    • Radioligand: [¹²⁵I]-α-ConotoxinMII.[2]

  • Incubation: Tissue sections are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Washing and Detection: Following incubation, unbound radioligand is removed by washing. The amount of bound radioactivity is then quantified using autoradiography and optical density measurements, which are converted to fmol/mg of tissue using ¹²⁵I-standards.[2]

  • Data Analysis: The concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as an agonist at different nAChR subtypes.

General Protocol using Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2).

  • Incubation: Injected oocytes are incubated for 2-3 days to allow for receptor expression on the cell surface.[4]

  • Two-Electrode Voltage Clamp Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.[4]

    • The oocyte is voltage-clamped at a holding potential, typically around -70 mV.

    • This compound at various concentrations is applied to the oocyte via perfusion.

    • The resulting inward current, mediated by the activation of the expressed nAChRs, is recorded.

  • Data Analysis: The peak current response at each concentration of Sofinicline is measured. The data is then plotted to generate a concentration-response curve, from which the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy can be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Striatal Sections Incubation Incubation of Tissue Sections with Radioligand and Sofinicline Tissue->Incubation Radioligand [¹²⁵I]-Epibatidine or [¹²⁵I]-α-ConotoxinMII Radioligand->Incubation Sofinicline This compound (Varying Concentrations) Sofinicline->Incubation Washing Washing to Remove Unbound Ligands Incubation->Washing Detection Autoradiography and Optical Density Measurement Washing->Detection IC50 Determine IC₅₀ Detection->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Experimental_Workflow_TEVC cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Injection cRNA Injection Oocyte->Injection cRNA nAChR Subunit cRNA cRNA->Injection Expression Receptor Expression (2-3 days) Injection->Expression Clamping Two-Electrode Voltage Clamp (Holding Potential ~-70mV) Expression->Clamping Application Application of Sofinicline (Varying Concentrations) Clamping->Application Recording Record Inward Current Application->Recording CRC Generate Concentration- Response Curve Recording->CRC EC50 Determine EC₅₀ and Maximal Efficacy CRC->EC50 Signaling_Pathway_a4b2 Sofinicline Sofinicline nAChR α4β2 nAChR Sofinicline->nAChR binds and activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel conformational change Metabotropic Metabotropic Signaling (Ionophore-Independent) nAChR->Metabotropic can also trigger Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., PI3K/Akt pathway, neurotransmitter release) Ca_Influx->Downstream Beta_Arrestin β-arrestin1 Metabotropic->Beta_Arrestin Src Src Activation Beta_Arrestin->Src PLC PLCγ1 Activation Src->PLC PKC PKCβII Translocation and Activation PLC->PKC

References

Unraveling the Pharmacological Journey of Sofinicline Benzenesulfonate: An In Vitro to In Vivo Correlation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the pharmacological activity of Sofinicline Benzenesulfonate with alternative nicotinic acetylcholine (B1216132) receptor agonists. This report details in vitro binding and functional data, in vivo cognitive enhancement effects, and the underlying signaling pathways, supported by detailed experimental protocols.

Sofinicline (also known as ABT-894) is a novel and potent partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive function.[1] Its development has been primarily focused on the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] This guide provides a detailed comparison of this compound with other notable nAChR agonists—Varenicline, Pozanicline (ABT-089), and Enicline—to objectively evaluate its pharmacological profile and therapeutic potential.

Comparative In Vitro Pharmacological Profile

The initial assessment of a drug candidate's potential lies in its in vitro interaction with its molecular target. For nAChR agonists, this involves evaluating their binding affinity (Ki) and functional potency (EC50) at specific receptor subtypes. Sofinicline demonstrates high affinity for the α4β2 nAChR, a receptor subtype widely implicated in cognitive processes.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [µM]Efficacy
This compound α4β2 nAChR1.3-1.9[2]-Partial Agonist[1]
Varenicline α4β2 nAChR0.4[3]0.06 - 1.4[4]Partial Agonist[5]
Pozanicline (ABT-089) α4β2 nAChR16-17[6][7]0.11 - 28[8][9]Partial Agonist[6][10]
Enicline α7 nAChR-1.8[11]Partial Agonist[11]

Table 1: In Vitro Pharmacological Data of this compound and Comparators. This table summarizes the binding affinities and functional potencies of the selected nAChR agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

In Vivo Efficacy in Cognitive Enhancement

The therapeutic potential of a cognitive enhancer is ultimately determined by its efficacy in preclinical and clinical models of cognitive function. The Novel Object Recognition (NOR) test is a widely used behavioral assay in rodents to assess learning and memory.

CompoundAnimal ModelDoses TestedKey Findings in Cognitive Models
This compound Human (ADHD Clinical Trial)4 mg BID[1]Significant improvement in ADHD symptoms compared to placebo.[1]
Varenicline Human (Heavy Drinkers)1 mg/day, 2 mg/day[12]Dose-dependent improvements in working memory.[12]
Pozanicline (ABT-089) Rat (Septal-lesioned)1.3 µmol/kg/day (continuous infusion)[13]Robust improvement in spatial discrimination water maze performance.[13]
Enicline Rat (Age-impaired)-Improved object recognition memory and reversed spatial learning deficits.[11]

Table 2: In Vivo Pharmacological Data in Cognitive Enhancement Models. This table presents the doses and observed effects of the selected nAChR agonists in various in vivo models of cognitive function.

Signaling Pathways and Mechanism of Action

Activation of α4β2 nAChRs by agonists like Sofinicline initiates a cascade of intracellular signaling events that are believed to underlie their pro-cognitive effects. A key mechanism involves the influx of calcium ions (Ca2+), which acts as a second messenger to modulate various downstream pathways.

alpha4beta2_Signaling_Pathway agonist Sofinicline / Nicotinic Agonist receptor α4β2 nAChR agonist->receptor Binds to ca_influx Ca²⁺ Influx receptor->ca_influx Activates pi3k PI3K ca_influx->pi3k jak2 JAK2 ca_influx->jak2 akt Akt pi3k->akt Activates gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) akt->gene_expression Promotes stat3 STAT3 jak2->stat3 Phosphorylates stat3->gene_expression Promotes

Figure 1: Downstream Signaling of α4β2 nAChR Activation.

Upon agonist binding, the α4β2 nAChR channel opens, leading to an influx of cations, including Ca2+. This increase in intracellular calcium can activate several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Both pathways are known to play crucial roles in promoting neuronal survival, enhancing synaptic plasticity, and ultimately improving cognitive function.

Experimental Protocols

In Vitro nAChR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the target nAChR subtype (e.g., α4β2).

  • Radioligand specific for the receptor (e.g., [³H]-Epibatidine for α4β2).

  • Test compound (this compound or alternatives).

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep incubate Incubate (Membranes + Radioligand + Test Compound) prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end NOR_Test_Workflow start Start habituation Day 1: Habituation (Empty Arena) start->habituation treatment Day 2: Treatment (Compound or Vehicle) habituation->treatment training Day 2: Training (Two Familiar Objects) treatment->training retention Retention Interval (e.g., 1h or 24h) training->retention testing Day 2/3: Testing (One Familiar, One Novel Object) retention->testing analysis Data Analysis (Calculate Discrimination Index) testing->analysis end End analysis->end

References

Comparative Pharmacokinetics of Sofinicline Benzenesulfonate and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Sofinicline Benzenesulfonate, a novel α4β2 nicotinic acetylcholine (B1216132) receptor agonist, and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further investigation and development of this compound.

Executive Summary

Sofinicline (also known as ABT-894) is under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding its metabolic fate is crucial for a complete characterization of its safety and efficacy profile. In vivo studies have identified several key metabolites, with significant species-dependent variations in their formation and clearance. This guide focuses on the comparative pharmacokinetics of Sofinicline and its main metabolites, M1 (oxidation product) and M3 (N-carbamoyl glucuronide), primarily referencing data from studies in non-human primates, which are considered more predictive of human metabolism.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Sofinicline and its major metabolites in monkeys, providing a basis for comparative analysis.

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Sofinicline Data not available in a comparable formatData not availableData not available~4-6 (in humans)[1]
Metabolite M1 Quantitative data not publicly availableQuantitative data not publicly availableQuantitative data not publicly availableQuantitative data not publicly available
Metabolite M3 Quantitative data not publicly availableQuantitative data not publicly availableQuantitative data not publicly availableQuantitative data not publicly available

Note: While specific quantitative values for Cmax, Tmax, and AUC for Sofinicline and its metabolites in monkeys are not detailed in the publicly available literature, studies indicate that the N-carbamoyl glucuronide (M3) is a major metabolite in this species.

Metabolic Pathway of Sofinicline

Sofinicline undergoes metabolism through two primary pathways: oxidation and N-carbamoyl glucuronidation. The following diagram illustrates the transformation of the parent drug into its key metabolites.

G Sofinicline Sofinicline (Parent Drug) M1 M1 (Oxidation Product) Sofinicline->M1 Oxidation M3 M3 (N-carbamoyl glucuronide) Sofinicline->M3 N-carbamoyl glucuronidation M6 M6 (Mono-oxidation Product) Sofinicline->M6 Mono-oxidation

Caption: Metabolic pathway of Sofinicline.

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A representative experimental design for an in vivo pharmacokinetic study of Sofinicline in a non-human primate model is outlined below. This workflow is based on standard practices in preclinical drug development.

G cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Sofinicline Administration (Oral or Intravenous) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Methodology:

  • Animal Models: Non-human primates (e.g., cynomolgus monkeys) are often used due to their metabolic similarity to humans for this compound.

  • Dose Administration: this compound is typically administered as a single oral or intravenous dose.

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dose.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Sofinicline and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Bioanalytical Method for Quantification

The quantification of Sofinicline and its metabolites in plasma is critical for accurate pharmacokinetic assessment. A typical bioanalytical method involves the following steps:

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its metabolites and endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the selectivity and sensitivity required for quantification at low concentrations.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

Discussion

The available data indicate that the metabolism of Sofinicline is species-dependent. In monkeys, N-carbamoyl glucuronidation to form the M3 metabolite is a significant clearance pathway. This is in contrast to rodents, where renal excretion of the parent drug is the primary route of elimination. The higher circulating levels of the M3 metabolite in monkeys suggest that this species is a more appropriate model for predicting the metabolic profile and pharmacokinetic behavior of Sofinicline in humans.

Further research is warranted to obtain a more complete quantitative pharmacokinetic profile of Sofinicline and its metabolites, particularly in humans. This will require the development and validation of sensitive bioanalytical methods capable of simultaneously measuring the parent drug and its key metabolites. Understanding the comparative pharmacokinetics is essential for interpreting toxicology data, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for clinical use.

Conclusion

This guide provides a summary of the current understanding of the comparative pharmacokinetics of this compound and its metabolites. While key metabolic pathways have been identified, there is a need for more detailed quantitative data to fully characterize the absorption, distribution, metabolism, and excretion of this promising therapeutic agent. The provided diagrams and experimental protocols offer a framework for researchers to design and execute further studies to fill these knowledge gaps.

References

A Systematic Review of Nicotinic Agonists for ADHD: A Comparative Analysis Including Sofinicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While stimulant medications are the first-line treatment, a significant portion of individuals with ADHD do not respond adequately or experience intolerable side effects, necessitating the exploration of alternative therapeutic avenues. The cholinergic system, particularly the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising target for novel ADHD pharmacotherapies. This guide provides a systematic comparison of several nicotinic agonists that have been investigated for the treatment of ADHD, with a special focus on Sofinicline (ABT-894).

Mechanism of Action: The Role of α4β2 Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central nervous system. The α4β2 subtype is the most abundant nicotinic receptor in the brain and is known to play a crucial role in cognitive processes such as learning, memory, and attention. Agonists targeting this receptor are thought to modulate the release of several neurotransmitters, including dopamine (B1211576) and norepinephrine, which are key to the pathophysiology of ADHD. By enhancing cholinergic neurotransmission in brain regions like the prefrontal cortex and striatum, these agonists aim to improve attentional control and reduce ADHD symptoms.

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Agonists

The activation of α4β2 nAChRs by an agonist like Sofinicline initiates a cascade of intracellular signaling events. The binding of the agonist to the receptor leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx results in membrane depolarization and the modulation of downstream signaling pathways.

Nicotinic_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinic Agonist Nicotinic Agonist nAChR α4β2 nAChR Nicotinic Agonist->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Leads to Depolarization Membrane Depolarization Cation_Influx->Depolarization Causes Ca_Signaling Ca2+ Signaling Cascades Cation_Influx->Ca_Signaling Initiates NT_Release Neurotransmitter Release (Dopamine, Norepinephrine) Depolarization->NT_Release Triggers Ca_Signaling->NT_Release Modulates

α4β2 nAChR Agonist Signaling Pathway

Comparative Efficacy of Nicotinic Agonists in ADHD

Several nicotinic agonists have been evaluated in clinical trials for the treatment of adult ADHD. The following tables summarize the quantitative efficacy and safety data from key studies.

Table 1: Efficacy of Nicotinic Agonists in Adult ADHD Clinical Trials
Drug Study Primary Efficacy Measure Dosage Change from Baseline (vs. Placebo) Effect Size p-value
Sofinicline (ABT-894) Bain et al., 2013[1][2][3]CAARS:Inv Total Score4 mg BID-5.7[2]0.45[2]<0.05[1]
Atomoxetine (B1665822) (Active Comparator) Bain et al., 2013[1][2][3]CAARS:Inv Total Score40 mg BID-7.4[2]0.57[2]<0.05[1]
ABT-418 Wilens et al., 1999[4][5]ADHD Symptom Checklist75 mg/day (transdermal)28% reduction (vs. 15% for placebo)[4][5]Not Reported<0.05[4]
AZD3480 (Ispronicline/TC-1734) Potter et al., 2014[1][6]CAARS-INV Total ADHD Symptoms Score50 mgSignificant improvement[1][6]Not Reported<0.05[1][6]

CAARS:Inv = Conners' Adult ADHD Rating Scale - Investigator Rated; BID = twice daily.

Table 2: Safety and Tolerability of Nicotinic Agonists in Adult ADHD Clinical Trials
Drug Study Most Common Adverse Events (>5% and > Placebo) Discontinuation Rate due to Adverse Events
Sofinicline (ABT-894) Bain et al., 2013[1][2][3]Headache, Nausea, Dizziness, Insomnia, Fatigue[2]Not significantly different from placebo[1]
Atomoxetine Bain et al., 2013[1][2][3]Nausea, Headache, Dizziness, Insomnia, Fatigue (higher rates than Sofinicline)[2]Not significantly different from placebo[1]
ABT-418 Wilens et al., 1999[4][5]Dizziness, Nausea[4][5]Not Reported
AZD3480 (Ispronicline/TC-1734) Potter et al., 2014[1][6]Mild to moderate, similar to placebo[1]Not Reported

Detailed Experimental Protocols

Sofinicline (ABT-894) - Bain et al., 2013[1][2][3]
  • Study Design: A randomized, double-blind, placebo-controlled, crossover Phase 2 study.[1]

  • Participants: 243 adults diagnosed with ADHD.[2]

  • Intervention: Participants were randomized to one of four doses of Sofinicline (1 mg, 2 mg, and 4 mg once daily, or 4 mg twice daily), atomoxetine (40 mg twice daily as an active comparator), or placebo for a 28-day treatment period. This was followed by a 2-week washout period before crossing over to the alternative treatment for another 28 days.[1][2]

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the investigator-rated Conners' Adult ADHD Rating Scale (CAARS:Inv) Total score at the end of each 4-week treatment period.[1]

  • Key Secondary Outcome Measures: Included other investigator-rated scales such as the Clinical Global Impression-ADHD-Severity (CGI-ADHD-S) and the Adult ADHD Investigator Symptom Report Scale (AISRS), as well as the self-rated CAARS.[3]

ABT-418 - Wilens et al., 1999[4][5]
  • Study Design: A double-blind, placebo-controlled, randomized, crossover trial.[4][5]

  • Participants: 32 adults who met DSM-IV criteria for ADHD.[4]

  • Intervention: Participants received a transdermal patch of either ABT-418 (75 mg/day) or a placebo. The study consisted of two 3-week treatment periods separated by a 1-week washout period.[4][5]

  • Primary Outcome Measures: The proportion of subjects considered improved and the reduction in ADHD symptom checklist scores.[4][5]

AZD3480 (Ispronicline/TC-1734) - Potter et al., 2014[1][6]
  • Study Design: A within-subjects, randomized, placebo-controlled, double-blind trial.[6]

  • Participants: 30 adults with ADHD were randomized, with 24 included in the intent-to-treat analysis.[1][6]

  • Intervention: Participants received AZD3480 at doses of 5 mg and 50 mg, and placebo. The order of the 2-week treatment periods was randomized, with a 3-week washout period separating each treatment.[6]

  • Primary Outcome Measures: The a priori primary outcome measures were response inhibition, as measured by the Stop Signal Task (SST), and clinical efficacy, assessed by the Investigator Rated Conners Adult ADHD Rating Scale (CAARS-INV).[6]

Experimental Workflow

The typical workflow for the clinical trials of these nicotinic agonists followed a structured, multi-phase process to ensure patient safety and to rigorously evaluate the efficacy of the investigational drugs.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (e.g., CAARS, CGI) Consent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Treatment_Period1 Treatment Period 1 (e.g., 4 weeks) Randomization->Treatment_Period1 Washout Washout Period (e.g., 2 weeks) Treatment_Period1->Washout Endpoint_Assessment Endpoint Assessment (Primary & Secondary Outcomes) Treatment_Period1->Endpoint_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_Period1->Safety_Monitoring Treatment_Period2 Treatment Period 2 (Crossover) Washout->Treatment_Period2 Treatment_Period2->Endpoint_Assessment Treatment_Period2->Safety_Monitoring Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Generalized Clinical Trial Workflow

Conclusion

The exploration of nicotinic agonists as a non-stimulant treatment for ADHD has yielded promising, albeit mixed, results. Sofinicline (ABT-894) demonstrated a modest but statistically significant improvement in ADHD symptoms in adults, with an efficacy that was somewhat less than that of atomoxetine but with a favorable side effect profile.[2] Other α4β2 nicotinic agonists, such as ABT-418 and AZD3480, have also shown signals of efficacy in early-phase trials.[1][4][6] These findings collectively support the continued investigation of the cholinergic system, and specifically the α4β2 nAChR, as a viable target for the development of novel ADHD therapeutics. Further research, including larger Phase III trials, is warranted to establish the long-term efficacy and safety of these compounds and to identify the patient populations most likely to benefit from this therapeutic approach.

References

Evaluating the Translational Potential of Sofinicline Benzenesulfonate for ADHD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the translational potential of Sofinicline Benzenesulfonate, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its performance is objectively compared with established ADHD medications, supported by experimental data to aid in research and development decisions.

Executive Summary

This compound (formerly ABT-894) has demonstrated procognitive effects and efficacy in treating adult ADHD in Phase II clinical trials. As a selective agonist of the α4β2 nicotinic acetylcholine receptor, it represents a non-stimulant therapeutic approach with a distinct mechanism of action compared to current first- and second-line treatments. This guide summarizes the available clinical trial data for Sofinicline, juxtaposing it with key alternatives: atomoxetine (B1665822) (a norepinephrine (B1679862) reuptake inhibitor), methylphenidate and amphetamine (stimulants), and guanfacine (B1203898) (an α2A-adrenergic receptor agonist). While early results are promising, further clinical investigation is warranted to fully establish its therapeutic niche.

Comparative Efficacy of Sofinicline and Alternatives in Adult ADHD

The following table summarizes the efficacy of Sofinicline and comparator drugs in adults with ADHD, primarily focusing on the change from baseline in the Conners' Adult ADHD Rating Scale, Investigator-Rated (CAARS:Inv) total score.

DrugMechanism of ActionDosageChange from Baseline in CAARS:Inv Total Score (vs. Placebo)Effect Size (vs. Placebo)Key Clinical Trial(s)
This compound α4β2 nAChR Agonist4 mg BID-6.69[1]0.45[1]NCT00429091[1]
Atomoxetine Norepinephrine Reuptake Inhibitor40 mg BID-7.98[1]0.57[1]NCT00429091[1]
Atomoxetine Norepinephrine Reuptake Inhibitor40-100 mg/day-12.2 (vs. -8.1 for placebo)~0.45Integrated analysis of 6 short-term studies
Methylphenidate (OROS) Dopamine and Norepinephrine Reuptake Inhibitor18-72 mg/day-13.4 (vs. -6.2 for placebo)0.58Adler et al. (2006)
Mixed Amphetamine Salts XR Dopamine and Norepinephrine Releasing Agent20-60 mg/day-17.3 (vs. -7.3 for placebo)0.8Weisler et al. (2006)
Guanfacine XR α2A-Adrenergic Receptor Agonist1-7 mg/day-24.55 (vs. -18.53 for placebo) in adolescents0.52 in adolescentsWilens et al. (2015)

Note: Direct head-to-head comparisons across all agents in a single trial are limited. Data is compiled from separate placebo-controlled trials. The Guanfacine XR data is from an adolescent population and may not be directly comparable to the adult data for the other medications.

Pharmacokinetic Profiles of Sofinicline and Alternatives

This table outlines the key pharmacokinetic parameters for Sofinicline and its comparators in adults.

DrugTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Half-life (hours)
This compound (4 mg BID) Not explicitly stated14.87 (mean plasma concentration 0-6h post-dose)[1]Not explicitly stated~4-6[1]
Atomoxetine 1-2456-483 (for 50 mg dose)Varies by CYP2D6 metabolizer status5.2 (extensive metabolizers), 21.6 (poor metabolizers)
Methylphenidate (OROS) 6-10Varies by doseVaries by dose3.3-4
Mixed Amphetamine Salts XR ~7Varies by doseVaries by dosed-amphetamine: ~9-11, l-amphetamine: ~11-14
Guanfacine XR ~560% lower than immediate-release43% lower than immediate-release~17

Experimental Protocols

Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptor

This protocol describes a typical method to determine the binding affinity (Ki) of a compound like Sofinicline to the α4β2 nAChR.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the α4β2 nicotinic acetylcholine receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]Epibatidine or a similar high-affinity α4β2 nAChR ligand.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist, such as nicotine (B1678760) or cytisine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • Assay buffer.

    • Increasing concentrations of the test compound (Sofinicline).

    • A fixed concentration of the radioligand (e.g., [³H]Epibatidine).

    • For non-specific binding wells, add a saturating concentration of the non-labeled competitor (e.g., nicotine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

Signaling Pathway of this compound

Sofinicline_Signaling_Pathway cluster_PFC Prefrontal Cortex Neuron Sofinicline Sofinicline Benzenesulfonate nAChR α4β2 nAChR Sofinicline->nAChR Agonist Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release Modulates Norepinephrine_Release Norepinephrine Release Ca_Influx->Norepinephrine_Release Modulates Improved_Cognition Improved Attention & Cognitive Function Dopamine_Release->Improved_Cognition Norepinephrine_Release->Improved_Cognition

Caption: Sofinicline's mechanism of action in the prefrontal cortex.

Experimental Workflow for α4β2 nAChR Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare α4β2 nAChR Membrane Homogenate Incubation 3. Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration 4. Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting 5. Quantify Bound Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Logical Relationship of ADHD Treatment Mechanisms

ADHD_Treatment_Mechanisms cluster_drugs Therapeutic Interventions ADHD ADHD Pathophysiology (Dopamine & Norepinephrine Dysregulation in PFC) Sofinicline Sofinicline (α4β2 nAChR Agonist) ADHD->Sofinicline Modulates Neurotransmitter Release Stimulants Stimulants (Methylphenidate, Amphetamine) ADHD->Stimulants Increase DA/NE Availability Atomoxetine Atomoxetine (NRI) ADHD->Atomoxetine Increases NE Availability Guanfacine Guanfacine (α2A Agonist) ADHD->Guanfacine Enhances NE Signaling

References

A Comparative Analysis of Sofinicline Benzenesulfonate for Attention-Deficit/Hyperactivity Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sofinicline Benzenesulfonate, a novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with established medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from clinical trials, and detailed experimental protocols.

Mechanism of Action: A Divergent Approach to Neuromodulation

Existing ADHD medications primarily target the dopaminergic and noradrenergic systems. In contrast, Sofinicline introduces a novel approach by modulating the cholinergic system.

This compound: As a selective agonist of the α4β2 nicotinic acetylcholine receptor subtype, Sofinicline enhances cholinergic signaling.[1] This mechanism is believed to improve cognitive functions like attention and memory, which are often impaired in individuals with ADHD.[2][3][4] The α4β2 nAChR is the most abundant nicotinic receptor in the central nervous system and is involved in regulating the release of several neurotransmitters.[2]

Stimulants (Methylphenidate, Amphetamines): These are the most commonly prescribed ADHD medications.[5] They act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft. This enhancement of catecholaminergic neurotransmission is thought to improve attention and reduce hyperactivity and impulsivity.

Non-Stimulants:

  • Atomoxetine (B1665822): A selective norepinephrine reuptake inhibitor, atomoxetine increases norepinephrine levels throughout the brain and dopamine levels in the prefrontal cortex.[6][7][8]

  • Guanfacine (B1203898) and Clonidine (B47849): These are selective alpha-2A adrenergic receptor agonists. They are thought to regulate norepinephrine signaling in the prefrontal cortex, which is involved in attention and impulse control.[9][10][11]

Comparative Efficacy of ADHD Medications

Clinical trials have evaluated the efficacy of Sofinicline and existing ADHD medications, primarily using the ADHD Rating Scale IV (ADHD-RS-IV) and the Conners' Adult ADHD Rating Scale (CAARS) to measure symptom reduction.

A key Phase II clinical trial (NCT00429091) directly compared Sofinicline with Atomoxetine and a placebo in adults with ADHD.[12]

Medication ClassDrugStudyPrimary Efficacy EndpointKey Efficacy Findings
α4β2 nAChR Agonist SofiniclineNCT00429091Change from baseline in CAARS total scoreStatistically significant improvement compared to placebo. Efficacy was comparable to Atomoxetine.[13]
Stimulants MethylphenidateMultipleChange from baseline in ADHD-RS-IV scoreConsistently demonstrate significant reductions in ADHD symptoms compared to placebo.[5][14][15][16]
AmphetaminesMultipleChange from baseline in ADHD-RS-IV scoreShow robust efficacy in reducing core ADHD symptoms in adults and children.[17][18][19][20][21]
Non-Stimulants AtomoxetineMultipleChange from baseline in ADHD-RS-IV or CAARS scoreEffective in reducing ADHD symptoms, with a gradual onset of action.[6][7][8][22][23]
Guanfacine ERMultipleChange from baseline in ADHD-RS-IV scoreDemonstrates significant improvement in ADHD symptoms, particularly in children and adolescents.[10][11][24][25][26]
Clonidine ERMultipleChange from baseline in ADHD-RS-IV scoreEfficacious in treating ADHD symptoms, both as monotherapy and adjunctive therapy.[9][27][28][29][30]

Comparative Safety and Tolerability

The safety profiles of these medications differ significantly, which is a crucial factor in treatment selection.

Medication ClassDrugCommon Adverse EventsSerious Adverse Events
α4β2 nAChR Agonist SofiniclineNausea, fatigue, headache, sleep disturbances. Generally well-tolerated.No major safety concerns reported in Phase II trials.
Stimulants MethylphenidateDecreased appetite, insomnia, headache, abdominal pain, irritability.[15]Potential for abuse and dependence, cardiovascular effects (increased heart rate and blood pressure).[31]
AmphetaminesDry mouth, loss of appetite, insomnia, headache, anxiety.[17][18]Similar to methylphenidate, including risk of misuse and cardiovascular events.[19]
Non-Stimulants AtomoxetineNausea, dry mouth, decreased appetite, fatigue, insomnia.[8]Rare but serious risks include liver injury and suicidal ideation.[6]
Guanfacine ERSomnolence, fatigue, headache, abdominal pain, dizziness, hypotension, bradycardia.[10][11][25]Sedation is a common dose-limiting effect.
Clonidine ERSomnolence, fatigue, headache, upper respiratory tract infection, irritability, hypotension, bradycardia.[9][27][29][30]Can cause significant sedation and cardiovascular effects.

Experimental Protocols

Pivotal Phase II Study of Sofinicline (NCT00429091)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population: Adults aged 18 to 55 years diagnosed with ADHD according to DSM-IV criteria.

  • Dosing Regimens:

    • Sofinicline: Multiple fixed doses.

    • Atomoxetine: Active comparator, dosed according to its label.

    • Placebo.

  • Primary Outcome Measure: Change from baseline in the total score of the Conners' Adult ADHD Rating Scale (CAARS) at the end of the treatment period. The CAARS is a 66-item self-report and observer rating scale that assesses the presence and severity of ADHD symptoms in adults.[32][33][34][35][36]

  • Secondary Outcome Measures: Included the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and safety and tolerability assessments.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in CAARS total score between each active treatment group and the placebo group.

Typical Late-Phase Clinical Trial for Stimulant and Non-Stimulant ADHD Medications
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.[37][38][39][40]

  • Patient Population: Children, adolescents, or adults with a primary diagnosis of ADHD based on DSM criteria.

  • Dosing Regimens: Typically involve a dose-titration phase to optimize the dose for each participant, followed by a fixed-dose maintenance phase.

  • Primary Outcome Measure: The primary efficacy endpoint is usually the change from baseline in the total score of the ADHD Rating Scale IV (ADHD-RS-IV).[41][42][43][44][45] The ADHD-RS-IV is an 18-item scale that corresponds to the 18 DSM-IV symptoms of ADHD, with separate subscales for inattention and hyperactivity-impulsivity.[41][42]

  • Secondary Outcome Measures: Often include CGI scales, parent and teacher global assessments, and measures of functional impairment.

  • Statistical Analysis: Mixed-effects models for repeated measures (MMRM) or ANCOVA are commonly used to analyze the primary efficacy endpoint.

Signaling Pathways and Experimental Workflows

cluster_sofinicline Sofinicline Signaling Pathway Sofinicline Sofinicline α4β2 nAChR α4β2 nAChR Sofinicline->α4β2 nAChR Agonist Cholinergic_Transmission Enhanced Cholinergic Transmission α4β2 nAChR->Cholinergic_Transmission Cognitive_Enhancement Improved Attention & Cognition Cholinergic_Transmission->Cognitive_Enhancement

Caption: Sofinicline acts as an agonist on α4β2 nAChRs, enhancing cholinergic transmission.

cluster_stimulants Stimulant Signaling Pathway Stimulants Stimulants DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Stimulants->DAT_NET Inhibition DA_NE_Increase Increased Synaptic Dopamine & Norepinephrine DAT_NET->DA_NE_Increase Symptom_Reduction Reduced ADHD Symptoms DA_NE_Increase->Symptom_Reduction

Caption: Stimulants block DAT and NET, increasing synaptic dopamine and norepinephrine.

Screening Screening Baseline Baseline Assessment (ADHD-RS-IV, CAARS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Sofinicline) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Active Comparator) Randomization->Treatment_B Follow_Up Follow-Up Assessments (Weekly/Bi-weekly) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint End-of-Study Assessment Follow_Up->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: A typical parallel-group design for an ADHD clinical trial.

References

Safety Operating Guide

Proper Disposal of Sofinicline Benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Sofinicline Benzenesulfonate (B1194179) in a research environment. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Sofinicline benzenesulfonate is a chemical compound that requires careful handling and disposal due to its potential hazards. This document outlines the necessary steps for its safe management and disposal, tailored for researchers, scientists, and drug development professionals.

Key Hazard Information

Proper disposal procedures are directly informed by the inherent hazards of the substance. This compound is classified with the following primary hazards.[1][2]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion Causes severe skin burns.[1][2]
Eye Damage Causes serious eye damage.[1][2]
Aquatic Hazard (Acute) Harmful to aquatic life.[1]
Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.

Precautionary CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Handling Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust.[1][2]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1][2]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2]
Spill Response Cover drains to prevent environmental release. Collect, bind, and pump off spills. Take up with liquid-absorbent material for liquids or take up dry for solids, avoiding dust generation.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.

Objective: To safely and compliantly dispose of unwanted or expired this compound, minimizing risk to personnel and the environment.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified above.

  • Chemical-resistant, sealable waste container, clearly labeled.

  • Waste disposal tags or labels as required by your institution.

  • Spill containment materials.

Procedure:

  • Segregation and Labeling:

    • Identify the this compound waste to be disposed of.

    • Segregate it from other laboratory chemicals.

    • If not in its original container, transfer it to a compatible, sealed container.

    • Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound being disposed of, in accordance with institutional and regulatory requirements.

  • Storage Pending Disposal:

    • Store the labeled waste container in a designated, secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life and this method of disposal is prohibited.[1][4]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Dispose of any contaminated cleaning materials as hazardous waste.

  • Final Check:

    • Ensure all waste containers are properly sealed and labeled before handing them over to the disposal contractor.

    • Wash hands thoroughly after completing the disposal procedure.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Identify Sofinicline Benzenesulfonate for Disposal assess_quantity Assess Quantity and Contamination Status start->assess_quantity ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_quantity->ppe segregate Segregate from Other Chemicals ppe->segregate label_waste Label Waste Container: 'Hazardous Waste: This compound' segregate->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete all Necessary Waste Disposal Documentation contact_ehs->documentation handover Handover Waste for Professional Disposal documentation->handover decontaminate Decontaminate Work Area and Equipment handover->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sofinicline Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sofinicline Benzenesulfonate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause severe skin burns and eye damage. Additionally, it poses a risk to aquatic life. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Routine Handling & Weighing - Gloves: Chemical-resistant gloves (e.g., nitrile rubber). - Eye Protection: Safety glasses with side-shields or goggles. - Lab Coat: Standard laboratory coat.
Preparing Solutions - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical safety goggles. - Face Protection: Face shield if there is a splash hazard. - Lab Coat: Chemical-resistant laboratory coat or apron.
Handling Large Quantities - Gloves: Double gloving with chemical-resistant gloves is recommended. - Eye Protection: Chemical safety goggles. - Face Protection: Full-face shield. - Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. - Protective Clothing: Chemical-resistant suit or coveralls.
Emergency Spill Response - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical safety goggles. - Face Protection: Full-face shield. - Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. - Protective Clothing: Chemical-resistant suit and boots.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure, immediate action is crucial to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational Plan for Spills: A Step-by-Step Workflow

A clear and practiced spill response plan is essential for containing and neutralizing a hazardous material release.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Lab Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste for Disposal Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for Safe Handling of a this compound Spill.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound, including used PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all contaminated materials in a designated, properly labeled, and sealed container.

  • Storage: Store the hazardous waste in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。